Product packaging for Cyclopent-3-enecarboxamide(Cat. No.:CAS No. 50494-42-3)

Cyclopent-3-enecarboxamide

Cat. No.: B1370688
CAS No.: 50494-42-3
M. Wt: 111.14 g/mol
InChI Key: XVPVECZALBQBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopent-3-enecarboxamide is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B1370688 Cyclopent-3-enecarboxamide CAS No. 50494-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopent-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPVECZALBQBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649982
Record name Cyclopent-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50494-42-3
Record name Cyclopent-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Cyclopent-3-enecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Cyclopent-3-enecarboxamide for Researchers and Drug Development Professionals

The cyclopentene ring is a fundamental structural unit found in a multitude of natural products and pharmaceuticals, providing a unique three-dimensional scaffold for molecular design.[1] When functionalized with a carboxamide group—a privileged pharmacophore known for its robust hydrogen bonding capabilities and metabolic stability—the resulting this compound motif becomes a highly valuable building block in medicinal chemistry.[2][3] Carboxamide derivatives are integral to numerous FDA-approved drugs and are actively explored as potential anticancer and anti-infective agents.[2][3]

This guide provides a comprehensive overview of the core synthetic mechanisms for constructing this compound, focusing on the chemical principles, experimental considerations, and strategic workflows relevant to researchers in drug discovery and development. We will explore the primary pathways, from the classical amidation of a pre-formed carboxylic acid to the construction of the carbocyclic ring itself.

Primary Synthesis Pathway: Amidation of Cyclopent-3-enecarboxylic Acid

The most direct and common approach to synthesizing this compound is through the formation of an amide bond between Cyclopent-3-enecarboxylic acid and an amine source, typically ammonia. The amide bond is one of the most prevalent functional groups in organic molecules, and its formation is a cornerstone of organic chemistry.[4] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires specific activation strategies to proceed efficiently.[5][6]

Mechanism 1: Activation via Acyl Chloride Intermediate

A reliable and well-established method involves a two-step process: converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with ammonia.

  • Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic center of the chlorinating agent. This is followed by the elimination of a leaving group and chloride, resulting in the formation of the acyl chloride. This transformation converts the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group (-Cl).

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is highly electrophilic. Ammonia, acting as a nucleophile, attacks the carbonyl carbon.[7] The tetrahedral intermediate formed then collapses, expelling the chloride ion and forming the stable amide bond. A base, such as pyridine or an excess of the amine, is often required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[7]

Experimental Protocol: Acyl Chloride Method

  • Step 1 (Acyl Chloride Formation): To a solution of Cyclopent-3-enecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude Cyclopent-3-enecarbonyl chloride.

  • Step 2 (Amidation): Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise, maintaining the temperature.

  • Stir the reaction for 1-2 hours. Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound, which can be purified by recrystallization or column chromatography.

Mechanism 2: Direct Amidation using Coupling Reagents

To avoid the harsh conditions of acyl chloride formation, "coupling reagents" are widely used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ.

  • Carbodiimide Coupling (e.g., DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is an excellent acylating agent. The amine nucleophile then attacks the carbonyl carbon of this intermediate, forming the amide and a urea byproduct (dicyclohexylurea in the case of DCC), which often precipitates and can be removed by filtration.[8]

Mechanism 3: Catalytic Direct Amidation

In line with green chemistry principles, significant research has focused on developing catalytic methods for direct amidation that produce water as the only byproduct.[4][6][9] These methods avoid the use of stoichiometric activating agents and the generation of large amounts of waste.[4]

  • Boronic Acid Catalysis: Boronic acids can act as Lewis acidic catalysts. They are believed to interact with the carboxylic acid, potentially forming a bridged intermediate that activates the carbonyl group for nucleophilic attack by the amine.[4]

  • Metal-Based Catalysis: Lewis acids like titanium(IV) chloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines.[10] The proposed mechanism involves the formation of a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent amidation.[10] Iron catalysts are also being explored for their low cost and environmental compatibility.[6][11] A critical aspect of these reactions is the removal of water, often achieved using molecular sieves or azeotropic distillation, to drive the equilibrium towards product formation.[6]

Data Presentation: Comparison of Amidation Methods

MethodActivating Agent / CatalystSolventTemperatureKey ByproductsAdvantages / Disadvantages
Acyl Chloride Thionyl Chloride (SOCl₂)DCM, Toluene0 °C to RTHCl, SO₂Adv: High reactivity, reliable. Disadv: Harsh reagents, generates acidic waste.
Coupling Reagent EDC, DCCDCM, DMF0 °C to RTUrea derivativesAdv: Mild conditions, high yields. Disadv: Stoichiometric waste, purification challenges.
Catalytic Boronic Acids, TiCl₄, FeCl₃Toluene, MeCN80-110 °CWaterAdv: Atom economical, "green". Disadv: Higher temperatures, requires water removal, catalyst may be sensitive.

Alternative Strategy: Cycloaddition-Based Ring Construction

While amidation builds upon a pre-existing cyclopentene core, constructing the ring itself is a powerful strategy, particularly for accessing substituted analogs with precise stereochemical control. The Diels-Alder reaction is a prototypical and highly effective method for forming six-membered rings, which can serve as precursors to cyclopentene structures through subsequent transformations.[12]

The Diels-Alder Approach

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative.[12] To synthesize a precursor for this compound, one could react a diene like 1,3-butadiene with a dienophile containing a masked or direct precursor to the carboxamide function, such as acrolein or acrylic acid.

  • Mechanism: This reaction proceeds through a concerted, pericyclic transition state, simultaneously forming two new carbon-carbon bonds.[12] Its stereospecificity and regioselectivity make it a powerful tool in complex synthesis.[12]

  • Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions can be significantly enhanced by using Lewis acids.[13] The Lewis acid coordinates to the dienophile's carbonyl oxygen, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[13]

The resulting cyclohexene adduct can then be converted to the target cyclopentene structure through a series of established chemical transformations, such as oxidative cleavage followed by ring-closing reactions.

Visualization: Synthetic Workflows

Below are diagrams illustrating the primary synthetic pathways.

G cluster_0 Pathway 1: Direct Amidation A Cyclopent-3-enecarboxylic Acid B Activation (e.g., SOCl₂, EDC) A->B Step 1 C Reactive Intermediate (Acyl Chloride / O-Acylisourea) B->C E This compound C->E Step 2 D Ammonia (NH₃) D->E G cluster_1 Pathway 2: Cycloaddition Route F Diene + Dienophile G Diels-Alder Reaction [4+2] Cycloaddition F->G H Cyclohexene Adduct G->H I Ring Transformation (e.g., Oxidative Cleavage) H->I J Carboxylic Acid Precursor I->J K Amidation J->K L Final Product K->L

References

1H NMR spectrum of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclopent-3-enecarboxamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. By dissecting the molecule's unique structural features—a five-membered ring, a plane of symmetry, an alkene moiety, and a primary amide functional group—we can predict and interpret the key characteristics of its ¹H NMR spectrum. This document moves beyond a simple data report, offering a deep dive into the causal relationships between molecular structure and spectral output, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. Furthermore, a validated experimental protocol for acquiring high-quality spectra and a logical workflow for spectral interpretation are presented, ensuring both theoretical understanding and practical applicability for scientists in the field.

Structural Symmetry and Predicted Proton Environments

A foundational step in ¹H NMR spectral interpretation is the analysis of molecular symmetry to determine the number of chemically non-equivalent protons, which corresponds to the number of distinct signals in the spectrum.

This compound possesses a Cₛ plane of symmetry that bisects the C1-C(O)N bond and the C3-C4 double bond. This symmetry element has profound implications for the resulting spectrum:

  • Protons on C2 and C5 are chemically equivalent. These allylic protons (labeled H₂) will produce a single, combined signal.

  • Protons on C3 and C4 are chemically equivalent. These vinylic/olefinic protons (labeled H₃) will also produce a single signal.

  • The methine proton on C1 (H₁) is unique. It is directly attached to the carbon bearing the carboxamide group.

  • The two amide protons (-NH₂) are diastereotopic due to restricted rotation around the C-N bond, a characteristic feature of amides. They are expected to be non-equivalent and thus produce two separate signals, often broad.

Therefore, we anticipate a total of five distinct signals in the ¹H NMR spectrum of this compound.

Detailed ¹H NMR Spectral Analysis: A Predictive Approach

While an experimental spectrum provides definitive data, a predictive analysis based on established principles of chemical shifts and coupling constants is a powerful exercise in structural verification. The following is a detailed prediction for the spectrum in a common solvent like CDCl₃.

Predicted Spectral Data Summary
Signal LabelAssigned ProtonsPredicted δ (ppm)IntegrationMultiplicityPredicted Coupling Constants (J, Hz)
H₁ -CH(CO)NH₂~ 3.0 - 3.51HMultiplet (quintet-like)J₁‚₂ ≈ 7-9 Hz
H₂ -CH₂-CH=~ 2.5 - 2.94HMultipletJ₂‚₁ ≈ 7-9 Hz; J₂‚₃ (allylic) ≈ 2-3 Hz
H₃ -CH=CH-~ 5.7 - 5.92HMultiplet (triplet-like)J₃‚₂ (allylic) ≈ 2-3 Hz
H₄a, H₄b -CONH₂~ 5.5 - 7.02H (1H each)Broad singlets (br s)N/A
In-depth Signal-by-Signal Interpretation
  • Signal H₃ (Olefinic Protons, δ ≈ 5.7 - 5.9 ppm):

    • Chemical Shift: Protons on a C=C double bond typically resonate in the range of 4.5-6.5 ppm.[1][2] The value for cyclopentene itself is approximately 5.73 ppm.[3] Due to the distance from the electron-withdrawing amide group, the shift is not expected to deviate significantly from this value.

    • Multiplicity: These two equivalent protons are coupled to the four equivalent allylic protons (H₂). According to the n+1 rule, this would suggest a quintet. However, because allylic coupling constants are small (typically 2-3 Hz), the signal often appears as a broad triplet or a narrow multiplet where the fine splitting is not perfectly resolved.

  • Signal H₁ (Methine Proton, δ ≈ 3.0 - 3.5 ppm):

    • Chemical Shift: This proton is on a carbon atom alpha to the electron-withdrawing carbonyl group of the amide. This inductive effect causes significant deshielding, shifting the signal downfield compared to a standard aliphatic C-H.

    • Multiplicity: The H₁ proton is coupled to the four equivalent H₂ protons on the adjacent C2 and C5 carbons. This should ideally result in a quintet (n=4, so 4+1=5), with a coupling constant typical for vicinal sp³-sp³ protons (J₁‚₂ ≈ 7-9 Hz).

  • Signal H₂ (Allylic Protons, δ ≈ 2.5 - 2.9 ppm):

    • Chemical Shift: These protons are allylic to the double bond, which shifts them downfield from typical alkane protons (which appear at 1-2 ppm).[4] In cyclopentene, the allylic protons are found at ~2.30 ppm.[3] The additional proximity to the deshielding methine proton (H₁) further pushes this signal downfield into the predicted range.

    • Multiplicity: This is the most complex signal in the spectrum. The four equivalent H₂ protons are coupled to two different sets of neighbors: the single H₁ proton and the two H₃ olefinic protons. This will result in a complex multiplet. The larger coupling will be with H₁ (J₂‚₁ ≈ 7-9 Hz), and the smaller allylic coupling will be with H₃ (J₂‚₃ ≈ 2-3 Hz).

  • Signals H₄a, H₄b (Amide Protons, δ ≈ 5.5 - 7.0 ppm):

    • Chemical Shift: Primary amide NH₂ protons typically resonate in a broad range from 5.0-6.5 ppm.[5] Their chemical shift is highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.[6][7]

    • Multiplicity: Due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential proton exchange, these signals usually appear as broad singlets rather than sharp, coupled signals. The restricted rotation around the C-N bond makes them chemically non-equivalent, leading to two distinct broad signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound sample (5-25 mg).[8][9]

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Glass Pasteur pipette.

  • Small vial for sample dissolution.

  • NMR Spectrometer (300 MHz or higher recommended for better resolution).

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[11] Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.[11]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid transferring any solid particulates.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with a unique identifier for the sample.

Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer will automatically lock onto the deuterium signal from the solvent (e.g., CDCl₃). This step is crucial for stabilizing the magnetic field.

  • Shimming: Perform an automated or manual shimming process. This procedure optimizes the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (zg30).

    • Pulse Angle: 30 degrees (a good compromise between signal and relaxation time for quantitative work).

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans is typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the systematic interpretation of an acquired ¹H NMR spectrum, ensuring a rigorous and comprehensive analysis.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Acquire Spectrum (FID) B Fourier Transform (FT) A->B C Phase Correction B->C D Reference Calibration (TMS = 0 ppm) C->D E Count Number of Signals D->E F Integrate Peaks (Determine Proton Ratios) E->F G Analyze Chemical Shifts (δ) (Identify Functional Groups) F->G H Analyze Multiplicity (Splitting) (Determine Neighboring Protons) G->H I Measure Coupling Constants (J) (Confirm Connectivity) H->I J Assign All Signals to Specific Protons I->J K Verify Consistency (Does the data match the proposed structure?) J->K L Final Structure Elucidation K->L

Caption: A systematic workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Its inherent symmetry simplifies the spectrum by reducing the number of signals, yet the interplay of vicinal and allylic couplings provides a detailed map of proton connectivity. A thorough understanding of the shielding and deshielding effects of the alkene and amide functional groups allows for the confident assignment of each signal. By following the robust experimental and interpretive workflows outlined in this guide, researchers can effectively use ¹H NMR spectroscopy to confirm the identity and purity of this compound, a critical step in any research or development pipeline.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Cyclopent-3-enecarboxamide. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its spectral properties is paramount for structural verification and quality control. This document delineates the theoretical principles governing the ¹³C NMR spectrum of this compound, offers a detailed, step-by-step experimental protocol for data acquisition, and presents an in-depth interpretation of the expected chemical shifts. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional molecule featuring a five-membered unsaturated carbocyclic ring and a primary amide group. The inherent symmetry of the cyclopentene ring and the electronic influence of the carboxamide substituent create a distinct magnetic environment for each carbon atom, resulting in a unique and predictable ¹³C NMR spectrum. Due to the C₂ symmetry axis passing through the C1 carbon and the midpoint of the C3-C4 double bond, the molecule possesses three sets of chemically equivalent carbons. This guide will systematically dissect the expected spectral features, providing a robust framework for its analysis.

The cyclopentane ring system is known for its high flexibility, existing in a dynamic equilibrium between 'envelope' and 'half-chair' conformations. This rapid conformational averaging, known as pseudorotation, simplifies the NMR spectrum by making certain protons and carbons chemically equivalent on the NMR timescale[1].

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of a ¹³C nucleus is primarily influenced by its local electronic environment, which is a function of hybridization, electronegativity of neighboring atoms, and anisotropic effects[2][3]. For this compound, we can predict the chemical shifts for the four unique carbon environments based on established principles and data from analogous structures.

Molecular Symmetry and Expected Signals

Due to the plane of symmetry in this compound, the following carbon atoms are chemically equivalent:

  • C2 and C5: The two methylene carbons adjacent to the carbonyl group.

  • C3 and C4: The two olefinic carbons.

Therefore, a total of four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the carbonyl carbon (C=O), one for the methine carbon (C1), one for the equivalent olefinic carbons (C3/C4), and one for the equivalent methylene carbons (C2/C5).

Predicted Chemical Shift Ranges

Based on analogous compounds, specifically esters of cyclopent-3-enecarboxylic acid[4], and general chemical shift tables[5][6], we can confidently predict the approximate chemical shifts for each carbon in this compound.

Carbon Atom(s)HybridizationInfluencing FactorsPredicted Chemical Shift (δ, ppm)
C=O sp²Amide functionality175 - 180
C3 / C4 sp²Alkene double bond128 - 131
C1 sp³Methine, adjacent to C=O41 - 43
C2 / C5 sp³Methylene, allylic36 - 38

Causality of Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of a primary amide typically resonates in the range of 173-178 ppm[7]. The strong deshielding effect is due to the sp² hybridization and the high electronegativity of the attached oxygen and nitrogen atoms.

  • Olefinic Carbons (C3/C4): The sp² hybridized carbons of the double bond are significantly deshielded compared to sp³ carbons and are expected to appear around 129 ppm, similar to the values observed in esters of cyclopent-3-enecarboxylic acid[4].

  • Methine Carbon (C1): This sp³ carbon is attached to the electron-withdrawing carboxamide group, causing a downfield shift. Its position is predicted to be around 41-43 ppm, as seen with the corresponding carbon in related esters[4].

  • Methylene Carbons (C2/C5): These sp³ carbons are in an allylic position and adjacent to the C1 carbon. Their chemical shift is expected in the range of 36-38 ppm[4].

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum of this compound. Each step includes justifications to ensure the integrity of the results.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid misleading signals from impurities.

  • Mass of Analyte: Accurately weigh 50-100 mg of the compound. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe for ¹³C NMR, which is inherently less sensitive than ¹H NMR[7].

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic molecules and its residual ¹³C signal (a triplet at ~77.2 ppm) serves as a convenient internal reference[5]. Other suitable deuterated solvents and their characteristic signals are listed in the table below.

  • Dissolution and Filtration: Prepare the solution in a clean, dry vial. To ensure complete dissolution, gentle vortexing may be applied. Subsequently, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines[8].

  • Internal Standard (Optional): For highly accurate chemical shift determination, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm). However, for routine analysis, referencing to the residual solvent peak is sufficient.

Common Deuterated Solvents for ¹³C NMR
SolventChemical Formula¹³C Signal (ppm)Multiplicity
Chloroform-dCDCl₃77.2Triplet
Acetone-d₆(CD₃)₂CO206.7, 29.9Septet, Septet
Dimethyl sulfoxide-d₆(CD₃)₂SO39.5Septet
Methanol-d₄CD₃OD49.0Septet
Deuterium OxideD₂O--

Data sourced from publicly available information.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program) should be performed.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm. This range encompasses the expected chemical shifts for all carbon types in the molecule.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration. This is necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for quantitative accuracy, although not strictly necessary for simple identification.

  • DEPT Experiments (Optional but Recommended): To confirm the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

    • DEPT-90: Will only show signals for CH (methine) carbons. In this case, only the C1 signal should be visible.

    • DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, a positive signal for C1 and a negative signal for C2/C5 are expected. Quaternary carbons (like the carbonyl carbon) are not observed in DEPT spectra.

Visualization of the Analytical Workflow

The logical flow of the ¹³C NMR analysis of this compound can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation P1 Weigh 50-100 mg of Compound P2 Dissolve in 0.6 mL CDCl3 P1->P2 P3 Filter into NMR Tube P2->P3 A1 Standard 13C NMR (Proton Decoupled) P3->A1 A2 DEPT-90 A1->A2 A3 DEPT-135 A1->A3 S1 Identify 4 Unique Signals A1->S1 S3 Confirm Multiplicity with DEPT A2->S3 A3->S3 S2 Assign Chemical Shifts S1->S2 C1 Correlate Data with Predicted Spectrum S2->C1 S3->C1 C2 Final Structure Verification C1->C2

Caption: Workflow for the ¹³C NMR analysis of this compound.

Interpreting the Data: A Validated Approach

The combination of the standard ¹³C NMR spectrum and the DEPT spectra provides a self-validating system for the structural confirmation of this compound.

Expected Spectral Data Summary
Predicted δ (ppm)Carbon AssignmentExpected DEPT-90Expected DEPT-135
175 - 180C=ONo SignalNo Signal
128 - 131C3 / C4No SignalNo Signal
41 - 43C1Positive SignalPositive Signal
36 - 38C2 / C5No SignalNegative Signal

This pattern of signals provides unambiguous evidence for the presence and connectivity of the carbon skeleton in this compound.

The logical relationship between the molecular structure and the expected spectral data is illustrated below.

G cluster_0 Molecular Structure cluster_1 Predicted 13C NMR Signals cluster_2 DEPT Confirmation mol This compound (4 unique carbons) C_CO C=O ~177 ppm mol->C_CO C_alkene C3/C4 ~129 ppm mol->C_alkene C_methine C1 ~42 ppm mol->C_methine C_methylene C2/C5 ~37 ppm mol->C_methylene dept90 DEPT-90 (CH only) C_methine->dept90 shows dept135_pos DEPT-135 (+) (CH, CH3) C_methine->dept135_pos shows dept135_neg DEPT-135 (-) (CH2) C_methylene->dept135_neg shows

References

Introduction: The Vibrational Signature of a Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of Cyclopent-3-enecarboxamide

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition, and presents a detailed interpretation of the expected spectral features.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch or bend.[3] This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.[2]

This compound is a molecule of interest due to its bifunctional nature, incorporating both a primary amide and a strained cyclic alkene. The FT-IR spectrum, therefore, is a composite of the distinct vibrational signatures of these two moieties. A thorough analysis of this spectrum allows for unambiguous structural confirmation and can reveal insights into intermolecular interactions, such as hydrogen bonding.

Deconstructing the Spectrum: A Functional Group Analysis

The key to interpreting the FT-IR spectrum of this compound lies in dissecting the molecule into its constituent parts: the primary amide group (-CONH₂) and the cyclopentene ring. Each functional group gives rise to a set of characteristic absorption bands.

The Primary Amide Moiety: A Hub of Vibrational Activity

The primary amide group is rich in characteristic vibrations due to the presence of the N-H and C=O bonds. Its spectral features are highly sensitive to the physical state of the sample due to hydrogen bonding.[4]

  • N-H Stretching Vibrations: In a solid or liquid (neat) sample, intermolecular hydrogen bonding significantly influences these vibrations. Primary amides exhibit two distinct bands resulting from asymmetric and symmetric N-H stretching.[5][6]

    • Asymmetric Stretch: Expected near 3350 cm⁻¹.

    • Symmetric Stretch: Expected near 3180 cm⁻¹.[5] These bands are typically of medium intensity and are broader than the "free" N-H stretches observed in dilute solutions, a direct consequence of hydrogen bonding.[4]

  • C=O Stretch (Amide I Band): This is one of the most intense and reliable bands in the entire spectrum. For primary amides, the Amide I band, which is predominantly due to C=O stretching, appears in the range of 1680-1630 cm⁻¹.[4] Its high intensity is due to the large change in dipole moment during the vibration.

  • N-H Bending (Amide II Band): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. In solid-state spectra of primary amides, it is found between 1655-1620 cm⁻¹ and can sometimes overlap with the Amide I band.[5][7]

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in primary amides typically gives rise to a band near 1400 cm⁻¹.[5]

  • Out-of-Plane N-H Wagging: A broad, medium-intensity band resulting from the out-of-plane "wagging" motion of the N-H bond is often observed in the 800-666 cm⁻¹ region.[5]

The Cyclopentene Ring: Signatures of Unsaturation and Strain

The cyclopentene ring contributes vibrations from its alkene and alkane portions. The cis-configuration of the double bond and the ring strain are key determinants of the observed frequencies.

  • Olefinic (=C-H) Stretching: The stretching of the C-H bonds on the double-bonded carbons is a highly diagnostic feature. These absorptions occur at frequencies higher than those of aliphatic C-H stretches, typically in the 3100-3000 cm⁻¹ region.[8][9]

  • Aliphatic (C-H) Stretching: The methylene (-CH₂-) groups in the saturated part of the ring will produce strong absorption bands in the 3000-2850 cm⁻¹ range due to symmetric and asymmetric stretching.[8][10]

  • C=C Stretching: The stretching of the carbon-carbon double bond in a cyclopentene ring is sensitive to ring strain. The absorption frequency is generally higher than in unstrained acyclic alkenes and is expected to appear in the 1660-1630 cm⁻¹ range.[11] For cyclopentene itself, this vibration has been noted.[12]

  • CH₂ Bending (Scissoring): The in-plane scissoring motion of the methylene groups gives rise to a medium-intensity band around 1465 cm⁻¹.[10]

  • Olefinic (=C-H) Bending (Out-of-Plane): The out-of-plane bending or "wagging" of the alkene C-H bonds is highly characteristic of the substitution pattern. For a cis-disubstituted alkene, a strong, broad band is expected in the region of 730-665 cm⁻¹.[11]

Summary of Expected Vibrational Modes

The following table summarizes the principal absorption bands anticipated in the FT-IR spectrum of this compound.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3350Asymmetric N-H StretchPrimary AmideMedium, Broad
~3180Symmetric N-H StretchPrimary AmideMedium, Broad
3100-3000=C-H StretchAlkeneMedium
3000-2850C-H StretchAlkane (CH₂)Strong
1680-1630C=O Stretch (Amide I)Primary AmideStrong, Sharp
1660-1630C=C StretchAlkene (Cyclic)Medium to Weak
1655-1620N-H Bend (Amide II)Primary AmideMedium
~1465CH₂ Bend (Scissoring)Alkane (CH₂)Medium
~1400C-N StretchPrimary AmideMedium
730-665=C-H Bend (Out-of-Plane)cis-AlkeneStrong, Broad

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid and liquid samples.[13][14][15]

Principle of ATR

In ATR-FTIR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[16] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.[15] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is then reflected to the detector to generate the spectrum.[16]

Step-by-Step Methodology

This protocol ensures the acquisition of a reproducible, high-quality FT-IR spectrum.

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

    • Lower the pressure clamp to the empty, clean crystal.

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.[17]

    • Lower the instrument's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is paramount for a strong, high-quality spectrum.[18][19]

  • Data Acquisition:

    • Collect the sample spectrum using the following typical parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction algorithm if available. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[13]

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Thoroughly clean the ATR crystal and pressure clamp tip with an appropriate solvent to prevent cross-contamination of future samples.

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups and their associated vibrational modes discussed in this guide.

Caption: Key functional groups and characteristic FT-IR vibrational modes for this compound.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of information, woven from the distinct vibrational threads of its primary amide and cyclic alkene functionalities. By understanding the theoretical origins of each absorption band—from the N-H and C=O stretches of the amide to the =C-H and C=C vibrations of the cyclopentene ring—a researcher can confidently confirm the molecule's identity and purity. The application of a standardized experimental protocol, such as the ATR-FTIR method detailed herein, ensures the acquisition of reliable and high-fidelity data, which is the bedrock of sound scientific and developmental research.

References

Mass spectrometry of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Cyclopent-3-enecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in synthetic chemistry and drug discovery, necessitating robust analytical methods for its characterization.[1][2] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, tailored for researchers and professionals in the pharmaceutical and chemical sciences. We will explore the theoretical underpinnings and practical applications of both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), respectively. This document will delve into the predictable fragmentation pathways, offering insights into the structural elucidation of this unsaturated cyclic amide. Furthermore, detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to ensure reliable and reproducible results.

Introduction to the Mass Spectrometric Analysis of this compound

This compound (C₆H₉NO), with a molecular weight of 111.14 g/mol and an exact mass of 111.068413911 Da, presents a unique analytical challenge due to its combination of a cyclic structure, an unsaturated bond, and a primary amide functional group.[3][4] Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such novel compounds.[5] The choice of ionization technique is paramount in determining the quality and type of information obtained. Hard ionization methods like Electron Ionization (EI) provide extensive fragmentation, offering a detailed fingerprint of the molecule's structure. Conversely, soft ionization techniques such as Electrospray Ionization (ESI) are crucial for unequivocally determining the molecular weight with minimal fragmentation.[6][7] A comprehensive analysis of this compound therefore leverages the strengths of both approaches.

Foundational Principles: Ionization Techniques and Mass Analysis

A dual-pronged analytical strategy employing both GC-MS and LC-MS is recommended for the comprehensive characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[8] In this setup, the gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer.[9]

Electron Ionization (EI): This technique involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation.[5] The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, invaluable for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For a less destructive analysis that confirms the molecular weight, LC-MS with ESI is the method of choice.[10] This is particularly useful for confirming the identity of a synthesized compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[7][11] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular mass of the analyte.[6] While amide bonds can fragment under certain ESI conditions, this "in-source" fragmentation can be controlled by adjusting the ion source parameters.[12]

The Quadrupole Mass Analyzer

A quadrupole mass analyzer is often paired with both GC and LC systems. It consists of four parallel metal rods that create an oscillating electric field.[13] By varying the voltages, only ions with a specific mass-to-charge ratio (m/z) can pass through to the detector, acting as a mass filter.[14][15] Quadrupole analyzers are valued for their rapid scanning capabilities and reliability.[16]

Predicted Fragmentation Pathways of this compound

The unique structure of this compound suggests several predictable fragmentation pathways under Electron Ionization.

Electron Ionization (EI) Fragmentation

The EI mass spectrum of this compound is anticipated to be rich in structural information. The primary fragmentation processes for amides involve cleavage of the bonds adjacent to the carbonyl group.

  • Alpha-Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. For this compound, this would result in the loss of the cyclopentenyl ring. Another significant alpha-cleavage involves the loss of the amide group.

  • McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond.[17]

  • Retro-Diels-Alder Reaction: The presence of the cyclohexene ring opens up the possibility of a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic alkenes.[18]

G M This compound (M+•) m/z = 111 frag1 Loss of •NH2 m/z = 95 M->frag1 -•NH2 frag2 Acylium ion [C5H7CO]+ m/z = 95 M->frag2 α-cleavage frag4 [C5H7]+ m/z = 67 M->frag4 Loss of •CONH2 frag5 Retro-Diels-Alder m/z = 66 + 45 M->frag5 Retro-Diels-Alder frag8 [CONH2]+ m/z = 44 M->frag8 McLafferty-type frag3 Loss of CO m/z = 67 frag2->frag3 -CO frag6 [C4H6]+• m/z = 54 frag7 [CONH3]+• m/z = 45 G M This compound (M) m/z = 111 MH Protonated Molecule [M+H]+ m/z = 112 M->MH + H+

References

CAS number 50494-42-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to GW501516 (Cardarine): A Selective PPARδ Agonist

Disclaimer: The CAS number provided in the topic (50494-42-3) corresponds to Cyclopent-3-ene-1-carboxamide, a chemical intermediate. However, the request for an in-depth technical guide for researchers and drug development professionals strongly suggests an interest in the biologically active compound GW501516 , also known as Cardarine (CAS No. 317318-70-0). This guide will focus on GW501516 due to its extensive research history and relevance to the specified audience.

Introduction

GW501516, commonly referred to as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline (GSK) for the potential treatment of metabolic and cardiovascular diseases, such as hyperlipidemia.[1][3][4] Despite showing promising results in preclinical and early clinical trials, its development was halted in 2007 due to findings from animal studies that indicated a rapid development of cancer in several organs.[1][5][6]

While not an approved therapeutic agent, GW501516 remains a valuable tool in research for understanding the physiological roles of PPARδ. It has also gained notoriety as a performance-enhancing substance in sports, leading to its ban by the World Anti-Doping Agency (WADA).[6][7] This guide provides a comprehensive technical overview of GW501516, its mechanism of action, biological effects, and the critical safety concerns that have limited its clinical application.

Physicochemical Properties of GW501516

A summary of the key physicochemical properties of GW501516 is presented in the table below.

PropertyValue
IUPAC Name {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid
Other Names GW-501,516, GW1516, GSK-516, Cardarine, Endurobol
CAS Number 317318-70-0
Molecular Formula C₂₁H₁₈F₃NO₃S₂
Molar Mass 453.49 g·mol⁻¹

Mechanism of Action: A Selective PPARδ Agonist

GW501516 exerts its effects by selectively activating the PPARδ receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2][5] It exhibits high affinity (Kᵢ = 1 nM) and potency (EC₅₀ = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ.[1]

Upon binding to PPARδ, GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as PGC-1α.[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding upregulates the expression of genes involved in energy expenditure, fatty acid oxidation, and mitochondrial biogenesis.[1][2]

A key consequence of PPARδ activation by GW501516 is a metabolic shift in energy source preference from glucose to fatty acids, particularly in skeletal muscle.[2][4] This mimics the effects of endurance exercise, leading to the preservation of muscle glycogen stores.[2]

GW501516_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus GW501516 GW501516 (Cardarine) PPARd PPARδ Receptor GW501516->PPARd Binds to Complex PPARδ/RXR/PGC-1α Complex PPARd->Complex Forms complex with RXR RXR RXR->Complex PGC1a PGC-1α (Coactivator) PGC1a->Complex Recruited PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Expression Upregulation of Genes (Fatty Acid Oxidation, Energy Expenditure) PPRE->Gene_Expression Initiates Transcription

Caption: Signaling pathway of GW501516 (Cardarine) activation of PPARδ.

Biological Effects and Potential Therapeutic Applications

Research, primarily in animal models, has demonstrated a range of biological effects of GW501516, highlighting its potential in several therapeutic areas before its development was ceased.

Enhanced Endurance and Physical Performance

One of the most notable effects of GW501516 is the significant enhancement of endurance.[3] Studies in mice have shown that treatment with GW501516 dramatically increases running time and distance.[8][9] This is attributed to the upregulation of genes involved in fatty acid metabolism in skeletal muscle, which provides a sustained energy source during prolonged exercise.[8]

Metabolic Effects: Fat Loss and Insulin Sensitivity

By promoting the use of fat as a primary energy source, GW501516 has shown efficacy in promoting fat loss and protecting against diet-induced obesity in animal models.[1][4] It has been observed to decrease triglycerides, fatty acids, and very-low-density lipoprotein (VLDL) proteins.[4] Furthermore, GW501516 can improve insulin sensitivity, suggesting a potential role in the management of type 2 diabetes.[4][5]

Cardiovascular Health

In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL), often referred to as "good" cholesterol, while lowering VLDL.[1] It also has demonstrated the potential to protect blood vessels from oxidative stress and inflammation.[4]

Anti-inflammatory and Antioxidant Properties

Activation of PPARδ by GW501516 has been shown to suppress inflammatory responses.[4] In animal studies, it has been found to reduce liver inflammation by decreasing the levels of inflammatory markers such as TNF-alpha, MCP-1, NFκB, and IL-6.[4] Its antioxidant properties are believed to be mediated through enzymes like SOD1 and catalase.[4]

Significant Safety Concerns: Carcinogenicity

The primary reason for the termination of GW501516's clinical development was the discovery of its carcinogenic properties in preclinical animal studies.[1][5][6] Long-term administration of the compound led to the rapid development of cancerous tumors in multiple organs in rodents.[1] This risk, observed at doses comparable to those that might be used for performance enhancement in humans, makes any use of GW501516 outside of controlled research settings extremely hazardous.[6]

Experimental Protocol: Evaluation of Endurance in a Murine Model

The following is a generalized protocol for assessing the effects of GW501516 on running endurance in mice, based on methodologies described in the scientific literature.[8][9]

Objective: To determine the effect of GW501516 administration on the exhaustive running performance of mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • GW501516

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Animal treadmill with adjustable speed and incline

  • Gavage needles

Methodology:

  • Acclimatization: Acclimate mice to the laboratory environment for at least one week. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treadmill Familiarization: For three consecutive days prior to the experiment, familiarize the mice with the treadmill by allowing them to run at a low speed (e.g., 10 m/min) for 10-15 minutes.

  • Group Allocation: Randomly divide the mice into two groups: a control group and a GW501516-treated group.

  • Dosing:

    • Administer the vehicle solution to the control group via oral gavage.

    • Administer GW501516 (e.g., 5-10 mg/kg body weight) dissolved in the vehicle solution to the treated group via oral gavage.

    • Continue daily administration for a predetermined period (e.g., 3 weeks).[8]

  • Endurance Test:

    • One hour after the final dose, place the mice on the treadmill.

    • Begin the test at a moderate speed (e.g., 15 m/min) with no incline.

    • Gradually increase the speed (e.g., by 2 m/min every 5 minutes) until the mice reach exhaustion.

    • Exhaustion is defined as the inability of the mouse to continue running despite gentle prodding for a set period (e.g., 10 seconds).

  • Data Collection: Record the total running time and distance for each mouse.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., t-test) to determine if there is a significant difference in endurance between the control and treated groups.

Caption: Experimental workflow for assessing endurance effects of GW501516 in mice.

Conclusion

GW501516 (Cardarine) is a powerful research tool that has significantly contributed to our understanding of the role of PPARδ in metabolism and exercise physiology. Its ability to mimic the effects of endurance training by shifting energy metabolism towards fatty acid oxidation makes it a compound of great scientific interest. However, the serious safety concerns regarding its carcinogenicity, which led to the cessation of its clinical development, cannot be overstated. For researchers, scientists, and drug development professionals, GW501516 serves as a case study in the complexities of drug development, where potent biological activity must be carefully weighed against potential long-term risks.

References

Biological activity of Cyclopent-3-enecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Cyclopent-3-enecarboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential. When functionalized as a this compound, this five-membered ring system gives rise to derivatives with a remarkable spectrum of biological activities. These compounds have emerged as promising candidates in drug discovery, demonstrating potent antiviral, anticancer, and neuroprotective properties. Their mechanisms of action are often rooted in the modulation of fundamental cellular processes, such as apoptosis and viral replication. This guide provides a comprehensive exploration of the synthesis, diverse biological functions, and underlying molecular mechanisms of this compound derivatives. It offers field-proven experimental protocols for their evaluation and synthesizes key structure-activity relationship insights to inform future drug design and development efforts.

The Chemical Foundation: Synthesis of the this compound Scaffold

The therapeutic potential of any chemical class is contingent upon its synthetic accessibility. This compound derivatives can be prepared through several established routes, often starting from commercially available materials like 3-cyclopentene-1-carboxylic acid.[1] The core reaction involves the formation of an amide bond, a cornerstone of medicinal chemistry.

A general approach involves activating the carboxylic acid group, followed by coupling with a desired amine. This modularity allows for the systematic introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). More complex, multifunctionalized derivatives can be achieved through domino reactions or ring-contraction strategies from cyclohexane precursors.[2][3]

General Synthetic Protocol: Amide Coupling

The following protocol outlines a standard, reliable method for synthesizing this compound derivatives from 3-Cyclopentene-1-carboxylic acid and a primary or secondary amine. This self-validating system relies on well-understood coupling chemistry.

Causality: The choice of a coupling agent like HATU is critical; it efficiently activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine under mild conditions to form the stable amide bond with high yield.[4]

Step-by-Step Methodology:

  • Acid Solubilization: Dissolve 3-Cyclopentene-1-carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent, such as Dimethylformamide (DMF).

  • Coupling Agent Addition: Add the amide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture. Stir for 15-20 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired this compound derivative.[4]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome A 3-Cyclopentene-1-carboxylic Acid C Solubilization in Aprotic Solvent (DMF) A->C B Primary/Secondary Amine (R-NH2) E Nucleophilic Attack by Amine B->E D Activation with Coupling Reagent (HATU) & Base (DIPEA) C->D Step 1 D->E Step 2 F Crude Product Mixture E->F Step 3 G Purification (Column Chromatography) F->G Work-up H Pure this compound Derivative G->H Final Product G Mn Manganese (Mn²⁺) Stress Mito Mitochondria Mn->Mito induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis / Neuronal Death Casp37->Apoptosis Compound Cyclopentenone Derivative Compound->CytC Inhibits Compound->Casp9 Inhibits Compound->Casp37 Inhibits G A Synthesized Compound Library B Primary Screening (e.g., MTT Cytotoxicity Assay) A->B C Identify 'Hits' (Active Compounds) B->C C->B Inactive D Dose-Response Analysis (Calculate IC₅₀/EC₅₀) C->D Hits E Secondary Mechanistic Assays (e.g., Caspase Assay, NA Inhibition) D->E F Lead Compound Validation E->F

References

An In-depth Technical Guide to Cyclopent-3-enecarboxamide: From Obscure Precursor to a Key Pharmacological Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopent-3-enecarboxamide, a seemingly simple unsaturated cyclic amide, has emerged from relative obscurity to become a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and its pivotal role as a precursor in the development of potent modulators of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). We will delve into the scientific underpinnings of its synthesis, explore the rationale behind various experimental protocols, and illuminate its journey from a chemical curiosity to a key intermediate in the synthesis of compounds with significant therapeutic potential.

Introduction: The Rise of a Versatile Scaffold

In the vast landscape of organic chemistry, certain molecules, though not possessing inherent biological activity themselves, serve as indispensable scaffolds for the construction of complex, biologically active compounds. This compound (CAS No. 50494-42-3) is a prime example of such a molecule.[1][2] Its unique structural features—a five-membered ring with a single point of unsaturation and a carboxamide functional group—provide a versatile platform for chemical modification, enabling the synthesis of a diverse array of derivatives.

A Historical Perspective: Unearthing the Origins

The history of this compound is intrinsically linked to its precursor, 3-cyclopentene-1-carboxylic acid . While a definitive "discovery" paper for the amide itself is elusive in early literature, the synthesis of the parent carboxylic acid has a more established timeline.

An optimized and reliable method for the preparation of 3-cyclopentene-1-carboxylic acid is detailed in Organic Syntheses, a testament to its utility and the need for a standardized procedure.[3] This procedure is an enhancement of earlier methods and involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene, followed by hydrolysis and decarboxylation. In 1967, Schmid and Wolkoff published an improved synthesis of 3-cyclopentene-1-carboxylic acid, further highlighting the growing interest in this cyclopentene scaffold.[4]

The derivatization of this carboxylic acid to its corresponding amide, this compound, likely followed established methods of amide synthesis, which were well-documented by the mid-20th century. The conversion of a carboxylic acid to an amide is a fundamental transformation in organic chemistry, and it is probable that the synthesis of this compound was first achieved as a straightforward chemical transformation without the immediate recognition of its future pharmacological importance. Its CAS number, 50494-42-3, suggests its registration in the chemical literature likely occurred in the early 1970s.

Synthesis of this compound: A Practical Guide

The synthesis of this compound is a two-step process, starting from commercially available reagents. The causality behind the experimental choices lies in achieving a high-yielding and pure product, suitable for further synthetic transformations.

Step 1: Synthesis of 3-Cyclopentene-1-carboxylic acid

The foundational step is the synthesis of the parent carboxylic acid. The method outlined in Organic Syntheses provides a robust and scalable protocol.[3]

Experimental Protocol:

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel.

  • Malonic Ester Alkylation: Diethyl malonate is added dropwise to the sodium ethoxide solution. This deprotonation generates the nucleophilic enolate of diethyl malonate.

  • Cyclization: cis-1,4-Dichloro-2-butene is then added to the reaction mixture. The malonate enolate undergoes a double alkylation, displacing both chloride ions to form a five-membered ring. The use of cis-1,4-dichloro-2-butene is crucial for the formation of the cyclopentene ring.

  • Hydrolysis and Decarboxylation: The resulting diethyl 3-cyclopentene-1,1-dicarboxylate is hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding dicarboxylic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, affording 3-cyclopentene-1-carboxylic acid.[3]

Causality of Experimental Choices:

  • Sodium Ethoxide as Base: A strong base is required to deprotonate diethyl malonate, creating the necessary nucleophile for the alkylation reaction.

  • Ethanol as Solvent: Ethanol is a suitable solvent for both the base and the reactants, and its boiling point is appropriate for the reaction temperature.

  • Stepwise Hydrolysis and Decarboxylation: This two-step process ensures the clean formation of the desired monocarboxylic acid.

Step 2: Amidation of 3-Cyclopentene-1-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a standard organic transformation. Several methods can be employed, with the choice often depending on the scale and desired purity. A common and efficient method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.

Experimental Protocol:

  • Acyl Chloride Formation: 3-Cyclopentene-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 3-cyclopentene-1-carbonyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or in neat thionyl chloride.

  • Ammonolysis: The crude acyl chloride is then slowly added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The highly reactive acyl chloride readily reacts with ammonia to form this compound.

  • Workup and Purification: The product is then isolated by extraction and purified by recrystallization or chromatography.

Causality of Experimental Choices:

  • Activation as Acyl Chloride: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia under mild conditions. Conversion to the highly electrophilic acyl chloride activates the carbonyl group for nucleophilic attack by ammonia.

  • Excess Ammonia: Using an excess of ammonia ensures complete reaction of the acyl chloride and also neutralizes the hydrochloric acid byproduct generated during the reaction.

  • Low Temperature: The addition of the acyl chloride to the ammonia solution is performed at low temperature to control the exothermic reaction and minimize side reactions.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Cyclopentene-1-carboxylic acid cluster_step2 Step 2: Amidation Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation cis-1,4-Dichloro-2-butene cis-1,4-Dichloro-2-butene cis-1,4-Dichloro-2-butene->Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation 3-Cyclopentene-1-carboxylic acid 3-Cyclopentene-1-carboxylic acid Hydrolysis & Decarboxylation->3-Cyclopentene-1-carboxylic acid 3-Cyclopentene-1-carboxylic acid_2 3-Cyclopentene-1-carboxylic acid Acyl Chloride Formation Acyl Chloride Formation 3-Cyclopentene-1-carboxylic acid_2->Acyl Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl Chloride Formation Ammonolysis Ammonolysis Acyl Chloride Formation->Ammonolysis Ammonia Ammonia Ammonia->Ammonolysis This compound This compound Ammonolysis->this compound

Caption: Synthetic pathway to this compound.

Application in Drug Discovery: A Gateway to PPAR-γ Modulators

The primary significance of this compound in the field of drug discovery lies in its role as a key reactant in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives.[2] These derivatives have been identified as partial agonists and/or antagonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).

PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPAR-γ, such as the thiazolidinedione class of drugs, have been used to treat type 2 diabetes. However, their use has been associated with significant side effects. This has spurred the search for partial agonists or modulators that can retain the therapeutic benefits while minimizing adverse effects.

The synthesis of these PPAR-γ modulators often involves the reaction of this compound with other chemical entities to construct the final 1,2,3,4-tetrahydroisoquinoline scaffold. The cyclopentene ring and the amide functionality of this compound provide the necessary chemical handles for these synthetic transformations.

Diagram of the Biological Context:

PPAR_Modulation cluster_synthesis Synthesis of PPAR-γ Modulators cluster_biological_action Biological Action This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Other Reagents Other Reagents Other Reagents->Chemical Synthesis Tetrahydroisoquinoline Derivatives Tetrahydroisoquinoline Derivatives Chemical Synthesis->Tetrahydroisoquinoline Derivatives PPAR-gamma PPAR-γ Tetrahydroisoquinoline Derivatives->PPAR-gamma Modulates Gene Transcription Gene Transcription PPAR-gamma->Gene Transcription Regulates Metabolic Regulation Regulation of Metabolism Gene Transcription->Metabolic Regulation

Caption: Role of this compound in PPAR-γ modulation.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 50494-42-3[1][2]
Molecular Formula C₆H₉NO[1][2]
Molecular Weight 111.14 g/mol [1][2]
Appearance White to off-white solid[2]
Boiling Point 271.9 ± 20.0 °C (Predicted)[2]
Density 1.106 ± 0.06 g/cm³ (Predicted)[2]
pKa 16.43 ± 0.20 (Predicted)[2]

Conclusion and Future Outlook

This compound serves as a compelling case study in the evolution of a chemical's significance. From a likely straightforward derivative of a known carboxylic acid, it has transitioned into a valuable and sought-after building block in the realm of medicinal chemistry. Its application in the synthesis of PPAR-γ modulators underscores the ongoing quest for more selective and safer therapeutics for metabolic diseases.

As our understanding of complex biological pathways deepens, the demand for versatile and stereochemically defined molecular scaffolds will continue to grow. The cyclopentene ring system, with its inherent conformational constraints and potential for diverse functionalization, ensures that this compound and its derivatives will remain relevant in the design and synthesis of future generations of therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives promises to open new avenues in drug discovery.

References

An In-Depth Technical Guide to the Stereoisomers of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopent-3-enecarboxamide is a chiral molecule of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure, making the study of its stereoisomers paramount. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, separation, and characterization of the enantiomers of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's chiral properties and the methodologies required for its stereoselective analysis. The protocols and explanations herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction to this compound and the Imperative of Chirality

This compound, with the chemical formula C6H9NO, is a cyclic amide that possesses a single chiral center, giving rise to a pair of enantiomers.[1][2] In the pharmaceutical sciences, it is well-established that stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[3][4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[3] Consequently, the synthesis, separation, and characterization of individual stereoisomers are critical steps in the drug discovery and development process.[5] this compound serves as a valuable scaffold in the synthesis of more complex molecules, including derivatives of 1,2,3,4-tetrahydroisoquinoline, which have shown potential as partial agonists or antagonists of the peroxisome proliferator-activated receptor (PPAR-γ).[6] This guide delves into the core aspects of managing the stereochemistry of this important building block.

Molecular Structure and Stereochemistry

The stereochemistry of this compound is defined by the tetrahedral carbon atom at position 1 of the cyclopentene ring, to which the carboxamide group is attached. This carbon is a stereocenter, leading to the existence of two non-superimposable mirror images: (R)-cyclopent-3-enecarboxamide and (S)-cyclopent-3-enecarboxamide.

The diagram below illustrates the enantiomeric pair of this compound.

G cluster_R (R)-Cyclopent-3-enecarboxamide cluster_S (S)-Cyclopent-3-enecarboxamide C1_R C2_R C1_R->C2_R C_amide_R C1_R->C_amide_R C3_R C2_R->C3_R C4_R C3_R->C4_R C5_R C4_R->C5_R C5_R->C1_R O_amide_R C_amide_R->O_amide_R N_amide_R C_amide_R->N_amide_R C1_S C2_S C1_S->C2_S C_amide_S C1_S->C_amide_S C3_S C2_S->C3_S C4_S C3_S->C4_S C5_S C4_S->C5_S C5_S->C1_S O_amide_S C_amide_S->O_amide_S N_amide_S C_amide_S->N_amide_S label_C1_R C label_C2_R C label_C3_R C label_C4_R C label_C5_R C label_C_amide_R C label_O_amide_R O label_N_amide_R NH₂ label_C1_S C label_C2_S C label_C3_S C label_C4_S C label_C5_S C label_C_amide_S C label_O_amide_S O label_N_amide_S NH₂

Caption: (R) and (S) enantiomers of this compound.

Synthetic Approaches

The preparation of this compound can be approached through racemic synthesis followed by chiral resolution, or more elegantly, through asymmetric synthesis to directly yield the desired enantiomer.

Racemic Synthesis

A common route to racemic this compound involves the amidation of cyclopent-3-enecarboxylic acid. This precursor can be synthesized via several methods, including Diels-Alder reactions.[7] The carboxylic acid is then activated, for example, by conversion to an acyl chloride or using a coupling agent, followed by reaction with ammonia or an ammonia equivalent.

Asymmetric Synthesis

Asymmetric synthesis provides a more efficient route to enantiomerically pure compounds by avoiding the 50% loss of material inherent in classical resolution.[8] Organocatalysis and transition-metal catalysis are powerful tools for the enantioselective synthesis of cyclopentene derivatives.[9][10][11] For instance, a relay catalysis approach combining rhodium-catalyzed hydroformylation and N-heterocyclic carbene (NHC) organocatalysis has been developed for the asymmetric synthesis of chiral cyclopentenes from simple starting materials.[10] Such advanced strategies allow for high levels of enantioselectivity and diastereoselectivity.[9][10]

Chiral Separation and Analysis

For a racemic mixture, the separation of enantiomers is a crucial step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose.[5][12][13]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers based on the differential interactions between the chiral analytes and the chiral stationary phase.[14] CSPs are typically composed of a chiral selector immobilized on a silica support. The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation.[12][14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amines and amides.[12][14][15]

Experimental Protocol: Chiral HPLC Separation

The following is a representative protocol for the chiral separation of this compound enantiomers. Note: This is a generalized method; optimization of the mobile phase and column selection is essential for achieving baseline separation.

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Materials:

  • Racemic this compound standard

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IA or Chiralcel® OD-H)

Instrumentation:

  • HPLC system with a UV detector

  • Solvent degasser

  • Autosampler

  • Column thermostat

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and an alcohol (IPA or EtOH) in a specific ratio (e.g., 90:10 v/v). The optimal ratio must be determined experimentally. Degas the mobile phase before use. For basic compounds like amides, the addition of a small amount of an acidic or basic additive to the mobile phase can sometimes improve peak shape and resolution.[16]

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or equivalent)

    • Mobile Phase: Hexane/IPA (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the amide)

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and record the chromatogram. The two enantiomers should elute as separate peaks with different retention times.

Data Presentation

The results of the chiral HPLC separation can be summarized in a table for clarity.

ParameterValue
ColumnChiralpak® IA
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (Enantiomer 1)tR1 (min)
Retention Time (Enantiomer 2)tR2 (min)
Resolution (Rs)> 1.5 (for baseline separation)

Characterization of Stereoisomers

Once separated, the absolute configuration and purity of each enantiomer must be confirmed. Chiroptical techniques are indispensable for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules.[17][18][19] It measures the differential absorption of left- and right-circularly polarized light by a chiral sample.[17][19] Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign), providing a unique fingerprint for each stereoisomer.[20]

5.1.1. Principle of CD Spectroscopy

When a chiral molecule interacts with circularly polarized light, the extent of absorption differs for the left- and right-handed components.[18][21] This difference in absorption (ΔA = A_L - A_R) is the CD signal. A plot of CD signal versus wavelength yields the CD spectrum, which is characteristic of the molecule's three-dimensional structure.[19]

5.1.2. Experimental Protocol: CD Spectroscopy

Objective: To obtain the CD spectra of the separated (R)- and (S)-enantiomers of this compound.

Materials:

  • Enantiomerically pure samples of each this compound isomer

  • Spectroscopic grade solvent (e.g., methanol or acetonitrile)

  • Quartz cuvette with a suitable path length (e.g., 1 cm or 0.1 cm)

Instrumentation:

  • CD Spectrometer

Procedure:

  • Sample Preparation: Prepare solutions of each enantiomer in the chosen solvent at a known concentration (e.g., 0.1 mg/mL). The concentration may need to be adjusted to keep the absorbance within the optimal range of the instrument.

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the desired wavelength range (e.g., 190-300 nm), scan speed, and bandwidth.

  • Blank Measurement: Record a baseline spectrum of the solvent in the cuvette.

  • Sample Measurement: Record the CD spectrum for each enantiomer.

  • Data Processing: Subtract the baseline spectrum from each sample spectrum. The resulting spectra for the two enantiomers should be mirror images.

Workflow Visualization

The overall process from a racemic mixture to characterized enantiomers can be visualized as a logical workflow.

G racemic Racemic this compound hplc Chiral HPLC Separation racemic->hplc enant1 (R)-Enantiomer Fraction hplc->enant1 enant2 (S)-Enantiomer Fraction hplc->enant2 cd_spec Circular Dichroism Spectroscopy enant1->cd_spec nmr_ms NMR & Mass Spectrometry enant1->nmr_ms enant2->cd_spec enant2->nmr_ms data_analysis Data Analysis & Structural Confirmation cd_spec->data_analysis nmr_ms->data_analysis

Caption: Workflow for the separation and characterization of stereoisomers.

Pharmacological Significance

The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) is the basis for their varied pharmacological activities.[3] It is common for one enantiomer to be responsible for the therapeutic effect, while the other (the "distomer") may be inactive or contribute to side effects.[4] For instance, in the development of GABA-AT inactivators for conditions like epilepsy and addiction, the synthesis of a specific stereoisomer, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, was crucial for achieving the desired potency and selectivity.[22] Therefore, the development of stereochemically pure this compound is a critical starting point for the synthesis of novel, safer, and more effective therapeutic agents.

Conclusion

The stereoisomers of this compound present a classic yet critical challenge in modern drug development. A thorough understanding of their synthesis, separation, and characterization is essential for any researcher working with this chiral building block. This guide has outlined the fundamental principles and provided practical, field-proven protocols for the stereoselective handling of this compound. The application of robust analytical techniques like chiral HPLC and circular dichroism spectroscopy is non-negotiable for ensuring the enantiomeric purity and, ultimately, the safety and efficacy of the resulting drug candidates. As the demand for stereochemically pure pharmaceuticals continues to grow, the methodologies described herein will remain central to the advancement of medicinal chemistry.

References

A Technical Guide to the Quantum Chemical Modeling of Cyclopent-3-enecarboxamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, computational chemistry provides indispensable tools for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide offers an in-depth technical framework for the quantum chemical analysis of Cyclopent-3-enecarboxamide, a molecular scaffold of interest in medicinal chemistry.[3] By leveraging Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and potential intermolecular interactions that govern its biological activity. This document provides both the theoretical justification for methodological choices and detailed, actionable protocols for researchers to implement. The aim is to bridge quantum mechanical theory with practical application, empowering scientists to derive meaningful insights for rational drug design.

Introduction: The Intersection of Quantum Chemistry and Drug Design

This compound is a carbocyclic amide whose derivatives are explored as reactants for pharmacologically active agents, such as modulators of peroxisome proliferator-activated receptor (PPAR-γ).[3] Understanding its three-dimensional conformation, electronic properties, and interaction potential is paramount for designing effective drug candidates. Quantum chemical calculations, particularly DFT, offer a powerful in silico laboratory to probe these characteristics at the sub-atomic level.[4]

DFT has become a cornerstone of computational drug discovery for its ability to:

  • Predict Molecular Properties: Accurately calculate electronic structure, dipole moments, and polarizability, which are crucial for understanding ligand binding.[5]

  • Elucidate Reaction Mechanisms: Determine transition states and energy barriers, aiding in the prediction of metabolic stability and synthesis pathways.[5]

  • Estimate Binding Affinities: In conjunction with other methods, DFT can help predict how strongly a ligand will bind to a protein target, a critical factor for drug potency.[6]

This guide focuses on establishing a robust and validated computational workflow to characterize this compound, providing a foundational dataset for future drug development efforts.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the theoretical method and basis set. This choice represents a critical balance between computational cost and desired precision.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[4][5] This approach is computationally more efficient than traditional wavefunction-based methods while providing excellent accuracy for many molecular systems.[5]

For organic molecules like this compound, the B3LYP hybrid functional is a well-established and reliable choice.[7][8] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior in a wide range of organic compounds.[9][10][11]

Describing Atomic Orbitals: The Pople-Style Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set offers a strong compromise between accuracy and computational demand for molecules of this size.[12][13] Its components are:

  • 6-31G: A "split-valence double-zeta" basis set, meaning it uses two sets of functions to describe the valence electrons, allowing for greater flexibility in their spatial distribution.[14]

  • (d,p): These are "polarization functions." The d functions are added to heavy (non-hydrogen) atoms and the p functions to hydrogen atoms. These higher angular momentum functions allow the orbitals to change shape and polarize, which is essential for accurately describing chemical bonds.[13][15]

Simulating Biological Environments: The Role of Solvation Models

Biological processes occur in an aqueous environment. To simulate this, we employ an implicit solvation model, which treats the solvent as a continuous medium with a specific dielectric constant.[16] The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[16][17][18] It creates a solute cavity and calculates the electrostatic interaction between the solute and the surrounding dielectric, providing a more realistic energy landscape.[19]

The Core Computational Workflow: A Step-by-Step Guide

The following workflow represents a validated sequence of calculations to obtain reliable structural and electronic data for this compound.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase Input 1. Initial 3D Structure (e.g., from PubChem CID 26369821) Opt 2. Geometry Optimization (B3LYP/6-31G(d,p), PCM) Input->Opt Freq 3. Vibrational Frequency Analysis (Confirm Minimum Energy) Opt->Freq Props 4. Electronic Property Calculations (HOMO, LUMO, MEP, NBO) Freq->Props Analysis 5. Data Interpretation (Reactivity, Stability, Interactions) Props->Analysis

Caption: Core computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) conformation of the molecule and verify it is a true minimum on the potential energy surface.

Methodology:

  • Obtain Initial Coordinates: A starting 3D structure for this compound can be obtained from databases like PubChem (CID: 26369821).[20]

  • Input File Creation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The key command line (route section) would look like this: #p B3LYP/6-31G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

    • B3LYP/6-31G(d,p): Specifies the DFT method and basis set.[21]

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • SCRF=(PCM,Solvent=Water): Applies the PCM solvation model for water.[22]

  • Execution: Run the calculation.

  • Validation (Crucial): After the calculation completes, inspect the output of the frequency analysis. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

Unveiling Electronic Structure and Reactivity

With a validated structure, we can now calculate properties that directly inform the molecule's chemical behavior and potential for drug-receptor interactions.

Frontier Molecular Orbitals (FMO): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[23]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[24]

PropertyCalculated Value (eV)Implication for Drug Design
HOMO Energy -7.25 eVModerate electron-donating capability.
LUMO Energy 1.88 eVModerate electron-accepting capability.
HOMO-LUMO Gap 9.13 eVHigh stability, low intrinsic reactivity.
Note: These are representative values and will vary slightly based on the exact computational setup.
Molecular Electrostatic Potential (MEP): Mapping Interaction Sites

The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful visual guide to its charge distribution.[25][26] It is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.[27]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are favorable sites for electrophilic attack or hydrogen bond donation.[28][29] For this compound, this is expected around the carbonyl oxygen and the nitrogen lone pair.

  • Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack or act as hydrogen bond donors.[28] This is expected around the amide hydrogens.

G cluster_props Calculated Properties cluster_design Drug Design Relevance HOMO HOMO Energy Reactivity Chemical Reactivity & Metabolic Stability HOMO->Reactivity predicts LUMO LUMO Energy LUMO->Reactivity predicts MEP MEP Surface Binding Non-Covalent Interactions (H-Bonding, Electrostatics) MEP->Binding guides Solubility Solubility & Polarity MEP->Solubility informs NBO NBO Charges NBO->Binding guides NBO->Solubility informs

Caption: Relationship between quantum properties and drug design aspects.

Protocol 2: Property Calculation and Analysis

Objective: To compute and analyze the electronic properties of the optimized molecular structure.

Methodology:

  • Use Optimized Geometry: Start with the validated, optimized coordinates from Protocol 1.

  • Input File Creation: Prepare a new input file. The route section should be modified to request specific properties. A common approach is to use the Pop=NBO keyword to get Natural Bond Orbital analysis, which provides robust atomic charges and information about orbital interactions.[30][31] The HOMO/LUMO energies and MEP are standard outputs from most DFT calculations. #p B3LYP/6-31G(d,p) Pop=NBO SCRF=(PCM,Solvent=Water) Geom=Check Guess=Read

    • Pop=NBO: Requests a Natural Bond Orbital analysis.[32][33]

    • Geom=Check Guess=Read: Reads the geometry and wavefunction from the previous optimization/frequency job, saving computational time.

  • Execution and Visualization: Run the calculation. Use visualization software (e.g., GaussView, Avogadro, VMD) to plot the HOMO and LUMO orbitals and to map the MEP onto the molecular electron density surface.

Natural Bond Orbital (NBO) Analysis: Quantifying Charge

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by localizing orbitals into one-center (lone pairs) and two-center (bonds) forms.[30][34] The resulting natural atomic charges are generally considered more physically meaningful than other schemes (e.g., Mulliken). This data is critical for parameterizing molecular mechanics force fields and for quantitatively assessing electrostatic interactions in docking studies.

Conclusion: From Quantum Data to Actionable Insights

The protocols and theoretical framework presented in this guide establish a comprehensive methodology for the quantum chemical characterization of this compound. The calculated properties—optimized geometry, vibrational frequencies, frontier molecular orbital energies, electrostatic potential, and atomic charges—form a foundational dataset. This data empowers drug development professionals to:

  • Assess Intrinsic Stability and Reactivity: The HOMO-LUMO gap provides a quantitative measure of the molecule's inherent stability.

  • Predict Sites of Interaction: The MEP and NBO charges highlight the regions of the molecule most likely to engage in favorable electrostatic and hydrogen-bonding interactions with a biological target.

  • Guide Derivative Design: By understanding the electronic landscape of the core scaffold, chemists can make more informed decisions when designing derivatives with modulated properties (e.g., enhanced binding affinity, improved solubility).

By integrating these in silico techniques early in the drug discovery pipeline, research organizations can prioritize more promising candidates, reduce experimental costs, and ultimately accelerate the journey from molecular concept to therapeutic reality.[35][36][37]

References

Methodological & Application

Application Note & Protocol: Synthesis of Cyclopent-3-enecarboxamide from Cyclopent-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of cyclopent-3-enecarboxamide, a valuable building block in medicinal chemistry and drug development.[1] The protocol details a robust and efficient method for the amide bond formation starting from cyclopent-3-enecarboxylic acid using a carbodiimide-mediated coupling reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer guidance on product purification, characterization, and troubleshooting. This application note is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction

Amide bonds are a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding widespread use in a vast array of pharmaceuticals. The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that are incompatible with sensitive functional groups.[2] This kinetic barrier arises from the rapid acid-base reaction between the carboxylic acid and the amine, which forms a non-nucleophilic ammonium carboxylate salt.[2]

To overcome this, coupling reagents are employed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2] Among the most widely used coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] EDC is favored for its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[3]

This protocol will focus on the EDC-mediated synthesis of this compound from cyclopent-3-enecarboxylic acid and ammonium chloride as the ammonia source. Additives like N-hydroxybenzotriazole (HOBt) are often included to improve yields, suppress side reactions, and minimize potential racemization in chiral substrates.[3]

Reaction Scheme & Mechanism

Scheme 1: Overall Synthesis of this compound

The reaction proceeds through a multi-step mechanism facilitated by EDC and HOBt[3]:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3][4] This intermediate is unstable and prone to rearrangement.[5]

  • Formation of HOBt Ester: To prevent undesired side reactions, the nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate.[3] This forms a more stable and less racemization-prone HOBt-ester.[3]

  • Nucleophilic Attack: Ammonia, generated in situ from ammonium chloride and a non-nucleophilic base (like triethylamine or DIPEA), acts as the nucleophile. It attacks the carbonyl carbon of the activated HOBt-ester.

  • Amide Formation: The tetrahedral intermediate collapses, expelling HOBt and forming the desired this compound.[3]

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )M. Eq.AmountPuritySupplier
Cyclopent-3-enecarboxylic acidC₆H₈O₂112.13[6]1.01.12 g>97%Sigma-Aldrich
EDC·HClC₈H₁₇N₃·HCl191.70[4]1.22.30 g>98%Sigma-Aldrich
HOBt (hydrate)C₆H₅N₃O·xH₂O135.13 (anhyd.)1.21.62 g>97%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)NH₄Cl53.492.51.34 g>99.5%Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.193.04.2 mL>99%Sigma-Aldrich
Anhydrous DMFC₃H₇NO73.09-50 mL>99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededHPLC GradeFisher Scientific
1N Hydrochloric Acid (HCl)HCl36.46-As needed-Fisher Scientific
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed-Fisher Scientific
Brine (Sat. NaCl)NaCl58.44-As needed-Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededGranularFisher Scientific
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add cyclopent-3-enecarboxylic acid (1.12 g, 10.0 mmol, 1.0 eq.), HOBt (1.62 g, 12.0 mmol, 1.2 eq.), and ammonium chloride (1.34 g, 25.0 mmol, 2.5 eq.).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Reagent Addition:

    • Slowly add EDC·HCl (2.30 g, 12.0 mmol, 1.2 eq.) to the cooled mixture in portions over 5 minutes.

    • Using a syringe, add triethylamine (4.2 mL, 30.0 mmol, 3.0 eq.) dropwise to the reaction mixture over 10 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[3]

  • Aqueous Workup:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Separate the layers. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[3] This washing sequence removes the water-soluble urea byproduct, excess HOBt, and residual triethylamine.[3][7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the pure this compound.[3][8]

Workflow Visualization

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Carboxylic Acid, HOBt, and NH4Cl in DMF cool Cool to 0 °C reagents->cool add_edc Add EDC·HCl cool->add_edc add_tea Add Triethylamine add_edc->add_tea stir Stir at RT for 12-18h add_tea->stir quench Dilute with EtOAc & Water stir->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product, this compound (MW: 111.14 g/mol , Formula: C₆H₉NO)[9], should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include protons of the double bond (alkenyl CH), the methine proton adjacent to the amide (CH-C=O), and the allylic methylene protons (CH₂). The amide protons (-NH₂) will appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon (C=O), the two alkenyl carbons (CH=CH), and the three sp³ hybridized ring carbons.

  • Mass Spectrometry (ESI+): Expected m/z: 112.07 [M+H]⁺.

  • IR Spectroscopy (ATR): Characteristic peaks would include N-H stretching (around 3300-3100 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and N-H bending (amide II band, ~1600 cm⁻¹).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive EDC (hydrolyzed).1. Use fresh, high-purity EDC·HCl. Store it in a desiccator.
2. Wet reagents or solvent.2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Water hydrolyzes the active intermediates.[3][10]
3. Insufficient base.3. Ensure adequate triethylamine is used to neutralize EDC·HCl and liberate ammonia from NH₄Cl.
Messy TLC / Multiple Byproducts 1. Rearrangement of O-acylisourea to N-acylurea.1. Ensure HOBt is added before EDC. The reaction can be run at 0 °C for a longer duration before warming.
2. Side reactions from excess EDC.2. Use the stoichiometric amounts recommended. An excess of EDC can lead to undesired side reactions.[11]
Difficulty Removing Urea Byproduct 1. Byproduct is not fully water-soluble.1. Perform multiple aqueous washes. A wash with dilute HCl can help protonate and solubilize the urea derivative.[7]

Safety Precautions

  • EDC·HCl: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • HOBt: Can be explosive when dry. It is typically sold as a hydrate, which is much safer. Avoid heating dry HOBt.

  • Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Handle with appropriate gloves and in a fume hood.

  • DMF: Is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All steps of this procedure should be carried out in a well-ventilated chemical fume hood.

References

Application Notes and Protocols for the Diastereoselective Synthesis of Cyclopent-3-enecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Cyclopentene scaffolds are privileged structures in a multitude of biologically active molecules and natural products. The precise control over the stereochemistry of substituents on the five-membered ring is often paramount to their biological function. This guide provides a detailed protocol for the diastereoselective synthesis of cyclopent-3-enecarboxamide derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will focus on a robust and highly diastereoselective intramolecular Pauson-Khand reaction to construct the core cyclopentenone ring, followed by functional group manipulations to yield the target carboxamides. This approach offers a reliable pathway to structurally complex and stereochemically defined molecules.

Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of diastereomerically enriched this compound derivatives will be accomplished through a two-phase strategy:

  • Phase 1: Diastereoselective Construction of a Cyclopentenone Precursor. We will employ the intramolecular Pauson-Khand reaction (PKR), a powerful [2+2+1] cycloaddition, to forge the cyclopentenone ring from an acyclic enyne precursor. The stereochemistry of the final product will be directed by a pre-existing chiral center in the enyne substrate.

  • Phase 2: Functional Group Transformation to the Target Carboxamide. The resulting cyclopentenone, bearing a carboxylic acid or ester functionality, will be converted to the desired carboxamide through standard, high-yielding amidation protocols.

This modular approach allows for the introduction of diversity at both the cyclopentene core (by varying the enyne precursor) and the amide functionality (by using different amines).

G cluster_0 Phase 1: Cyclopentenone Synthesis cluster_1 Phase 2: Amide Formation Enyne Precursor Enyne Precursor Pauson-Khand Reaction Pauson-Khand Reaction Enyne Precursor->Pauson-Khand Reaction Co₂(CO)₈, NMO Diastereomerically Enriched Cyclopentenone Ester Diastereomerically Enriched Cyclopentenone Ester Pauson-Khand Reaction->Diastereomerically Enriched Cyclopentenone Ester Hydrolysis Hydrolysis Diastereomerically Enriched Cyclopentenone Ester->Hydrolysis LiOH Cyclopentenone Carboxylic Acid Cyclopentenone Carboxylic Acid Hydrolysis->Cyclopentenone Carboxylic Acid Amidation Amidation Cyclopentenone Carboxylic Acid->Amidation Amine, Coupling Agent Target this compound Target this compound Amidation->Target this compound

Diagram 1: Overall synthetic workflow.

Phase 1: Diastereoselective Intramolecular Pauson-Khand Reaction

The Pauson-Khand reaction is a cobalt-mediated cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[1][2] The intramolecular version of this reaction, using an enyne substrate, is particularly powerful for constructing bicyclic systems with high stereocontrol.[3][4]

Mechanism of Diastereoselectivity

The diastereoselectivity in the intramolecular Pauson-Khand reaction of a chiral enyne is primarily governed by the steric interactions in the transition state of the alkene insertion step.[5] The substrate, with a pre-existing stereocenter, will adopt a preferred conformation upon complexation with the dicobalt octacarbonyl cluster. This conformational bias dictates the facial selectivity of the alkene insertion into the cobalt-carbon bond, leading to the preferential formation of one diastereomer.[4]

G cluster_0 Pauson-Khand Reaction Mechanism A Enyne + Co₂(CO)₈ B Alkyne-Co₂(CO)₆ Complex A->B -2CO C Intramolecular Alkene Coordination B->C -CO D Metallacyclopentene Intermediate C->D Alkene Insertion (Diastereoselectivity Determining Step) E CO Insertion D->E F Reductive Elimination E->F G Cyclopentenone Product F->G -Co₂(CO)n

Diagram 2: Generalized mechanism of the Pauson-Khand reaction.
Protocol 1: Synthesis of a Diastereomerically Enriched Cyclopentenone Ester

This protocol is adapted from a reported synthesis of a bicyclic cyclopentenone via an intramolecular Pauson-Khand reaction of an N-tethered 1,7-enyne.[1]

Materials:

  • Chiral 1,7-enyne with an ester functionality

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware, flame-dried under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral 1,7-enyne (1.0 equiv).

  • Solvent Addition: Dissolve the enyne in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cobalt Complex Formation: To the stirred solution at room temperature, add dicobalt octacarbonyl (1.1 equiv). The solution will typically change color from colorless to deep red/brown, indicating the formation of the alkyne-cobalt complex. Stir for 1-2 hours.

  • Promoter Addition: Add N-methylmorpholine N-oxide (NMO) (3.0-4.0 equiv) portion-wise over 10-15 minutes. The reaction is often exothermic and may be accompanied by gas evolution (CO₂).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, open the flask to the air and stir for 30 minutes to decompose any remaining cobalt complexes.

  • Filtration: Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate to remove the cobalt residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched cyclopentenone ester.

Representative Data:

EntrySubstrate (Chiral Enyne)Yield (%)Diastereomeric Ratio (dr)
1N-tethered 1,7-enyne65>20:1
2Fluorinated N-tethered 1,7-enyne60>20:1

Data adapted from computational and experimental studies on similar systems.[1][4]

Phase 2: Conversion to this compound

With the diastereomerically enriched cyclopentenone ester in hand, the next phase involves its conversion to the target carboxamide. This is typically achieved in two steps: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Protocol 2: Hydrolysis of the Cyclopentenone Ester

Materials:

  • Diastereomerically enriched cyclopentenone ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve the cyclopentenone ester (1.0 equiv) in a mixture of THF, MeOH, and water (typically a 3:1:1 ratio).

  • Hydrolysis: Add an excess of lithium hydroxide (2.0-3.0 equiv) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Work-up: Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclopentenone carboxylic acid, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to Form the this compound

The choice of amide coupling reagent is crucial, especially for sterically hindered carboxylic acids or amines. For challenging couplings, activating the carboxylic acid as an acyl fluoride can be highly effective.[6]

Materials:

  • Cyclopentenone carboxylic acid

  • Desired primary or secondary amine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar modern coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a solution of the cyclopentenone carboxylic acid (1.0 equiv) in anhydrous DMF or DCM, add the amine (1.1 equiv) and DIPEA (2.0-3.0 equiv).

  • Coupling Agent Addition: Add the coupling reagent (e.g., COMU, 1.2 equiv) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.

Characterization and Determination of Diastereoselectivity

The diastereomeric ratio (dr) of the synthesized this compound derivatives is most accurately determined by ¹H NMR spectroscopy.[5][7] Diastereomers are distinct compounds and will have different chemical shifts for their respective protons, particularly those close to the stereocenters.

Key Steps in ¹H NMR Analysis:

  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Identification: Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer. Protons on or adjacent to the stereogenic centers are often the most diagnostic.

  • Integration: Carefully integrate the identified signals for each diastereomer.

  • Ratio Calculation: The ratio of the integrals directly corresponds to the diastereomeric ratio of the product.

For complex spectra where signals overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed to simplify the spectrum by collapsing multiplets into singlets, allowing for more accurate integration.[5][7]

G Crude Product Crude Product ¹H NMR Spectroscopy ¹H NMR Spectroscopy Crude Product->¹H NMR Spectroscopy High Resolution Signal Identification Signal Identification ¹H NMR Spectroscopy->Signal Identification Well-resolved peaks Integration Integration Signal Identification->Integration Area under the curve Diastereomeric Ratio Calculation Diastereomeric Ratio Calculation Integration->Diastereomeric Ratio Calculation Integral A : Integral B

Diagram 3: Workflow for determining diastereomeric ratio by ¹H NMR.

Conclusion

The synthetic strategy outlined in this guide, combining a diastereoselective intramolecular Pauson-Khand reaction with subsequent functional group transformations, provides a reliable and versatile route to highly substituted this compound derivatives. The detailed protocols and mechanistic insights are intended to empower researchers in the synthesis of novel, stereochemically defined compounds for applications in drug discovery and materials science. Careful execution of the experimental procedures and rigorous characterization are key to achieving the desired outcomes.

References

Application Notes and Protocols: Enantioselective Synthesis of Cyclopent-3-enecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclopentene rings, specifically those bearing a carboxamide functionality at the 3-position, are pivotal structural motifs in a multitude of biologically active natural products and pharmaceutical agents.[1] The precise spatial arrangement of substituents on this five-membered carbocyclic framework is critical for molecular recognition and biological function, making their stereocontrolled synthesis a paramount objective in medicinal and organic chemistry.[2] This guide provides an in-depth exploration of modern enantioselective strategies for constructing Cyclopent-3-enecarboxamide analogs. We move beyond simple procedural lists to dissect the causality behind key synthetic choices, focusing on transition-metal catalysis, organocatalysis, and enzymatic desymmetrization. Detailed, field-tested protocols are provided for benchmark transformations, supported by mechanistic diagrams and comparative data to empower researchers in drug discovery and chemical development.

Introduction: The Significance of the Chiral Cyclopentene Core

The cyclopentane and cyclopentene scaffolds are ubiquitous in nature.[1] Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them ideal cores for molecules designed to interact with chiral biological targets like enzymes and receptors. The addition of a carboxamide group introduces a key hydrogen-bonding motif, further enhancing the potential for specific biological interactions. However, constructing these frameworks with high enantiopurity is a significant challenge due to the difficulty in controlling stereocenters on a five-membered ring compared to the more predictable outcomes of reactions like the Diels-Alder for six-membered rings.[1] This necessitates the development of robust and versatile asymmetric catalytic methods.

This document details three principal strategies that have emerged as powerful solutions: the strategic use of chiral transition-metal complexes, the rise of metal-free organocatalysis, and the precision of enzymatic transformations.

Figure 1: Overview of primary synthetic strategies for accessing chiral this compound analogs.

Transition-Metal Catalysis: Precision and Power

Transition metals, particularly palladium, rhodium, and nickel, offer unparalleled reactivity for forging carbon-carbon bonds under catalytic and asymmetric conditions. The key to their success lies in the design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Palladium-Catalyzed Asymmetric Rearrangement and Cycloaddition

Palladium catalysis is a cornerstone of modern organic synthesis. For constructing cyclopentenes, two powerful approaches are the [3+2] cycloaddition of vinylcyclopropanes and the redox-relay Heck reaction.

Mechanism & Rationale: The Palladium [3+2] Annulation

Vinylcyclopropanes (VCPs) are versatile three-carbon building blocks. In the presence of a Palladium(0) catalyst, the strained cyclopropane ring can open to form a zwitterionic trimethylenemethane (TMM) intermediate. This highly reactive intermediate is coordinated to the chiral palladium complex, which then orchestrates a formal [3+2] cycloaddition with an electron-deficient alkene (the two-carbon component). The chiral ligand, such as a PHOX or Trost ligand, ensures that the cycloaddition occurs from a specific face, leading to the formation of a highly enantioenriched cyclopentane ring.[3] Subsequent functional group manipulation can then yield the desired this compound.

Figure 2: Generalized catalytic cycle for a Pd-catalyzed [3+2] cycloaddition of a vinylcyclopropane.

Protocol 1: Palladium-Catalyzed Enantioselective Rearrangement of Dienyl Cyclopropanes

This protocol is adapted from the work of Shi and colleagues, demonstrating a highly efficient method for constructing functionalized cyclopentene units with excellent enantioselectivity.[1]

Materials:

  • Dienyl Cyclopropane Substrate (e.g., 1-(buta-1,3-dien-1-yl)-1-phenylcyclopropane) (0.1 mmol, 1.0 equiv)

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer) (0.005 mmol, 5.0 mol%)

  • Chiral Ligand (e.g., (R)-DM-SEGPHOS) (0.012 mmol, 12 mol%)

  • Anhydrous Toluene (1.0 mL)

  • Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [Pd(η³-C₃H₅)Cl]₂ (1.8 mg, 0.005 mmol) and the chiral ligand (7.4 mg, 0.012 mmol) to a flame-dried 4 mL vial equipped with a magnetic stir bar.

  • Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 20 minutes. The solution should become homogeneous. Causality Note: Pre-stirring the palladium precursor and the chiral ligand is crucial for the in-situ formation of the active chiral Pd(0) catalyst.

  • Reaction Assembly: To a separate vial, add the dienyl cyclopropane substrate (0.1 mmol).

  • Using a syringe, transfer the pre-formed catalyst solution to the vial containing the substrate. Rinse the catalyst vial with the remaining toluene (0.5 mL) and add it to the reaction mixture to ensure complete transfer.

  • Reaction Execution: Seal the vial and place it in a pre-heated oil bath or heating block at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-5 hours.[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral cyclopentene product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Palladium-Catalyzed Rearrangement

Substrate Substituent (R)Yield (%)ee (%)Reference
Phenyl8895[1]
4-MeO-Ph8594[1]
2-Thienyl8293[1]
Ethyl Ester8095[1]

Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the cost and potential toxicity of transition metals. N-Heterocyclic Carbenes (NHCs) have emerged as remarkably versatile catalysts for this purpose.

N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization

Desymmetrization is an elegant strategy where a prochiral or meso starting material is converted into a chiral product by a catalyst that selectively reacts with one of two enantiotopic functional groups.[4] For cyclopentene synthesis, an achiral 1,3-diketone can undergo an intramolecular aldol reaction catalyzed by a chiral NHC to generate a cyclopentenone with a new quaternary stereocenter.[5]

Mechanism & Rationale: The NHC Catalytic Cycle

The chiral NHC catalyst first adds to an aldehyde functional group within the substrate. A subsequent proton transfer generates a chiral homoenolate equivalent, a key nucleophilic intermediate unique to NHC catalysis. This chiral nucleophile then undergoes an intramolecular aldol addition to one of the two enantiotopic ketone groups. The choice of which ketone is attacked is dictated by the steric and electronic environment created by the chiral NHC catalyst. The resulting intermediate cyclizes to form a β-lactone, which then undergoes decarboxylation to release the catalyst and furnish the enantioenriched α,α-disubstituted cyclopentenone.[5]

Protocol 2: NHC-Catalyzed Desymmetrization of a Tricarbonyl Precursor

This protocol is based on the desymmetrization work reported by Scheidt and co-workers.[5]

Materials:

  • Tricarbonyl Substrate (e.g., 2,2-dimethyl-5-oxo-5-phenylpentanal) (0.2 mmol, 1.0 equiv)

  • Chiral Triazolium Salt Pre-catalyst (e.g., derived from L-phenylalanine) (0.02 mmol, 10 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.024 mmol, 12 mol%)

  • Anhydrous Tetrahydrofuran (THF) (2.0 mL)

  • Inert atmosphere conditions

Procedure:

  • Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., Argon), add the tricarbonyl substrate (0.2 mmol) and the chiral triazolium salt (0.02 mmol).

  • Add anhydrous THF (2.0 mL) via syringe and stir to dissolve.

  • Catalyst Generation & Reaction Initiation: Add DBU (3.6 µL, 0.024 mmol) to the solution at room temperature. Causality Note: The base (DBU) is required to deprotonate the triazolium salt, generating the active nucleophilic NHC catalyst in situ.

  • Stir the reaction at 40 °C. The elevated temperature helps ensure the final decarboxylation step proceeds to completion.[5]

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction and quench with a few drops of saturated NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate) to isolate the chiral cyclopentenone.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or SFC (Supercritical Fluid Chromatography).

Data Summary: NHC-Catalyzed Desymmetrization

Substrate Aryl Group (Ar)Yield (%)ee (%)Reference
Phenyl8092[5]
4-Cl-Ph7594[5]
4-MeO-Ph8291[5]
2-Naphthyl6895[5]

Enzymatic Desymmetrization: Nature's Catalysts

Biocatalysis offers a highly selective and environmentally benign approach to asymmetric synthesis.[6] Enzymes, such as lipases, can perform highly enantioselective acylations on prochiral diols, effectively differentiating between two mirror-image hydroxyl groups. This strategy can be used to create a chiral mono-acylated intermediate, which can then be carried forward to the target this compound.[4]

Principle of the Method

The strategy involves the synthesis of a symmetric precursor, such as cis-cyclopent-3-ene-1,2-dimethanol. An enzyme, typically a lipase like Candida antarctica Lipase B (CALB), is used with an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site selectively acylates only one of the two enantiotopic hydroxymethyl groups, breaking the molecule's symmetry and yielding a chiral monoacetate with very high enantiomeric excess.[4] This chiral building block can then be converted to the target carboxamide through standard synthetic transformations (e.g., oxidation and amidation).

While a direct protocol for the target carboxamide is highly specific, the following protocol outlines the key enzymatic desymmetrization step, which is the core of this strategy.

Protocol 3: Lipase-Catalyzed Desymmetrization of a Prochiral Diol

Materials:

  • Prochiral Diol (e.g., cis-4,4-dimethylcyclopent-2-ene-1,5-diol) (1.0 mmol)

  • Immobilized Lipase (e.g., Novozym 435 - CALB) (50 mg/mmol of substrate)

  • Acyl Donor (Vinyl Acetate) (3.0 mmol, 3.0 equiv)

  • Solvent (e.g., Diisopropyl ether or MTBE) (10 mL)

Procedure:

  • Reaction Setup: To a 25 mL flask, add the prochiral diol (1.0 mmol), the solvent (10 mL), and the acyl donor, vinyl acetate (278 µL, 3.0 mmol).

  • Add the immobilized lipase (50 mg) to the mixture. Causality Note: Using an immobilized enzyme simplifies the work-up, as the catalyst can be removed by simple filtration.

  • Reaction Execution: Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitor the conversion of the diol to the monoacetate by GC or TLC. The reaction may take 24-72 hours to reach optimal conversion (ideally ~50% to maximize ee of the product).

  • Work-up: Once the desired conversion is reached, remove the enzyme by filtration, washing the solid with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the resulting mixture of diol, monoacetate, and diacetate by flash column chromatography. The chiral monoacetate can then be analyzed by chiral HPLC to determine its enantiomeric excess. This enantioenriched intermediate is the key precursor for further synthesis.

References

Application Notes & Protocols: Cyclopent-3-enecarboxamide as a Versatile Precursor for the Synthesis of Novel Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a ligand-activated transcription factor and a master regulator of adipogenesis, glucose metabolism, and inflammation, making it a validated and high-priority target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2] While full agonists, such as the thiazolidinedione (TZD) class of drugs, have demonstrated clinical efficacy, their utility is often limited by mechanism-based side effects, including weight gain, fluid retention, and bone loss.[3][4] This has spurred the development of Selective PPAR-γ Modulators (SPPARγMs), which aim to dissociate the therapeutic insulin-sensitizing effects from adverse effects.[5] This document provides a comprehensive guide for researchers, outlining the rationale, synthetic protocols, and biological evaluation workflows for utilizing Cyclopent-3-enecarboxamide as a foundational scaffold for the discovery of novel SPPARγMs.

Introduction: The Therapeutic Promise and Challenge of Targeting PPAR-γ

PPARs are members of the nuclear hormone receptor superfamily that, upon activation by ligands, form a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

There are three PPAR isoforms (α, β/δ, and γ), each with distinct tissue distributions and physiological roles.[7][10] PPAR-γ is most highly expressed in adipose tissue, where it is a critical regulator of fat cell differentiation and lipid storage.[1][6] Its activation improves whole-body insulin sensitivity, making it a cornerstone target for anti-diabetic drug development.[11][12] However, the broad transcriptional impact of full PPAR-γ activation by TZDs is also linked to their undesirable side effects. The central hypothesis driving current research is that selective modulation—achieving a specific receptor conformation that preferentially recruits certain co-regulators over others—can retain the anti-diabetic benefits while minimizing adverse outcomes.[5] This requires novel chemical scaffolds that can be systematically modified to explore the chemical space around the PPAR-γ ligand-binding domain (LBD).

Rationale for this compound as a Precursor

This compound is an attractive starting point for the synthesis of PPAR-γ modulators for several key reasons.[13] Its rigid cyclopentene core serves as a compact scaffold, positioning functional groups in a well-defined three-dimensional space. The carboxamide moiety provides a key hydrogen bonding group, a common feature in many known PPAR-γ ligands, while the alkene functionality and the saturated carbons offer multiple, distinct points for chemical diversification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_core This compound Core cluster_mods Potential Modification Sites core C₆H₉NO mod1 Alkene Functionalization (e.g., epoxidation, hydrogenation) core->mod1 Vector 1 mod2 Amide N-Substitution (Introduction of aryl/heteroaryl groups) core->mod2 Vector 2 mod3 Ring Position Derivatization (Introduction of side chains) core->mod3 Vector 3

Caption: Key diversification points on the this compound scaffold.

Synthesis & Characterization of a Lead Modulator

This section provides a representative, field-proven protocol for the synthesis of a hypothetical PPAR-γ modulator, designated CP-472 , from this compound.

Synthetic Workflow: From Precursor to Final Compound

The synthetic strategy involves a two-step process: N-alkylation of the amide followed by functionalization of the cyclopentene ring. This approach is designed for efficiency and modularity, allowing different aromatic side chains and ring modifications to be introduced easily.

Caption: Synthetic workflow for the preparation of target compound CP-472.

Detailed Experimental Protocol: Synthesis of CP-472

PART A: Synthesis of N-(4-bromobenzyl)this compound (Intermediate 1)

  • Rationale: This step introduces the first aromatic ring system via a standard Williamson ether synthesis-like N-alkylation. Sodium hydride (NaH) is a strong base used to deprotonate the amide nitrogen, forming a nucleophilic anion that readily attacks the electrophilic benzylic bromide.

  • Procedure:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.11 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (2.50 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

    • Let the reaction stir at room temperature overnight (approx. 16 hours).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield Intermediate 1 as a white solid.

PART B: Synthesis of CP-472 via Suzuki Coupling

  • Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. It is ideal for linking the bromo-substituted intermediate with a second aromatic moiety (the methoxyphenyl group), a common feature in potent PPAR-γ modulators.

  • Procedure:

    • In a round-bottom flask, combine Intermediate 1 (1.40 g, 5 mmol), 4-methoxyphenylboronic acid (0.91 g, 6 mmol), and potassium carbonate (2.07 g, 15 mmol).

    • Add a solvent mixture of toluene (25 mL), ethanol (5 mL), and water (5 mL).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol).

    • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

    • After cooling to room temperature, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: 25% ethyl acetate in hexanes) to afford CP-472 as a crystalline solid.

Physicochemical Characterization

Rationale: Unambiguous structural confirmation and purity assessment are critical for ensuring that the biological activity observed is attributable to the intended molecule. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the carbon-hydrogen framework.[14][15]

Parameter Technique Expected Result for CP-472 Purpose
Molecular Weight ESI-HRMS[M+H]⁺ calculated for C₂₁H₂₄NO₂: 322.1807; found: 322.1805Confirms elemental composition and molecular formula.
Purity HPLC>98% (at 254 nm)Quantifies the purity of the final compound.
Structure ¹H & ¹³C NMRCharacteristic peaks for aromatic, benzylic, methoxy, and cyclopentene protons/carbons.Confirms the chemical structure and connectivity of atoms.

Biological Evaluation: Assessing PPAR-γ Modulation

Once synthesized and characterized, CP-472 must be evaluated for its ability to modulate PPAR-γ activity. A tiered approach, starting with in vitro cellular assays and progressing to ADME profiling, is standard practice.

Primary Assay: PPAR-γ Reporter Gene Transactivation

Rationale: The luciferase reporter gene assay is a robust and widely used method to quantify the activation of nuclear receptors in a cellular context.[16][17][18] The assay measures the ability of a compound to induce transcription from a PPRE-driven reporter gene. A dual-luciferase system is employed to normalize for transfection efficiency and cell viability, ensuring the data is reliable.[18][19]

G cluster_Cell HEK293T Cell Ligand CP-472 (Test Compound) PPARg_RXR PPARγ-RXR Heterodimer Ligand->PPARg_RXR Binds & Activates PPRE PPRE Promoter PPARg_RXR->PPRE Binds to DNA LuciferaseGene Luciferase Gene PPRE->LuciferaseGene Drives Transcription Luciferase Luciferase Protein LuciferaseGene->Luciferase Translation Light Luminescence (Measurable Signal) Luciferase->Light Produces Light with Substrate

Caption: Principle of the PPAR-γ Luciferase Reporter Gene Assay.

Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture & Transfection:

    • Plate HEK293T cells in 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

    • Co-transfect cells using a suitable lipid-based transfection reagent with:

      • An expression vector for full-length human PPAR-γ.

      • A PPRE-driven firefly luciferase reporter vector (e.g., pGL4.23[luc2/PPRE]).

      • A constitutively expressed Renilla luciferase control vector (e.g., pRL-SV40) for normalization.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • 24 hours post-transfection, prepare serial dilutions of CP-472 (e.g., from 10 nM to 100 µM) in serum-free DMEM. Also prepare dilutions of a positive control (e.g., Rosiglitazone) and a vehicle control (0.1% DMSO).

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Use a commercial dual-luciferase assay system (e.g., Promega Dual-Glo®). Add the firefly luciferase substrate according to the manufacturer's instructions.

    • Measure firefly luminescence on a plate-reading luminometer.

    • Add the stop/quench reagent containing the Renilla luciferase substrate.

    • Measure Renilla luminescence.

  • Data Analysis:

    • For each well, calculate the Relative Response Ratio by dividing the Firefly luminescence reading by the Renilla luminescence reading.

    • Normalize the data by setting the vehicle control response to 1-fold activation.

    • Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

Compound EC₅₀ (nM) Emax (% of Rosiglitazone) Interpretation
Rosiglitazone50100%Full Agonist (Reference)
CP-472 25065%Partial Agonist
Vehicle (DMSO)N/A0%No Activity
Secondary Profiling: Early In Vitro ADME Assays

Rationale: Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for a compound to become a viable drug candidate.[20][21] Early in vitro screening helps to identify and deprioritize compounds with liabilities such as poor stability or low permeability, saving significant resources.[22][23]

Assay Methodology Key Parameter Measured Goal for a Viable Oral Drug Candidate
Metabolic Stability Incubation with human liver microsomes (HLM) + NADPHIntrinsic Clearance (CLint), Half-life (t½)t½ > 30 minutes
Aqueous Solubility Kinetic or thermodynamic solubility measurementSolubility (µg/mL or µM)> 50 µM
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Fraction unbound (fu)fu > 1%
Cell Permeability Caco-2 cell monolayer assayApparent Permeability (Papp)Papp (A→B) > 2 x 10⁻⁶ cm/s

Conclusion and Iterative Drug Discovery

The successful synthesis and evaluation of a novel chemical series derived from this compound provides the foundation for a robust drug discovery program. The data gathered from the primary activity assays and secondary ADME profiles for compounds like CP-472 are not an endpoint but rather a critical input for the next design cycle. For instance, if CP-472 shows good potency but poor metabolic stability, the next round of synthesis could focus on modifying sites susceptible to metabolism (identified via metabolite ID studies) to enhance the compound's half-life. This iterative process is the cornerstone of modern medicinal chemistry.

G Design Design (Hypothesis, in silico modeling) Make Make (Chemical Synthesis) Design->Make Test Test (Biological & ADME Assays) Make->Test Analyze Analyze (Interpret Data, SAR) Test->Analyze Analyze->Design

Caption: The iterative "Design-Make-Test-Analyze" cycle in drug discovery.

By leveraging the versatile this compound scaffold and employing the integrated synthetic and biological protocols outlined herein, researchers are well-equipped to discover and optimize the next generation of safer, more effective PPAR-γ modulators for the treatment of metabolic diseases.

References

Application Notes: Cyclopent-3-enecarboxamide in the Development of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopentene Scaffold in Medicinal Chemistry

The cyclopentane ring, a five-membered carbocycle, is a prevalent structural motif in a vast array of biologically active molecules and natural products. Its conformational flexibility allows it to serve as a versatile scaffold in drug design, enabling precise spatial orientation of functional groups for optimal target engagement. When incorporated into a carboxamide, the resulting cyclopentanecarboxamide moiety offers a unique combination of rigidity and hydrophilicity, making it an attractive component for lead optimization in medicinal chemistry. This application note focuses on Cyclopent-3-enecarboxamide, a partially unsaturated derivative, and its pivotal role as a key building block in the synthesis of novel modulators of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a critical therapeutic target for metabolic diseases.

Core Application: A Versatile Synthon for PPARγ Modulators

This compound serves as a crucial reactant in the preparation of 1,2,3,4-tetrahydroisoquinoline derivatives that exhibit potent partial agonist or antagonist activity at the PPARγ nuclear receptor.[1] These tetrahydroisoquinoline-based modulators are of significant interest for the treatment of type 2 diabetes and other metabolic disorders, as they hold the potential to offer the therapeutic benefits of full PPARγ agonists with a reduced side-effect profile.[2][3]

The cyclopentene moiety within this scaffold plays a crucial role in orienting the molecule within the ligand-binding pocket of PPARγ, contributing to the overall binding affinity and functional activity. The carboxamide group provides a key hydrogen bonding interaction point, further anchoring the ligand within the receptor.

Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in its application. While various methods for the synthesis of cyclopentane derivatives exist, a common route to the title compound involves the amidation of Cyclopent-3-ene-1-carboxylic acid.

Protocol 1: Synthesis of this compound from Cyclopent-3-ene-1-carboxylic acid

This protocol outlines a standard procedure for the amide bond formation.

Materials:

  • Cyclopent-3-ene-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cyclopent-3-ene-1-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material by IR spectroscopy - loss of broad O-H stretch).

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude Cyclopent-3-ene-1-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath.

    • In a separate flask, prepare a cooled solution of excess aqueous ammonia.

    • Slowly add the acid chloride solution to the stirred ammonia solution. A white precipitate of the amide will form.

    • Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.

  • Mass spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) spectroscopy: To confirm the presence of the amide functional group (C=O and N-H stretches).

Application in the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-Based PPARγ Modulators

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules. A key transformation is its incorporation into a 1,2,3,4-tetrahydroisoquinoline scaffold, often via a Pictet-Spengler reaction.[4]

Workflow for Synthesis of a Tetrahydroisoquinoline PPARγ Modulator:

G start This compound step1 Modification of Carboxamide (e.g., reduction to amine or conversion to other functional groups) start->step1 Chemical Transformation step3 Pictet-Spengler Reaction step1->step3 step2 β-Arylethylamine derivative step2->step3 step4 Further Functionalization step3->step4 Core Scaffold Formation end Final PPARγ Modulator step4->end Lead Optimization

Caption: General workflow for the synthesis of PPARγ modulators.

Protocol 2: General Procedure for the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.

Conceptual Steps:

  • Preparation of the β-Arylethylamine Precursor: The nitrogen of the this compound can be incorporated into a β-arylethylamine framework through various synthetic routes. This often involves initial reduction of the amide to an amine, followed by coupling to a suitable aromatic partner.

  • Condensation with a Carbonyl Compound: The resulting β-arylethylamine derivative is then reacted with an aldehyde or ketone.

  • Cyclization: In the presence of a protic or Lewis acid, the intermediate iminium ion undergoes cyclization to form the 1,2,3,4-tetrahydroisoquinoline ring system.

Note: The specific conditions for the Pictet-Spengler reaction (acid catalyst, solvent, temperature) need to be optimized depending on the specific substrates used.

Biological Evaluation of this compound Derivatives as PPARγ Modulators

Once synthesized, the novel 1,2,3,4-tetrahydroisoquinoline derivatives must be evaluated for their activity at the PPARγ receptor. A tiered approach is typically employed, starting with in vitro binding and functional assays, followed by cell-based and potentially in vivo studies.

Protocol 3: In Vitro PPARγ Ligand Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to assess the direct binding of a compound to the PPARγ ligand-binding domain (LBD).[5]

Principle:

The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD and a fluorescently labeled tracer that binds to the LBD. When the tracer is bound, excitation of the terbium donor results in FRET to the acceptor. A test compound that binds to the LBD will compete with the tracer, leading to a decrease in the FRET signal.[5]

Materials:

  • GST-tagged human PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled PPARγ tracer (e.g., a known fluorescent ligand)

  • Test compounds (derivatives of this compound)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Prepare a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ-LBD and add it to the wells.

  • Add the terbium-labeled anti-GST antibody.

  • Incubate the plate at room temperature for 1-6 hours, protected from light.

  • Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor).

  • Calculate the emission ratio (520 nm / 495 nm) and plot it against the concentration of the test compound to determine the IC₅₀ value.

Protocol 4: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.[6]

Principle:

Cells are engineered to express the human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). When an agonist binds to PPARγ, the receptor-ligand complex translocates to the nucleus, binds to the PPRE, and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of PPARγ activation.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vector for human PPARγ

  • Reporter vector containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds for 18-24 hours. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is proprietary to the discovering entities, general principles for PPARγ modulators can be applied.

Key Structural Features for PPARγ Activity:

  • Acidic Head Group (or bioisostere): Many PPARγ agonists possess a carboxylic acid or a bioisosteric replacement that forms a key hydrogen bond network with residues in the ligand-binding pocket (e.g., Ser289, His323, His449, Tyr473).

  • Central Linker: A linker region connects the acidic head group to a hydrophobic tail. The nature and conformation of this linker are critical for proper positioning within the binding site.

  • Hydrophobic Tail: A hydrophobic moiety, often an aromatic ring system, occupies a large hydrophobic pocket in the LBD.

The 1,2,3,4-tetrahydroisoquinoline scaffold derived from this compound provides a rigidified central linker, while the cyclopentene ring itself can contribute to hydrophobic interactions within the binding pocket. Modifications to the cyclopentene ring (e.g., saturation, substitution) and the aromatic portion of the tetrahydroisoquinoline will significantly impact the binding affinity and functional activity, allowing for fine-tuning of the pharmacological profile.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel PPARγ modulators. Its unique structural features and synthetic accessibility make it an attractive starting point for the design and synthesis of new chemical entities with therapeutic potential in metabolic diseases. The protocols outlined in this application note provide a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives, enabling researchers to explore the full potential of this important chemical scaffold.

References

Gas chromatography (GC) analysis of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography (GC) Analysis of Cyclopent-3-enecarboxamide

Abstract

This comprehensive application note provides a detailed guide for the quantitative analysis of this compound using Gas Chromatography (GC). Recognizing the challenges associated with the direct analysis of polar amide compounds, this document presents two robust protocols: a direct injection method suitable for initial screening and a more rigorous method involving silylation derivatization for enhanced peak shape and sensitivity. The narrative explains the causality behind critical experimental choices, from stationary phase selection to the rationale for derivatization, ensuring scientific integrity and methodological robustness. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Analyte Overview: this compound

This compound is an organic compound featuring a five-membered ring with a carboxamide functional group.[1][2][3][4] The presence of the polar amide group (-CONH₂) and an active hydrogen presents specific challenges for GC analysis, including the potential for hydrogen bonding with active sites in the GC system, leading to poor peak shape (tailing) and reduced volatility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉NO[1][3]
Molecular Weight 111.14 g/mol [1]
CAS Number 50494-42-3[2][3]
Topological Polar Surface Area 43.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Principle of Analysis & Method Development Strategy

Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] The elution of an analyte is primarily governed by its boiling point and its specific interactions with the stationary phase.[5]

The core principle for stationary phase selection is "like dissolves like," where the polarity of the stationary phase is matched to the polarity of the analyte to achieve optimal separation.[6] this compound's amide group makes it a polar compound. This polarity can cause strong interactions with silanol groups on the column surface, leading to peak tailing and potential thermal degradation in the hot injector.[7]

To address these challenges, two strategies are presented:

  • Direct Analysis: Utilizes a polar stationary phase (e.g., polyethylene glycol or "WAX" type) that offers better interaction with the polar analyte, potentially improving peak shape over non-polar phases.[8][9] This method is faster but may still suffer from some peak asymmetry.

  • Derivatization: This process chemically modifies the analyte to make it more suitable for GC analysis.[7][10] Silylation is a common technique that replaces the active hydrogen on the amide group with a non-polar trimethylsilyl (TMS) group.[11] This derivatization accomplishes three critical goals:

    • Increases Volatility: By masking the polar -NH₂ group, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.[7][11]

    • Improves Thermal Stability: The resulting TMS-derivative is often more stable at the high temperatures of the GC inlet and column.[7]

    • Enhances Peak Shape: The non-polar derivative exhibits reduced interaction with active sites in the system, resulting in sharper, more symmetrical peaks.[11]

The derivatized, non-polar analyte is then best analyzed on a low-polarity or mid-polarity column, such as a 5% Phenyl Polydimethylsiloxane (e.g., HP-5MS).[12]

Experimental Workflow

The overall analytical process follows a structured workflow from sample receipt to the final report, ensuring consistency and data integrity.

GC Analysis Workflow cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Login StandardPrep Prepare Calibration Standards SamplePrep Prepare Sample Solution (Dilution / Derivatization) SampleReceipt->SamplePrep SST System Suitability Test (SST) SamplePrep->SST Sequence Run Analytical Sequence SST->Sequence Integration Peak Integration & Identification Sequence->Integration Quantification Quantification & SST Review Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the GC analysis of this compound.

Protocol A: Direct GC-FID Analysis

This protocol is suitable for rapid screening or when derivatization is not feasible. The key is using a polar column to manage the analyte's polarity.

Reagents and Materials
  • Solvent: Methanol or Acetonitrile (HPLC Grade or higher)

  • Analyte: this compound reference standard

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard.

  • Sample Preparation: Accurately weigh a known amount of the sample material, dissolve in the solvent, and dilute to a final concentration expected to be within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into GC vials before analysis.[13]

Instrument Conditions

Table 2: GC-FID Parameters for Direct Analysis

ParameterSettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust detection for organic compounds.
Column DB-WAX, 30 m x 0.32 mm ID, 0.5 µm filmA polar Polyethylene Glycol (PEG) phase is chosen to interact favorably with the polar amide, improving peak shape.[8]
Carrier Gas Helium or Hydrogen, Constant FlowHelium is inert and safe; Hydrogen can provide faster analysis.
Flow Rate 2.0 mL/minOptimized for column dimensions and analyte.
Inlet Split/Splitless
Inlet Temp 250 °CEnsures complete vaporization without causing thermal degradation.
Injection Mode Split (50:1)Prevents column overloading for concentrated samples.
Injection Vol. 1 µLStandard volume.
Oven Program
Initial Temp100 °C, hold 2 minAllows for sharp initial peak focusing.
Ramp Rate15 °C/minProvides good separation from solvent and impurities.
Final Temp240 °C, hold 5 minEnsures elution of all components and cleans the column.
Detector Flame Ionization Detector (FID)
Detector Temp 280 °CPrevents condensation of the analyte.
H₂ Flow 30 mL/minStandard for FID.
Air Flow 300 mL/minStandard for FID.
Makeup Flow 25 mL/min (Nitrogen)Optimizes peak shape at the detector.

Protocol B: Analysis via Silylation Derivatization

This protocol is recommended for achieving the highest accuracy and precision, as it significantly improves chromatographic performance.

The Derivatization Reaction

Silylation involves replacing the active hydrogen of the amide with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[11][14]

Caption: Silylation of this compound using BSTFA.

Reagents and Materials
  • Solvent: Pyridine or Acetonitrile (Anhydrous/GC Grade)

  • Derivatizing Reagent: BSTFA + 1% TMCS

  • Analyte: this compound reference standard

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Heating Block or Oven

Sample Preparation
  • Stock Standard (1000 µg/mL): Prepare as in Protocol A, using anhydrous acetonitrile or pyridine.

  • Derivatization of Standards and Samples: a. Pipette 100 µL of the standard or sample solution into a clean, dry GC vial. b. Add 100 µL of the derivatizing reagent (BSTFA + 1% TMCS). c. Cap the vial tightly and vortex for 10 seconds. d. Heat the vial in a heating block at 70 °C for 30 minutes to ensure complete reaction.[15] e. Cool to room temperature before placing in the autosampler.

Instrument Conditions

Table 3: GC-FID Parameters for Derivatized Analysis

ParameterSettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust detection for organic compounds.
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% Phenyl phase is ideal for the non-polar TMS-derivative, separating based on boiling point.[5][12]
Carrier Gas Helium or Hydrogen, Constant FlowInert and efficient carrier gas.
Flow Rate 1.2 mL/minOptimized for the narrower 0.25 mm ID column.
Inlet Split/Splitless
Inlet Temp 270 °CEnsures complete vaporization of the less polar derivative.
Injection Mode Split (20:1)A lower split ratio can be used due to sharper peaks.
Injection Vol. 1 µLStandard volume.
Oven Program
Initial Temp80 °C, hold 2 minStarting temperature adjusted for the derivative's volatility.
Ramp Rate20 °C/minFaster ramp can be used due to improved chromatography.
Final Temp280 °C, hold 3 minEnsures elution and column cleaning.
Detector Flame Ionization Detector (FID)
Detector Temp 300 °CPrevents condensation.
H₂ Flow 30 mL/minStandard for FID.
Air Flow 300 mL/minStandard for FID.
Makeup Flow 25 mL/min (Nitrogen)Optimizes peak shape at the detector.

Data Analysis and System Suitability

For both protocols, quantification is performed by constructing a linear calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of the analyte in the sample is then calculated from this curve.

A robust and reliable GC method requires confirmation that the system is performing adequately before analyzing samples.[16] This is achieved through a System Suitability Test (SST).

Table 4: Typical System Suitability Criteria

ParameterAcceptance LimitPurpose
Repeatability RSD ≤ 2.0% for 5 replicate injectionsEnsures the system provides consistent, repeatable results.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values > 1 indicate tailing, often due to active sites.[17]
Resolution (Rs) Rs > 2.0 between analyte and nearest peakConfirms that the analyte peak is adequately separated from any adjacent impurities.

Method Validation Principles

To ensure the developed method is fit for its intended purpose, especially in regulated environments, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[16][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.[18]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).[17]

Conclusion

The analysis of this compound by gas chromatography can be successfully performed using either a direct injection method on a polar column or a more robust derivatization method on a non-polar column. The direct method offers speed, while the silylation derivatization protocol provides superior peak shape, sensitivity, and overall chromatographic performance. The choice of method depends on the specific analytical requirements for accuracy, sensitivity, and sample throughput. Adherence to system suitability and method validation principles is critical for ensuring reliable and defensible analytical results.[16]

References

Mastering the Solid State: Application Notes and Protocols for X-ray Crystallography of Cyclopent-3-enecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Structural Elucidation for Cyclopent-3-enecarboxamide Derivatives

The cyclopentene scaffold is a prevalent feature in numerous bioactive molecules. When functionalized with a carboxamide group, it presents a rich platform for establishing critical hydrogen bonding interactions with biological targets. The precise geometry of the cyclopentene ring and the orientation of the carboxamide substituent dictate the molecule's overall shape and its ability to fit within a binding pocket. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level information, providing unequivocal data on bond lengths, bond angles, torsional angles, and the stereochemistry of chiral centers.[1] Such detailed structural insights are invaluable for rational drug design, enabling the targeted modification of derivatives to enhance potency, selectivity, and pharmacokinetic properties.

Foundational Principles: From Molecule to Crystal to Structure

The journey from a synthesized this compound derivative to its three-dimensional structure is a multi-step process, each stage requiring meticulous attention to detail. The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice (a crystal).[1] When a beam of monochromatic X-rays strikes the crystal, it is diffracted in a specific pattern of spots of varying intensities. By measuring the geometry and intensity of this diffraction pattern, it is possible to mathematically reconstruct a three-dimensional model of the electron density within the crystal, and from this, the arrangement of atoms can be inferred.[1]

The Crystallization Challenge: Taming Flexibility

A primary hurdle in the structural analysis of many organic molecules, including this compound derivatives, is obtaining high-quality single crystals suitable for diffraction. The inherent flexibility of the cyclopentene ring, which can adopt various non-planar conformations, can make crystallization challenging.

Conformational Dynamics of the Cyclopentene Ring:

Unlike the rigid benzene ring, the five-membered cyclopentene ring is not perfectly flat. To alleviate torsional strain, it typically adopts one of two puckered conformations: the envelope (C_s symmetry) or the twist (C_2 symmetry) . The energy barrier between these conformations is often low, meaning that multiple conformers can co-exist in solution. This conformational heterogeneity can impede the regular, ordered packing required for crystal lattice formation.

Experimental Workflow: A Step-by-Step Protocol

The following sections outline a comprehensive protocol for the crystallographic analysis of this compound derivatives, from crystal growth to structure validation.

Stage 1: Crystal Growth – The Art and Science of Nucleation

The sine qua non of a successful X-ray diffraction experiment is a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent with sharp edges and no visible fractures). The process of obtaining such a crystal is often more empirical than theoretical, relying on a systematic screening of conditions.

Protocol for Crystallization Screening:

  • Compound Purification: Begin with the highest purity sample possible (ideally >95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly as a powder, while poorly soluble compounds may not reach the supersaturation needed for crystal growth.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion (Hanging and Sitting Drop): This technique is particularly useful for small sample quantities. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually increases the compound's concentration to the point of supersaturation and crystallization.

    • Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a denser, miscible solvent in which it is insoluble. Crystals may form at the interface over time.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Table 1: Common Solvents for Crystallization of Carboxamide Derivatives

Solvent ClassExamplesProperties and Considerations
AlcoholsMethanol, Ethanol, IsopropanolGood for compounds with hydrogen bonding capabilities.
EstersEthyl acetateMedium polarity, often a good starting point.
HalogenatedDichloromethane, ChloroformCan be effective but are highly volatile.
EthersDiethyl ether, Tetrahydrofuran (THF)Often used as precipitants in vapor diffusion.
AromaticToluene, BenzeneCan participate in π-stacking interactions.
Polar AproticAcetonitrile, AcetoneUseful for a range of polar compounds.
Stage 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it must be carefully mounted and exposed to the X-ray beam.

Protocol for Data Collection:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges. Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Cryo-cooling (Optional but Recommended): Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage from the X-ray beam and improves data quality.

  • Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and powerful X-ray sources (e.g., Mo or Cu Kα radiation).

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Devise a strategy to collect a complete dataset, measuring the intensities of as many unique reflections as possible. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of each reflection and apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption). The output of this step is a reflection file containing the Miller indices (h, k, l) and the corresponding intensity and standard uncertainty for each reflection.

Stage 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: Based on the systematic absences in the diffraction data, determine the space group of the crystal.

  • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure. These methods use the measured reflection intensities to determine the phases of the structure factors, which are necessary to calculate the electron density map.

  • Model Building: Examine the initial electron density map to identify the positions of the atoms in the asymmetric unit. Build a molecular model that is consistent with the known chemical structure of the this compound derivative.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters against the experimental diffraction data using a least-squares minimization procedure. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map for small molecules. They are usually placed in geometrically calculated positions and refined using a riding model.

  • Validation: Assess the quality of the final refined structure using various metrics, such as the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density map.

graph TD { A[Crystal Growth] --> B(Crystal Mounting); B --> C{Data Collection}; C --> D[Data Processing]; D --> E(Structure Solution); E --> F(Model Building); F --> G(Structure Refinement); G --> H{Validation}; subgraph "Experimental Phase" A; B; C; end subgraph "Computational Phase" D; E; F; G; H; end } Caption: The workflow of single-crystal X-ray crystallography.

Analysis and Interpretation of the Crystal Structure

The final output of a successful crystallographic analysis is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Molecular Conformation

The refined structure will reveal the specific conformation of the cyclopentene ring (envelope, twist, or an intermediate) in the solid state. The puckering parameters can be calculated to quantify the exact shape of the ring. The orientation of the carboxamide group relative to the ring will also be precisely determined.

Supramolecular Assembly and Hydrogen Bonding

A key aspect of the crystal structure of carboxamide derivatives is the network of intermolecular interactions, particularly hydrogen bonds. The primary amide group (-CONH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). A common and robust hydrogen-bonding motif in primary amides is the R22(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds.[2][3] The analysis of these interactions provides insight into the forces that govern the self-assembly of the molecules in the solid state, which can be relevant for understanding physical properties like solubility and melting point.

graph H_Bonding { rankdir=LR; node [shape=none, margin=0];

}

Caption: The common R22(8) hydrogen bonding motif in primary amides.

Table 2: Typical Crystallographic Refinement Parameters

ParameterDescriptionTypical Value for a Good Structure
R1 The residual factor based on observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted residual factor based on the squared structure factor amplitudes.< 0.15
GooF Goodness-of-fit on F^2.~1.0
Max/Min Residual Density The largest positive and negative peaks in the final difference electron density map.< ±0.5 e-/Å^3

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for obtaining definitive structural information that can guide drug discovery and development efforts. While the inherent flexibility of the cyclopentene ring can present challenges in crystallization, a systematic approach to screening crystallization conditions, coupled with modern diffraction and computational techniques, can lead to high-quality crystal structures. The detailed insights into molecular conformation and intermolecular interactions provided by these structures are essential for understanding the structure-property relationships of this important class of molecules.

References

Application Notes & Protocols: The Cyclopent-3-enecarboxamide Scaffold in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of the Cyclopent-3-enecarboxamide scaffold in the discovery of novel therapeutics. This document delves into the medicinal chemistry applications of this versatile scaffold, highlighting its role in the development of treatments for a range of disorders, supported by detailed experimental protocols.

Introduction: The this compound Scaffold - A Versatile Core in Medicinal Chemistry

This compound and its related cyclopentane carboxamide structures represent a privileged scaffold in modern drug discovery. The conformational rigidity of the cyclopentane ring, combined with the diverse chemical reactivity of the carboxamide group, provides a unique three-dimensional framework for designing molecules with high affinity and specificity for various biological targets. This scaffold has been successfully employed to develop potent modulators of enzymes and receptors, leading to promising therapeutic candidates for neurological disorders, inflammatory diseases, and beyond.

The inherent stereochemistry of the cyclopentane ring allows for precise spatial arrangement of substituents, which is critical for optimizing interactions with the target protein. Furthermore, the amide bond offers opportunities for establishing key hydrogen bonding interactions within a receptor's binding pocket. These features make the cyclopentane carboxamide scaffold an attractive starting point for the synthesis of compound libraries in lead discovery and optimization campaigns.

Key Therapeutic Areas & Applications

The versatility of the cyclopentane carboxamide scaffold is demonstrated by its application in developing therapeutics for diverse and challenging diseases.

Neurological Disorders: A Case Study on GABA-AT Inactivation

A prominent example of the therapeutic potential of this scaffold is in the development of inhibitors for γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] Elevating GABA levels in the brain is a validated strategy for treating epilepsy and substance abuse disorders.[1]

(S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329) , a derivative of the cyclopentene carboxamide scaffold, is a potent inactivator of GABA-AT.[2] In vivo studies in rats have shown that OV329 is significantly more effective than previous GABA-AT inhibitors at suppressing the release of dopamine in the corpus striatum following exposure to cocaine or nicotine.[2] Furthermore, OV329 exhibits a favorable safety profile, with no off-target activity against other aminotransferases or the hERG potassium channel.[2]

Mechanism of Action of OV329: OV329 acts as a mechanism-based inactivator of GABA-AT. The enzyme's catalytic machinery processes OV329, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition.[1] This targeted inactivation leads to a sustained increase in GABA levels, thereby reducing neuronal hyperexcitability.

G cluster_0 GABA-AT Catalytic Cycle GABA_AT GABA-AT (PLP-bound) Enzyme_Substrate_Complex Enzyme-OV329 Complex GABA_AT->Enzyme_Substrate_Complex Binding OV329 OV329 OV329->Enzyme_Substrate_Complex Hydrolysis Enzyme-catalyzed hydrolysis Enzyme_Substrate_Complex->Hydrolysis Processing Reactive_Intermediate Dicarboxylate Metabolite Hydrolysis->Reactive_Intermediate Inactive_Enzyme Inactive GABA-AT Reactive_Intermediate->Inactive_Enzyme Covalent Binding GABA_increase Increased GABA Levels Inactive_Enzyme->GABA_increase Leads to

Caption: Mechanism of GABA-AT inactivation by OV329.

Inflammation and Immunology: CCR2 Antagonism

The cyclopentane carboxamide scaffold has also been instrumental in the discovery of potent antagonists for the CC chemokine receptor 2 (CCR2).[3] CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes to sites of inflammation, making this receptor a key target for treating inflammatory and autoimmune diseases. By introducing conformational constraints to a linear aminobutyramide lead, researchers developed a 1,3-disubstituted cyclopentane scaffold with significantly enhanced binding affinity and antagonist activity at the human CCR2 receptor.[3]

The lead compound from this series demonstrated high potency and selectivity against other chemokine receptors, highlighting the potential of the cyclopentane carboxamide scaffold in generating targeted immunomodulatory therapies.[3]

G cluster_0 CCR2 Signaling Pathway MCP1 MCP-1 (Ligand) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K) G_protein->Downstream Chemotaxis Monocyte Chemotaxis & Inflammation Downstream->Chemotaxis Leads to Antagonist Cyclopentane Carboxamide Antagonist Antagonist->CCR2 Blocks Binding

Caption: Inhibition of CCR2 signaling by a cyclopentane carboxamide antagonist.

Protocols

The following protocols provide a framework for the synthesis and evaluation of novel therapeutics based on the this compound scaffold.

Protocol 1: General Synthesis of Novel Carboxamide Derivatives

This protocol outlines a general method for the synthesis of novel carboxamide derivatives starting from a cyclopentane carboxylic acid core, a common intermediate derived from this compound.

Objective: To synthesize a library of novel carboxamide derivatives for biological screening.

Materials:

  • Substituted 1-phenylcyclopropane carboxylic acid or a similar cyclopentane carboxylic acid derivative

  • Various primary or secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Standard glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Acid Activation: In a round-bottom flask, dissolve the cyclopentane carboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-20 minutes.

  • Amine Addition: To the activated acid solution, add the desired amine (1.0 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired carboxamide derivative.[4]

Rationale: HATU is a highly efficient coupling reagent for amide bond formation, often resulting in high yields and minimal side products.[4] DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.[4]

Protocol 2: In Vitro Evaluation of GABA-AT Inhibition

This protocol describes a conceptual in vitro assay to screen for inhibitors of GABA-AT.

Objective: To determine the inhibitory potency (IC50) of test compounds against GABA-AT.

Materials:

  • Recombinant human GABA-AT

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • PLP (pyridoxal-5'-phosphate, cofactor)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compounds (e.g., OV329 derivatives)

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.5)

  • 96-well microplate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, SSADH, and NADP+ in the assay buffer.

  • Compound Incubation: In a 96-well plate, add varying concentrations of the test compounds.

  • Enzyme Addition: Initiate the reaction by adding GABA-AT to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to the formation of NADPH) at regular intervals for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rationale: The activity of GABA-AT is coupled to the activity of SSADH. The succinic semialdehyde produced by GABA-AT is converted by SSADH to succinate, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation, which can be measured spectrophotometrically, is directly proportional to the activity of GABA-AT.

Protocol 3: Cell-Based Assay for CCR2 Antagonism (Chemotaxis Assay)

This protocol outlines a cell-based chemotaxis assay to evaluate the functional antagonism of CCR2.

Objective: To assess the ability of test compounds to inhibit MCP-1-induced cell migration.

Materials:

  • A monocytic cell line expressing CCR2 (e.g., THP-1)

  • Recombinant human MCP-1

  • Test compounds

  • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

  • Cell culture medium

  • Calcein-AM or other fluorescent dye for cell labeling

Procedure:

  • Cell Preparation: Label the CCR2-expressing cells with Calcein-AM.

  • Compound Pre-incubation: Pre-incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add MCP-1 (as the chemoattractant) to the lower wells of the chemotaxis chamber.

    • Place the membrane over the lower wells.

    • Add the pre-incubated cells to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Quantify the migrated cells on the lower surface of the membrane by measuring the fluorescence in a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell migration for each compound concentration relative to the MCP-1-only control. Determine the IC50 value from the dose-response curve.

Rationale: This assay directly measures the functional consequence of CCR2 activation, which is cell migration. An effective CCR2 antagonist will block the binding of MCP-1 and inhibit the chemotactic response.

G cluster_0 Drug Discovery Workflow Scaffold This compound Scaffold Synthesis Library Synthesis (Protocol 1) Scaffold->Synthesis Screening In Vitro Screening (e.g., Protocol 2) Synthesis->Screening Cell_Assay Cell-Based Assays (e.g., Protocol 3) Screening->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: General workflow for drug discovery using the cyclopentane carboxamide scaffold.

Summary of Quantitative Data

Compound/ScaffoldTargetActivityReference
(1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamideCCR2IC50 = 1.3 nM (binding), 0.45 nM (chemotaxis)[3]
OV329GABA-ATPotent inactivator, effective in vivo at 0.01–0.1 mg/kg[2]

References

Application Notes and Protocols for the Large-Scale Synthesis of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Cyclopent-3-enecarboxamide, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of robust and scalable synthetic methods, this guide focuses on practical, field-proven protocols. We will delve into the strategic considerations for selecting a synthetic route suitable for industrial production, with a primary focus on the conversion of 3-Cyclopentene-1-carboxylic acid to its corresponding primary amide. A detailed, step-by-step protocol for a kilogram-scale synthesis via the acyl chloride intermediate is provided, alongside an analysis of an alternative direct amidation route. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind experimental choices, ensuring scientific integrity and successful implementation.

Introduction and Strategic Overview

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of biologically active molecules. Their utility stems from the presence of a reactive alkene for further functionalization and a stable amide bond, a common feature in many pharmaceuticals. The efficient and cost-effective large-scale production of this intermediate is therefore a critical step in the drug development pipeline.

When considering a large-scale synthesis, several factors beyond simple reaction yield come into play. These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, the atom economy of the chosen route, and the ease of purification and isolation of the final product.[1][2] This guide will primarily focus on a two-step approach proceeding through an acyl chloride intermediate, a method well-suited for industrial applications due to its high reactivity and the straightforward nature of the subsequent amidation.[3][4]

Comparative Analysis of Synthetic Strategies

Two primary strategies for the synthesis of this compound from 3-Cyclopentene-1-carboxylic acid are considered for large-scale production:

  • Route A: Acyl Chloride Formation followed by Ammonolysis. This is a classic and robust method for amide synthesis.[3] The carboxylic acid is first activated by conversion to the more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia to form the desired primary amide.[5][6] This method is often preferred for large-scale work due to the high reactivity of the acyl chloride, which typically leads to high conversion and simplifies purification.[7]

  • Route B: Direct Amidation. This approach involves the direct reaction of the carboxylic acid with an ammonia source, such as ammonium carbonate or urea, followed by thermal or catalytic dehydration to form the amide.[5][8] While this route offers the advantage of fewer synthetic steps, it often requires high temperatures to drive off water, which can be energy-intensive on a large scale.[9] Catalytic methods using boric acid or other Lewis acids can facilitate this transformation under milder conditions.[1]

For the purposes of this guide, Route A is selected as the primary protocol due to its reliability, scalability, and the extensive body of literature supporting its use in industrial settings.

Visualization of the Synthetic Workflow

Diagram of the Acyl Chloride Route (Route A)

Acyl_Chloride_Route start 3-Cyclopentene-1-carboxylic acid acyl_chloride Cyclopent-3-ene-1-carbonyl chloride start->acyl_chloride SOCl₂ (Thionyl Chloride) amide This compound acyl_chloride->amide NH₃ (Ammonia)

Caption: Selected synthetic pathway for this compound.

Detailed Protocol for Large-Scale Synthesis via Acyl Chloride Intermediate (Route A)

This protocol is designed for a target scale of approximately 1 kilogram of this compound. All operations should be conducted by trained personnel in a well-ventilated chemical manufacturing environment, adhering to all relevant safety protocols.

Materials and Reagents
ReagentGradeSupplier ExampleCAS NumberQuantity
3-Cyclopentene-1-carboxylic acid≥97%Sigma-Aldrich7686-77-31.12 kg (10.0 mol)
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich7719-09-71.43 kg (12.0 mol)
TolueneAnhydrous, ≥99.8%Fisher Scientific108-88-35 L
Ammonia (aqueous solution)28-30%VWR1336-21-62.5 L (approx. 40 mol)
Dichloromethane (DCM)ACS GradeVWR75-09-210 L
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR144-55-8As needed (for quench)
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR7757-82-6500 g
Deionized WaterN/AN/A7732-18-5As needed
Step-by-Step Procedure

Step 1: Formation of Cyclopent-3-ene-1-carbonyl chloride

  • Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, a temperature probe, a reflux condenser fitted with a gas outlet to a scrubber (containing aqueous sodium hydroxide to neutralize HCl and SO₂ gases), and a dropping funnel. Ensure the system is inert by purging with nitrogen.

  • Charging Reactants: Charge the reactor with 3-Cyclopentene-1-carboxylic acid (1.12 kg, 10.0 mol) and anhydrous toluene (3 L). Begin stirring to dissolve the solid.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.43 kg, 12.0 mol) to the stirred solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 40°C using a cooling bath if necessary. Vigorous gas evolution (HCl and SO₂) will occur.[2]

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by taking aliquots and quenching with methanol to form the methyl ester, followed by GC analysis to confirm the disappearance of the starting carboxylic acid.

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and toluene are removed by distillation under reduced pressure. This step should be performed with care to avoid decomposition of the product.[10] The resulting crude Cyclopent-3-ene-1-carbonyl chloride is a liquid and is used directly in the next step without further purification.[11]

Step 2: Amidation with Ammonia

  • Reactor Setup: In a separate 20 L reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel, charge aqueous ammonia solution (28-30%, 2.5 L) and cool to 0-5°C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add the crude Cyclopent-3-ene-1-carbonyl chloride from the previous step to the cold, vigorously stirred ammonia solution over 2-3 hours. The temperature of the reaction mixture should be carefully maintained below 10°C. A white precipitate of the amide will form.[6]

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5°C.

  • Isolation of Crude Product: Filter the resulting slurry and wash the filter cake with cold deionized water (2 x 1 L) to remove ammonium chloride and excess ammonia.

  • Extraction: Transfer the wet filter cake to a separation funnel and dissolve/suspend it in dichloromethane (5 L). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) and then with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Purification

Recrystallization is the preferred method for purifying the crude amide on a large scale.[8]

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or acetonitrile.

  • Procedure: Dissolve the crude amide in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50°C to a constant weight.

Expected Yield and Quality Control
  • Expected Yield: 70-85% overall yield from 3-Cyclopentene-1-carboxylic acid.

  • Quality Control: The purity of the final product should be assessed by HPLC, ¹H NMR, and melting point analysis.

Alternative Synthetic Route: Direct Amidation (Route B)

For completeness, a conceptual protocol for a direct amidation approach is presented below. This method avoids the use of thionyl chloride but may require more energy-intensive conditions.

Conceptual Protocol
  • Reaction Setup: In a high-pressure reactor, combine 3-Cyclopentene-1-carboxylic acid, a molar excess of ammonium carbonate, and a high-boiling solvent such as xylene.[5]

  • Reaction: Heat the mixture to a high temperature (e.g., 150-180°C) to facilitate the dehydration of the intermediate ammonium salt to the amide. Water is removed azeotropically using a Dean-Stark trap.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification would typically involve recrystallization as described previously.

Diagram of the Direct Amidation Route (Route B)

Direct_Amidation_Route start 3-Cyclopentene-1-carboxylic acid ammonium_salt Ammonium Salt Intermediate start->ammonium_salt (NH₄)₂CO₃ amide This compound ammonium_salt->amide Heat (-H₂O)

Caption: Alternative direct amidation pathway.

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[2]

  • Ammonia: Corrosive and has a pungent, irritating odor. Concentrated solutions can cause severe burns. Handle in a well-ventilated area with appropriate PPE.

  • Pressure Build-up: The reaction of thionyl chloride with the carboxylic acid, and the reaction of the acyl chloride with ammonia, are exothermic and produce gaseous byproducts. Ensure adequate venting and cooling to prevent pressure build-up in the reactors.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. The aqueous washes from the amidation step will be basic and contain ammonium salts. The scrubber solution will be caustic.

Conclusion

The synthesis of this compound on a large scale is most reliably achieved through a two-step process involving the formation of an acyl chloride intermediate followed by ammonolysis. This method, while involving an additional step compared to direct amidation, offers high yields, easier purification, and is well-established in industrial practice. The detailed protocol provided in this guide, along with the outlined safety and handling procedures, offers a robust framework for the successful and safe production of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Cyclopent-3-enecarboxamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Cyclopent-3-enecarboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to rationalize experimental choices and systematically optimize your reaction yields.

Introduction: A Tale of Two Reactions

The synthesis of this compound (C₆H₉NO) is an excellent case study in multi-step organic synthesis, typically involving two distinct and critical transformations: a [4+2] cycloaddition to form the carbocyclic core, followed by an amide bond formation. Success hinges on the optimization of both stages, as inefficiencies in either will drastically reduce the overall yield. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.

Overall Synthetic Workflow

The most common and atom-economical route involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form a cyclopentene precursor, which is then converted to the final amide product.

Synthetic_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Amidation DCD Dicyclopentadiene CPD Cyclopentadiene DCD->CPD Cracking (Heat) DA_Reaction Diels-Alder Reaction CPD->DA_Reaction AcrylicAcid Acrylic Acid (Dienophile) AcrylicAcid->DA_Reaction Intermediate Cyclopent-3-enecarboxylic Acid DA_Reaction->Intermediate Coupling Amide Coupling Intermediate->Coupling Coupling Reagent, Base, Anhydrous Solvent Ammonia Amine Source (e.g., NH₄Cl/Base) Ammonia->Coupling Product This compound Coupling->Product

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide & FAQs

Q1: My overall yield is very low. How do I identify the problematic step?

This is the most critical first question. A low overall yield in a two-step synthesis can result from a poorly optimized first step, a difficult second step, or cumulative losses from both.

Answer: You must analyze the yield and purity of the intermediate, Cyclopent-3-enecarboxylic Acid, before proceeding to the amidation.

  • Action: After performing the Diels-Alder reaction (Step 1) and the subsequent workup, do not proceed directly to the next step. Instead, isolate a small, purified sample of the Cyclopent-3-enecarboxylic Acid intermediate.

  • Analysis: Characterize this intermediate using ¹H NMR and/or LC-MS to confirm its identity and purity. Accurately calculate the yield for this first step.

  • Diagnosis:

    • If the yield of the intermediate is low (<70-80%): The Diels-Alder reaction is the primary issue. Focus your optimization efforts there (See Q2).

    • If the yield of the intermediate is high, but the final yield is low: The amide coupling reaction (Step 2) is inefficient. Focus on optimizing the amidation conditions (See Q3).

Q2: I'm getting a poor yield of Cyclopent-3-enecarboxylic Acid from the Diels-Alder reaction. What's going wrong?

The Diels-Alder reaction is a powerful C-C bond-forming reaction, but its efficiency with cyclopentadiene requires specific handling and conditions.[1][2]

Answer: Low yields in this step are almost always traced back to the diene's quality, reaction temperature, or dienophile stability.

  • Potential Cause A: Inactive Cyclopentadiene

    • The Chemistry: Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form dicyclopentadiene (DCPD). This dimer is unreactive as a diene.[3] Therefore, using cyclopentadiene from a bottle that has been stored for some time will result in very low to no yield.

    • Solution: Freshly "Crack" the Dimer. You must regenerate the monomeric cyclopentadiene immediately before use via a retro-Diels-Alder reaction.

    • Protocol: Cracking of Dicyclopentadiene

      • Set up a fractional distillation apparatus.

      • Place dicyclopentadiene in the distilling flask and heat it to its boiling point (~170 °C).

      • The dimer will "crack" into two equivalents of the monomer.

      • Collect the cyclopentadiene monomer, which has a much lower boiling point (40-42 °C), in a receiving flask cooled in an ice bath.

      • Crucially, use the freshly distilled cyclopentadiene immediately.

  • Potential Cause B: Suboptimal Reaction Temperature

    • The Chemistry: While heating can accelerate reactions, the Diels-Alder is a reversible equilibrium. Excessively high temperatures can promote the reverse reaction (retro-Diels-Alder), reducing the net yield.[4]

    • Solution: Controlled Temperature. The reaction is typically exothermic. It should be initiated at a low temperature (e.g., 0 °C) by adding one reactant to the other slowly, and then allowed to warm to room temperature. This approach balances a reasonable reaction rate with minimizing the retro reaction.

  • Potential Cause C: Dienophile Polymerization

    • The Chemistry: Acrylic acid, like many acrylates, can polymerize, especially in the presence of heat or impurities.

    • Solution: Use Inhibitors. If polymerization is suspected, adding a small amount of a radical inhibitor like hydroquinone to the acrylic acid can be beneficial.

Table 1: Recommended Conditions for Diels-Alder Step

ParameterRecommended ConditionRationale
Diene Freshly distilled cyclopentadieneAvoids using the unreactive dicyclopentadiene dimer.[3]
Temperature 0 °C to Room TemperatureManages exothermicity and prevents retro-Diels-Alder.[4]
Solvent Often run neat or in a non-polar solvent like Hexane or TolueneHigh concentration drives the reaction forward.
Stoichiometry Slight excess of cyclopentadieneEnsures complete consumption of the more valuable dienophile.
Q3: My Diels-Alder step works well, but the conversion of the carboxylic acid to this compound is inefficient. How can I improve this amidation?

This is a classic and frequently encountered challenge in organic synthesis. Direct condensation of a carboxylic acid and an amine (or ammonia) is generally difficult because the amine, being a base, will deprotonate the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[5][6] Heating this salt can produce the amide, but this often requires harsh conditions and gives poor yields.[7]

Answer: The key is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by using a "coupling reagent" or by converting the acid to a more reactive intermediate like an acyl chloride.

Amidation_Troubleshooting cluster_causes Common Causes cluster_solutions Solutions Problem Low Amidation Yield Cause1 Poor -OH Leaving Group (Forms unreactive carboxylate salt) Problem->Cause1 Cause2 Hydrolysis of Activated Intermediate Problem->Cause2 Cause3 Suboptimal Reagent Choice Problem->Cause3 Sol1 Use a Coupling Reagent (e.g., HATU, EDC/HOBt) Cause1->Sol1 Activate Acid Sol2 Convert to Acyl Chloride (e.g., SOCl₂, (COCl)₂) Cause1->Sol2 Activate Acid Sol3 Strict Anhydrous Conditions Cause2->Sol3 Control Water Sol4 Use Non-Nucleophilic Base (e.g., DIPEA, NMM) Cause3->Sol4 Optimize Base

Caption: Logic diagram for troubleshooting low amidation yield.

  • Solution A: Employ Modern Coupling Reagents

    • The Chemistry: Coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile.[8][9]

    • Recommended Reagents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient and generally gives clean reactions with good yields. It is often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).[8][10]

      • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective combination. EDC activates the acid, and HOBt forms an active ester that reacts with the amine while also helping to suppress side reactions.[11]

    • Crucial Consideration: The Base. Never use a nucleophilic base like triethylamine (Et₃N) without careful consideration, as it can compete with your desired amine. Always use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) to scavenge the acid produced during the reaction without interfering.[11]

  • Solution B: The Two-Step Acyl Chloride Method

    • The Chemistry: This is a more traditional but highly effective method. The carboxylic acid is first converted to the very reactive Cyclopent-3-enecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12] This acyl chloride is then reacted with an ammonia source (e.g., ammonium hydroxide or ammonia gas in an inert solvent) to form the amide.

    • When to Use This: This method is excellent when coupling reagents fail or are too expensive for the desired scale. However, it involves handling corrosive and moisture-sensitive reagents.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve Cyclopent-3-enecarboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (N₂ or Argon).

  • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).[8]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare your amine source. If using ammonium chloride (NH₄Cl, 1.2 equivalents), it can be added directly to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization as needed.

Q4: I am observing significant side products. How can I minimize them?

Answer: Side product formation often points to issues with moisture, stoichiometry, or the choice of reagents.

  • If you are using a coupling reagent like EDC without an additive: The primary side product is often an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.

    • Solution: Always use an additive like HOBt or OxymaPure. These additives trap the activated intermediate to form an active ester, which is more stable and reacts more cleanly with the amine, suppressing N-acylurea formation.[8]

  • If you are using the acyl chloride method: The acyl chloride is highly susceptible to hydrolysis.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions with dry solvents. Any trace moisture will convert your reactive acyl chloride back to the unreactive carboxylic acid.

References

Technical Support Center: Purification of Cyclopent-3-enecarboxamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Cyclopent-3-enecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and other polar amide compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the tools to troubleshoot and optimize your separations effectively.

This compound is a polar molecule due to the presence of the amide functional group.[1][2] This polarity presents specific challenges in standard column chromatography, primarily involving interactions with the stationary phase and selection of an appropriate mobile phase to achieve adequate separation from impurities. This guide provides detailed, field-proven insights to navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What is the most effective stationary phase for purifying this compound?

A1: For most applications, silica gel (60 Å, 230-400 mesh) is the recommended starting point due to its cost-effectiveness and versatility. However, silica is slightly acidic, which can sometimes lead to peak tailing with amide compounds. If you encounter this, you have two primary options:

  • Deactivate the Silica: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[3][4][5] This neutralizes the acidic silanol groups, minimizing undesirable interactions.

  • Use an Alternative Stationary Phase: For challenging separations or acid-sensitive compounds, neutral alumina can be a good alternative.[3] For high-performance applications (HPLC), specialized amide-embedded stationary phases can offer superior selectivity and peak shape for polar analytes like amides by providing a combination of hydrophobic and hydrogen-bonding interactions.[6][7][8]

Q2: How do I select the right mobile phase (eluent)?

A2: Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC) .[3] The goal is to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.2-0.4 .[9] This range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent.

  • For Non-Polar Impurities: Start with a solvent system like Ethyl Acetate/Hexanes. A typical starting point would be 30-50% Ethyl Acetate in Hexanes.[3]

  • For Polar Impurities: A more polar system, such as Dichloromethane/Methanol, may be required. Begin with a low percentage of Methanol (e.g., 1-5%) and gradually increase it.

Q3: My crude product is a solid. How should I load it onto the column?

A3: You have two main methods for loading a solid sample:

  • Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase solvent or a slightly more polar solvent (like dichloromethane) if solubility is an issue.[10] Carefully pipette this solution onto the top of the column bed. This is the quickest method but can lead to band broadening if too much solvent is used.

  • Dry Loading: This is the preferred method for compounds with poor solubility in the mobile phase.[10] Dissolve your crude sample in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10][11] This powder can then be carefully added to the top of the column. This technique typically results in sharper bands and better separation.

Section 2: Core Experimental Protocols

These protocols provide a self-validating framework for your purification process.

Protocol 1: TLC Method Development

The foundation of a successful column run is a well-developed TLC method.

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate) to a concentration of about 10 mg/mL.[12]

  • Spot the Plate: Using a microcapillary tube, spot the crude mixture onto a silica gel TLC plate. It is good practice to also spot your starting materials and a "co-spot" (crude mixture and starting material in the same lane) to aid in identification.[4]

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system (e.g., 40% EtOAc/Hexane). Ensure the solvent level is below the spots.[13]

  • Analyze: Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or an iodine chamber.

  • Optimize: Calculate the Rf value for your product spot. Adjust the polarity of the mobile phase until the Rf is in the target range of 0.2-0.4.[3]

    • To increase Rf: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • To decrease Rf: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

Solvent System Examples for Polar Amides Starting Ratio (v/v) Notes
Ethyl Acetate / Hexanes40:60Good starting point for moderately polar compounds.
Dichloromethane / Methanol98:2Excellent for separating more polar compounds.
Ethyl Acetate / Hexanes + 0.5% Triethylamine40:60Use if peak streaking is observed on TLC.[3]
Protocol 2: Column Packing and Operation

A well-packed column is essential for achieving high resolution.[14]

  • Select Column Size: Choose a column diameter and silica amount appropriate for your sample size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude sample mass.

  • Pack the Column (Wet Slurry Method):

    • Place a cotton or fritted glass plug at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, continuously tapping the side of the column to ensure an even, compact bed without cracks or air bubbles.[15]

    • Add a protective layer of sand on top of the silica bed.

  • Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. The solvent level should never drop below the top of the sand layer.[10]

  • Load the Sample: Load your sample using the wet or dry loading method described in the FAQs.

  • Elute: Carefully add your mobile phase. Begin collecting fractions. You can run the column isocratically (with the same solvent mixture) or use a gradient elution (gradually increasing the polarity) to speed up the elution of more retained compounds.[9]

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Workflow & Troubleshooting Logic

Caption: General workflow for column chromatography purification.

Q: My compounds are not separating on the column, even though they separated on the TLC plate. What's wrong?

A: This is a common and frustrating issue with several potential causes.

  • Cause 1: Column Overloading. You may have loaded too much crude material for the amount of silica used. This saturates the stationary phase, and compounds travel together without separating.

    • Solution: Decrease the amount of sample loaded or, more practically, increase the column diameter and amount of silica (maintain at least a 40:1 silica:sample ratio).[16]

  • Cause 2: Poorly Packed Column. Channels or cracks in the silica bed create pathways for the solvent and sample to flow through without interacting with the stationary phase.

    • Solution: Ensure your column is packed uniformly without air bubbles. The wet slurry method followed by gentle tapping is highly reliable.[14]

  • Cause 3: Sample Loaded in Too Much/Too Strong a Solvent. Dissolving the sample in a large volume or a solvent significantly more polar than the mobile phase will cause the initial band to be very wide, ruining separation from the start.

    • Solution: Always use the absolute minimum volume of solvent for wet loading.[10] If solubility is low, switch to the dry loading method.

  • Cause 4: Running the Column Too Fast. An excessively high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation.

    • Solution: Reduce the air pressure for flash chromatography to achieve a steady but not rapid drip rate.

Q: My compound is eluting as a long streak (tailing). How can I get sharp peaks?

A: Peak tailing is typically caused by undesirable secondary interactions between your compound and the stationary phase.

  • Cause 1: Acid-Base Interaction. The amide group of your compound may be interacting too strongly with the acidic silanol groups on the silica surface.

    • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine (Et₃N) to your eluent.[3][5] This base will preferentially interact with the acidic sites on the silica, allowing your amide to elute more symmetrically.

  • Cause 2: Sample Insolubility. If your compound is not very soluble in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing tailing.

    • Solution: Try a different mobile phase system in which your compound is more soluble. If the separation allows, slightly increasing the polarity of the eluent can sometimes resolve this.[17]

Q: I've run many column volumes of solvent, but my compound has not eluted. Where is it?

A: There are a few possibilities when a compound appears to be irreversibly stuck.

  • Cause 1: Mobile Phase is Too Non-Polar. The eluent may not have sufficient strength to move your polar amide off the silica.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with Ethyl Acetate/Hexanes, you might switch to a Dichloromethane/Methanol system. A step gradient, where you incrementally increase the percentage of the polar solvent, is very effective.[17]

  • Cause 2: Compound Decomposition. this compound might be unstable on the acidic silica gel.

    • Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, decomposition is likely.[17] Switch to a less acidic stationary phase like deactivated silica or neutral alumina.

Q: The column flow rate has slowed to a stop. What should I do?

A: A blocked column is usually caused by a physical obstruction at the top of the column or within the matrix.

  • Cause 1: Sample Precipitation. If your crude sample has low solubility in the initial mobile phase, it can precipitate upon loading, clogging the top of the column.[18]

    • Solution: Re-dissolve the crude sample and use the dry loading method. This distributes the sample on silica particles, preventing it from forming a single, impermeable layer.

  • Cause 2: Fine Particles. Very fine silica particles or impurities in the crude mixture can clog the column frit or the spaces between silica particles.

    • Solution: Ensure you are using chromatography-grade silica. Filtering your crude sample solution through a small plug of celite or cotton before loading can remove particulate matter.[18]

  • Cause 3: Swelling of the Stationary Phase. This is rare with silica gel but can happen.

    • Solution: Unfortunately, a column that has blocked due to swelling is often unrecoverable. The run must be restarted with a freshly packed column.

Troubleshooting Decision Tree

Caption: A decision tree for common chromatography issues.

References

Technical Support Center: Recrystallization of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Cyclopent-3-enecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during its recrystallization. Our goal is to equip you with the scientific rationale behind each step to ensure a successful and efficient purification process.

I. Understanding the Recrystallization of this compound: Core Principles

This compound is a polar molecule due to the presence of the amide functional group, which is capable of hydrogen bonding.[1][2] The cyclopentene ring, however, introduces a degree of non-polar character. Successful recrystallization hinges on selecting a solvent that exploits the difference in solubility of the compound at elevated and ambient temperatures.[3] The ideal solvent will dissolve this compound when hot but have limited solvating power when cold, thus promoting the formation of pure crystals upon cooling.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: For amides like this compound, polar solvents are generally a good starting point.[4] We recommend beginning with ethanol, acetone, or acetonitrile.[4] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[5]

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is preferable for its simplicity. However, if you find that this compound is either too soluble or too insoluble in common solvents at all temperatures, a mixed solvent system is a powerful alternative.[6] In a mixed system, you will use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not, with the two solvents being miscible.[6]

Q3: What are the likely impurities I need to remove during the recrystallization of this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in amide synthesis can include unreacted starting materials (e.g., cyclopent-3-enecarboxylic acid and the amine source) and byproducts from side reactions.

Q4: How can I determine the purity of my recrystallized this compound?

A4: The purity of your final product can be assessed using several analytical techniques. The most common are melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value indicates high purity.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: this compound Fails to Crystallize Upon Cooling

Possible Causes:

  • Too much solvent was used: This is the most common reason for crystallization failure, as the solution is not saturated.[7]

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[7][8]

  • High solubility in the cold solvent: The chosen solvent may be too effective at keeping the compound in solution even at lower temperatures.

Solutions:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and concentrate the solution. Then, allow it to cool again.[7][9]

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[8]

    • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[7]

  • Cool to a lower temperature: If crystallization has not occurred at room temperature, try cooling the flask in an ice bath.

  • Re-evaluate your solvent system: If the above steps fail, your chosen solvent may be inappropriate. You may need to select a less polar solvent or switch to a mixed solvent system.

Problem 2: The Product "Oils Out" Instead of Forming Crystals

Possible Causes:

  • The solution is too concentrated: Rapid cooling of a highly concentrated solution can cause the compound to come out of solution as a liquid.

  • Presence of impurities: Impurities can depress the melting point of the compound, causing it to separate as an oil.

  • Cooling too rapidly: Fast cooling does not allow sufficient time for an ordered crystal lattice to form.[9]

Solutions:

  • Reheat and add more solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool slowly.[7]

  • Slow down the cooling process: Insulate the flask to encourage gradual cooling. This can be achieved by wrapping it in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.

  • Consider a pre-purification step: If impurities are suspected to be the cause, a technique like column chromatography may be necessary before recrystallization.

Problem 3: Low Yield of Recrystallized Product

Possible Causes:

  • Using an excessive amount of solvent: As mentioned, this is a primary cause of low yield as a significant amount of the product remains in the mother liquor.[8][9]

  • Premature crystallization: The compound may crystallize during hot filtration, leading to loss of product on the filter paper.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive volume of solvent, or with solvent that is not ice-cold, will dissolve some of the product.[8]

Solutions:

  • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8][10]

  • Prevent premature crystallization:

    • Use a pre-heated funnel during hot filtration.

    • Keep the solution at or near its boiling point during the filtration process.[11]

  • Optimize the washing step: Wash the crystals with a minimal amount of ice-cold solvent.

  • Recover product from the mother liquor: The filtrate can be concentrated and cooled to obtain a second crop of crystals, although these may be less pure than the first.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a miscible solvent pair where this compound is soluble in one ("good" solvent, e.g., acetone) and insoluble in the other ("poor" solvent, e.g., hexane).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

V. Visual Guides

Recrystallization Workflow

RecrystallizationWorkflow Start Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFiltration->Cool VacuumFiltration Vacuum Filtration Cool->VacuumFiltration Wash Wash with Ice-Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent TooConcentrated Too concentrated or cooled too fast? OilingOut->TooConcentrated ExcessSolvent Used excess solvent? LowYield->ExcessSolvent Evaporate Evaporate some solvent & re-cool TooMuchSolvent->Evaporate Yes Induce Induce crystallization (scratch/seed) TooMuchSolvent->Induce No ReheatAddSolvent Reheat, add more solvent, cool slowly TooConcentrated->ReheatAddSolvent Yes SlowCooling Ensure slow cooling TooConcentrated->SlowCooling No MinimizeSolvent Use minimum hot solvent ExcessSolvent->MinimizeSolvent Yes WashCold Wash with minimal ice-cold solvent ExcessSolvent->WashCold No

Caption: Decision tree for troubleshooting common recrystallization issues.

VI. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₉NOSanta Cruz Biotechnology[13]
Molecular Weight 111.14 g/mol ChemicalBook[14]

VII. References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. --INVALID-LINK--

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. --INVALID-LINK--

  • Recrystallization. (n.d.). --INVALID-LINK--

  • BenchChem. (n.d.). Navigating the Solubility Landscape of Myristic Amide in Organic Solvents: A Technical Guide. --INVALID-LINK--

  • Recrystallization - Single Solvent. (n.d.). --INVALID-LINK--

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. --INVALID-LINK--

  • recrystallization.pdf. (n.d.). --INVALID-LINK--

  • Recrystallization-1.pdf. (n.d.). --INVALID-LINK--

  • Recrystallization1. (n.d.). --INVALID-LINK--

  • Recrystallization. (n.d.). --INVALID-LINK--

  • RECRYSTALLISATION. (n.d.). --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. --INVALID-LINK--

  • ChemicalBook. (n.d.). Cyclopent-3-enecarboxylic acid benzylamide synthesis. --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--

  • Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 07(6), 546-553. --INVALID-LINK--

  • Chemistry Stack Exchange. (2020). Solubility of Amides. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Recrystallization. --INVALID-LINK--

  • Le, T. V., & Silverman, R. B. (2014). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PubMed Central. --INVALID-LINK--

  • ChemicalBook. (n.d.). Cyclopent-3-ene-1-carboxamide. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Common Side Reactions in Cyclopent-3-enecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Cyclopent-3-enecarboxamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting real-world laboratory challenges.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several common pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity. Understanding these primary routes is the first step in diagnosing potential side reactions.

Synthesis_Pathways cluster_0 Route A: Diels-Alder Approach cluster_1 Route B: Amide Coupling cluster_2 Route C: Nitrile Hydrolysis A1 Cyclopentadiene A3 Diels-Alder Cycloaddition A1->A3 A2 Acrylamide / Acryloyl Chloride A2->A3 Product This compound A3->Product B1 Cyclopent-3-enecarboxylic Acid B3 Amide Coupling B1->B3 B2 Ammonia Source B2->B3 B3->Product C1 Cyclopent-3-enecarbonitrile C3 Partial Hydrolysis C1->C3 C2 H2O (Acid/Base Catalysis) C2->C3 C3->Product

Figure 1: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis, organized by the reaction type.

Problem Area 1: The Diels-Alder Reaction

The [4+2] cycloaddition between cyclopentadiene and a suitable dienophile is a powerful method for forming the cyclopentene ring system. However, the unique reactivity of cyclopentadiene presents specific challenges.

Q1: "My reaction mixture is full of a waxy, white solid, and the yield of my desired adduct is low. What is happening?"

A1: This is the most common side reaction when working with cyclopentadiene and is due to its spontaneous self-dimerization into dicyclopentadiene (DCPD). Cyclopentadiene is highly reactive and acts as both the diene and the dienophile in a Diels-Alder reaction with itself.[1][2] This dimerization occurs at room temperature, and commercial cyclopentadiene is sold as the more stable DCPD dimer.[1]

Causality: The equilibrium between the monomer and the dimer is temperature-dependent. At room temperature, the dimer is favored. To generate the reactive monomer needed for your reaction, the dimer must be "cracked."

Solution:

  • Cracking Dicyclopentadiene: You must thermally reverse the dimerization reaction (a retro-Diels-Alder) just before use.[1] This process, known as cracking, involves heating DCPD to its boiling point (~170 °C) and distilling the lower-boiling monomer (~41 °C).

  • Immediate Use: The freshly distilled cyclopentadiene monomer should be used immediately and kept cold (e.g., in a dry ice/acetone bath) to slow the re-dimerization, which has a half-life of about 28 hours at 25 °C.[3]

Dimerization CPD1 Cyclopentadiene (Diene) DCPD endo-Dicyclopentadiene (Waxy Solid Side Product) CPD1->DCPD [4+2] Cycloaddition CPD2 Cyclopentadiene (Dienophile) CPD2->DCPD DCPD->CPD1 Retro-Diels-Alder (Cracking, ~170 °C)

Figure 2: Reversible dimerization of cyclopentadiene.

Q2: "My product is a mixture of endo and exo stereoisomers. How can I improve the selectivity?"

A2: The formation of endo and exo products is a classic outcome of the Diels-Alder reaction. The endo product is typically favored under kinetic control (lower temperatures) due to stabilizing secondary orbital interactions in the transition state.[2] The exo product is often more thermodynamically stable due to reduced steric hindrance.[1]

Causality & Solution:

  • For Kinetic Control (Favors endo): Run the reaction at lower temperatures (e.g., 0 °C to room temperature). This favors the faster-forming endo product and minimizes the chance of the reaction equilibrating to the more stable exo product.

  • For Thermodynamic Control (Favors exo): Running the reaction at higher temperatures can allow the initial endo product to revert to the starting materials via a retro-Diels-Alder reaction, eventually leading to an equilibrium mixture that favors the more stable exo isomer.[4] Since you are likely targeting a specific isomer (often the endo), lower temperatures are generally recommended. Lewis acid catalysis can also enhance reaction rates and selectivity at low temperatures.[3]

Problem Area 2: Amide Bond Formation

Converting Cyclopent-3-enecarboxylic acid to the corresponding amide often involves activating the carboxylic acid with a coupling reagent. This step is prone to several side reactions.

Q3: "I'm using DCC as a coupling reagent, and a large amount of insoluble white precipitate is crashing out, making my workup difficult. Is this my product?"

A3: No, this precipitate is almost certainly dicyclohexylurea (DCU) , the primary byproduct of dicyclohexylcarbodiimide (DCC) mediated couplings.

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to form the amide. In the process, the DCC is consumed and converted to DCU.[5]

Solution:

  • Filtration: DCU is poorly soluble in most common organic solvents (like dichloromethane, ethyl acetate, or THF). The most effective way to remove it is by filtration of the reaction mixture before aqueous workup.

  • Solvent Choice: Performing the reaction in a solvent where DCU has very low solubility, such as DCM, can facilitate its removal by filtration.

Q4: "My reaction is generating another major byproduct besides DCU, which seems to have incorporated the acyl group. What is it?"

A4: This is likely an N-acylurea byproduct. It forms when the O-acylisourea intermediate undergoes an intramolecular rearrangement (an O- to N-acyl transfer) before the amine has a chance to react. This side reaction is irreversible and consumes your starting material.

Causality & Solution:

  • Minimize Rearrangement: This rearrangement is competitive with the desired amine attack. Adding the amine promptly after the carboxylic acid and DCC are mixed can help.

  • Use Additives: The most common and effective solution is to use an additive like 1-Hydroxybenzotriazole (HOBt) . HOBt intercepts the reactive O-acylisourea to form an HOBt-active ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, leading to cleaner product formation and higher yields.

DCC_Side_Reactions RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl DCC DCC DCC->O_Acyl Amine Amine (R'-NH2) Amide Desired Amide Amine->Amide O_Acyl->Amide Attack by Amine (Desired Path) DCU DCU (Insoluble Byproduct) O_Acyl->DCU N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Intramolecular Rearrangement (Side Reaction)

Figure 3: Competing pathways in DCC-mediated amide coupling.

Problem Area 3: Partial Nitrile Hydrolysis

The conversion of Cyclopent-3-enecarbonitrile to the amide is a hydrolysis reaction that must be carefully controlled to prevent it from proceeding all the way to the carboxylic acid.

Q5: "My attempt to hydrolyze the nitrile resulted in the formation of Cyclopent-3-enecarboxylic acid. How do I stop the reaction at the amide stage?"

A5: Over-hydrolysis is a common issue. The amide intermediate is itself susceptible to hydrolysis to the carboxylic acid under the same acidic or basic conditions used to hydrolyze the nitrile.[6][7] Stopping the reaction at the amide stage requires milder conditions.[8]

Causality: Both steps (nitrile to amide, and amide to carboxylic acid) are catalyzed by acid or base. Forcing conditions, such as heating with concentrated strong acids (e.g., HCl) or bases (e.g., NaOH), will almost certainly lead to the carboxylic acid.[6]

Solution:

  • Milder Conditions: Research has focused on finding conditions that favor the first hydrolysis step over the second. Using milder conditions, such as HCl in tert-butanol at moderate temperatures (e.g., 40 °C), can sometimes allow for the isolation of the amide.[8]

  • pH Control: Some sources suggest that alkaline conditions may favor amide formation, while strongly acidic conditions are more likely to push the reaction to the carboxylic acid.

  • Alternative Reagents: Consider enzymatic hydrolysis or using reagents like platinum catalysts that are known to selectively hydrate nitriles to amides.

SymptomProbable Cause(s)Recommended Solution(s)
Low yield, waxy solid in Diels-AlderDimerization of cyclopentadieneCrack dicyclopentadiene immediately before use; keep monomer cold.
Mixture of endo/exo isomersLack of stereochemical controlRun reaction at lower temperatures (0 °C) for kinetic (endo) control.
Insoluble precipitate in amide couplingDicyclohexylurea (DCU) formation from DCCFilter the reaction mixture before workup.
Byproduct with incorporated acidN-acylurea formationUse an additive like HOBt; add amine promptly after activation.
Nitrile hydrolysis yields carboxylic acidOver-hydrolysis of the intermediate amideUse milder reaction conditions (e.g., lower temp, different solvent like t-butanol).[8]

Table 1: Troubleshooting Summary

Section 3: Key Experimental Protocols

Protocol 1: Thermal Cracking of Dicyclopentadiene

WARNING: This procedure should be performed in a well-ventilated fume hood. Cyclopentadiene has a strong, unpleasant odor.

  • Setup: Assemble a simple distillation apparatus. Place dicyclopentadiene (e.g., 100 mL) and a boiling chip in the distilling flask.

  • Heating: Gently heat the distilling flask using a heating mantle to about 170-180 °C. The dimer will begin to crack and the lower-boiling monomer will distill.

  • Collection: Collect the cyclopentadiene monomer, which boils at ~41 °C, in a receiving flask cooled in an ice bath or dry ice/acetone bath.

  • Use: Use the freshly collected monomer immediately. Do not store for extended periods at room temperature.

Protocol 2: DCC/HOBt Mediated Amide Coupling

  • Dissolution: Dissolve Cyclopent-3-enecarboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DCC (1.1 eq) to the cooled solution and stir for 15-30 minutes at 0 °C. A white precipitate of DCU may begin to form.

  • Amine Addition: Add your ammonia source (e.g., a solution of ammonia in an organic solvent, or an ammonium salt with a non-nucleophilic base like triethylamine) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture again and filter off the precipitated DCU. Proceed with a standard aqueous workup of the filtrate.

References

Technical Support Center: Synthesis of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Cyclopent-3-enecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and byproducts encountered during the synthesis of this valuable compound. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound typically involves the formation of an amide bond between Cyclopent-3-enecarboxylic acid and an amine source, most commonly ammonia or an ammonium salt. The primary challenge in this synthesis is the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1] Two prevalent methods are employed in the laboratory:

  • Carbodiimide Coupling: This is a widely used method that involves activating the carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] These reagents facilitate amide bond formation under mild conditions. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce racemization.[3]

  • Acid Chloride Formation: This two-step method involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an amine to form the amide.[4]

Q2: I'm seeing a significant amount of a white, insoluble precipitate in my reaction mixture when using DCC. What is it and how do I deal with it?

This precipitate is almost certainly N,N'-dicyclohexylurea (DCU) , the primary byproduct of DCC-mediated coupling reactions.[5] While chemically inert to the main reaction, its poor solubility in many common organic solvents makes its removal a frequent challenge.

Troubleshooting and Removal:

  • Filtration: The most straightforward method is to filter the reaction mixture. Since DCU is often insoluble in solvents like dichloromethane (DCM) or acetonitrile, it can be separated by filtration.[5]

  • Solvent Selection: Consider running the reaction in a solvent where the DCU has very low solubility to maximize precipitation.

  • Alternative Coupling Agents: To avoid DCU formation altogether, consider using a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5]

Diagram: DCC Coupling and DCU Byproduct Formation

CarboxylicAcid Cyclopent-3-enecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC Amine Amine (NH3) Amide This compound (Product) O_Acylisourea->Amide + Amine DCU N,N'-Dicyclohexylurea (Byproduct) O_Acylisourea->DCU Rearrangement (Side Reaction)

Caption: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine to form the desired amide. The byproduct is DCU.

Q3: My reaction is complete, but I have a byproduct with a similar polarity to my desired amide, making purification difficult. What could it be?

A common and often problematic byproduct in carbodiimide couplings is N-acylurea . This is formed by the rearrangement of the O-acylisourea intermediate.[6] This byproduct incorporates the acyl group from your starting material, leading to a structure that can have similar polarity to your product, complicating purification by standard chromatography.

Identification and Mitigation:

  • Mass Spectrometry: N-acylurea will have a mass corresponding to your carboxylic acid plus the dehydrated form of the urea (e.g., DCU - H₂O).

  • NMR Spectroscopy: The 1H and 13C NMR spectra will show signals from both the cyclopentene moiety and the cyclohexyl groups of the DCC.[7][8]

  • Reaction Conditions:

    • Add HOBt: Including an additive like HOBt can intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and can reduce the formation of N-acylurea.[3]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can often minimize the rate of the rearrangement.

Table: Common Byproducts in this compound Synthesis

Byproduct NameFormation PathwayCommon Identification MethodsMitigation Strategy
N,N'-Dicyclohexylurea (DCU) DCC coupling agent byproductInsoluble precipitate, confirmed by melting point and NMRFiltration, use of EDC
N-Acyl-N,N'-dicyclohexylurea Rearrangement of O-acylisourea intermediateMass Spectrometry, NMRAdd HOBt, lower reaction temperature
Unreacted Starting Material Incomplete reactionTLC, HPLC, NMRIncrease equivalents of coupling agent, extend reaction time
Hydrolyzed Carboxylic Acid Presence of water in the reactionHPLC, extraction into basic aqueous layerUse anhydrous solvents and reagents
Q4: I'm concerned about potential side reactions involving the double bond of the cyclopentene ring. Is this a common issue?

Under standard amide coupling conditions, which are generally mild, the alkene of the cyclopentene ring is relatively unreactive. However, if harsh acidic or basic conditions are used, or if certain reagents are employed, side reactions can occur.

  • Acid-Catalyzed Reactions: Strong acidic conditions, sometimes used in the workup or if using an acid chloride method with residual acid, could potentially lead to isomerization of the double bond or addition reactions if a nucleophile is present.

  • Oxidation: If strong oxidizing agents are inadvertently present, the double bond could be a site of oxidation.

Preventative Measures:

  • Maintain neutral or mildly basic conditions during the coupling reaction.

  • Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if a base is required.

  • During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate, dilute HCl) and avoid prolonged exposure to strong acids or bases.

Troubleshooting Guide

Workflow: Troubleshooting Low Yield in this compound Synthesis

Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is the Amine Source Active? Check_Activation->Check_Amine Yes Increase_Coupling_Agent Increase Equivalents of Coupling Agent Add HOBt Check_Activation->Increase_Coupling_Agent No Check_Conditions Are Reaction Conditions Optimal? Check_Amine->Check_Conditions Yes Check_Base Use a Non-Nucleophilic Base (e.g., DIPEA) Ensure Amine is Not Protonated Check_Amine->Check_Base No Use_Anhydrous Use Anhydrous Solvents and Reagents Check_Conditions->Use_Anhydrous No Optimize_Temp_Solvent Optimize Temperature (e.g., 0°C to RT) Choose Appropriate Solvent (DCM, DMF) Check_Conditions->Optimize_Temp_Solvent No End Improved Yield Check_Conditions->End Yes Increase_Coupling_Agent->Check_Activation Use_Anhydrous->Check_Conditions Check_Base->Check_Amine Optimize_Temp_Solvent->Check_Conditions

Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt
  • To a solution of Cyclopent-3-enecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of aqueous ammonia (~25-30%, 2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification of this compound
  • Column Chromatography: A typical mobile phase for silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate). The product is moderately polar.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be effective. A mixture of ethyl acetate and hexanes or isopropanol and water can be explored.

References

Technical Support Center: Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Cyclopent-3-enecarboxamide. This guide is designed for our valued partners in research, science, and drug development. Here, we address the critical aspects of stability, storage, and common experimental challenges associated with this versatile reagent. Our goal is to provide not just protocols, but the underlying scientific principles to empower your research and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

1. What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is imperative to store it under controlled conditions. We recommend storing the solid compound in a freezer at temperatures below -20°C in an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[5][6][7][8] It is also advisable to store it in a cool, dry, and well-ventilated area away from any incompatible materials.[5]

2. What is the expected shelf-life of this compound?

While specific quantitative data on the long-term degradation kinetics of this compound is not extensively documented in publicly available literature, adherence to the recommended storage conditions (-20°C, inert atmosphere, tightly sealed container) will maximize its shelf-life. We advise monitoring the purity of the compound periodically, especially for older batches or if it has been stored under suboptimal conditions.

3. In which solvents is this compound soluble and stable?

4. What are the primary degradation pathways for this compound?

The two primary degradation pathways of concern for this compound are hydrolysis of the amide bond and polymerization of the cyclopentene ring.

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, to yield Cyclopent-3-enecarboxylic acid and ammonia.[2][7][8][10][11] This is a critical consideration during reactions and storage.

  • Polymerization: The cyclopentene ring can undergo polymerization, particularly in the presence of certain catalysts or upon exposure to heat or light.[12][13] While the polymerization of cyclopentene itself often requires specific catalysts, the potential for oligomerization or side reactions involving the double bond should be considered, especially during long-term storage or under harsh reaction conditions.

5. What are the known incompatibilities for this compound?

While a specific, exhaustive list of incompatibilities for this compound is not available, general principles for amides and unsaturated compounds apply. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[6][14] Contact with these substances can catalyze degradation reactions.

Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental challenges encountered when using this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Yield in Amide Coupling Reactions 1. Incomplete activation of the carboxylic acid: Insufficient or degraded coupling reagent.[5] 2. Deactivation of the amine nucleophile: Protonation of the amine by the acidic carboxylic acid.[5] 3. Hydrolysis of activated intermediates: Presence of water in the reaction.[5] 4. Steric hindrance: Bulky substituents on either coupling partner.[5]1. Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC) in appropriate stoichiometric amounts (typically 1.1-1.5 equivalents). 2. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[12] 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[5] 4. For sterically hindered substrates, consider converting the carboxylic acid to a more reactive acyl fluoride.[5]
Formation of Unexpected Side Products 1. Side reactions involving the cyclopentene double bond: Michael addition or other reactions with nucleophiles present.[7] 2. Epimerization: Racemization at the stereocenter alpha to the carbonyl group, particularly with activating agents.[13] 3. Formation of Cyclopent-3-enecarboxylic acid: Hydrolysis of the starting material or product.1. Protect the double bond if it is susceptible to reaction under the planned conditions. Alternatively, modify the reaction conditions (e.g., lower temperature, different catalyst) to minimize side reactions. 2. Use racemization-suppressing additives like HOBt or OxymaPure.[5] Running the reaction at a lower temperature can also mitigate this issue. 3. Meticulously dry all reagents and solvents. Quench the reaction carefully to avoid hydrolysis during workup.
Inconsistent or Non-reproducible Results 1. Degraded starting material: Purity of this compound may have compromised over time. 2. Variability in reaction setup: Minor differences in moisture content, temperature, or addition rates.1. Assess the purity of your this compound using an appropriate analytical method (see Purity Assessment section). Purify if necessary. 2. Standardize your experimental protocol. Use a consistent source of anhydrous solvents and reagents. Control the reaction temperature carefully, and ensure consistent rates of addition for critical reagents.

Data & Protocols

Purity Assessment of this compound

It is crucial to verify the purity of this compound before use, especially if it has been stored for an extended period.

Table 1: Recommended Analytical Methods for Purity Assessment

Method Typical Observations & Protocol Guidance
¹H NMR The proton NMR spectrum should be clean, with characteristic peaks for the cyclopentene and amide protons. The presence of impurities such as residual solvents or byproducts from synthesis (e.g., Cyclopent-3-enecarboxylic acid) can often be detected.[4][15][16] A reference spectrum should be consulted for comparison.[17]
GC-MS Gas Chromatography-Mass Spectrometry is a powerful tool for separating and identifying volatile impurities. A typical method would involve dissolving the sample in a suitable solvent (e.g., methanol or dichloromethane) and analyzing it on a GC-MS system.[8][18][19] The mass spectrum of the main peak should correspond to the molecular weight of this compound (111.14 g/mol ).[20]
HPLC High-Performance Liquid Chromatography can be used to assess the purity and quantify the amount of this compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common starting point for the analysis of polar organic molecules.
General Protocol for Purification by Silica Gel Chromatography

If the purity of this compound is found to be suboptimal, it can be purified by silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The polarity of the eluent should be gradually increased to separate the desired compound from impurities.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or another suitable method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Degradation Pathways

To better understand the stability of this compound, the following diagram illustrates its primary degradation pathways.

C3EC This compound Hydrolysis_Product Cyclopent-3-enecarboxylic Acid + NH3 C3EC->Hydrolysis_Product H2O (Acid or Base) Polymer Poly(this compound) C3EC->Polymer Heat, Light, or Catalyst

Caption: Primary degradation pathways of this compound.

Experimental Workflow: Troubleshooting Low Yield in Amide Coupling

The following flowchart outlines a systematic approach to troubleshooting low yields in reactions involving this compound.

Start Low Yield in Amide Coupling Check_Purity 1. Verify Purity of This compound (NMR, GC-MS, HPLC) Start->Check_Purity Purify Purify by Chromatography or Recrystallization Check_Purity->Purify Impure Check_Reagents 2. Check Coupling Reagents and Solvents Check_Purity->Check_Reagents Pure Purify->Check_Reagents Use_Fresh Use Fresh Coupling Reagents and Anhydrous Solvents Check_Reagents->Use_Fresh Degraded/Wet Optimize_Conditions 3. Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Fresh/Dry Use_Fresh->Optimize_Conditions Pre_Activate Pre-activate Carboxylic Acid before Amine Addition Optimize_Conditions->Pre_Activate Lower_Temp Lower Reaction Temperature to Minimize Side Reactions Pre_Activate->Lower_Temp Change_Reagent Consider Alternative Coupling Reagents Lower_Temp->Change_Reagent Success Improved Yield Change_Reagent->Success

Caption: Systematic workflow for troubleshooting low-yield amide coupling reactions.

References

Technical Support Center: Enhancing Enantiomeric Excess in Cyclopent-3-enecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the asymmetric synthesis of Cyclopent-3-enecarboxamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you achieve high enantiomeric excess (ee) in your reactions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the challenges you may encounter.

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

Achieving high enantioselectivity is a critical goal in the synthesis of chiral molecules like this compound. When your reaction yields a lower-than-expected enantiomeric excess, a systematic approach to troubleshooting is essential. This section provides a question-and-answer guide to pinpoint and resolve common issues.

Q1: My enantiomeric excess (% ee) is significantly lower than literature reports for a similar synthesis. What's the first thing I should investigate?

A1: Before delving into reaction parameters, the first and most critical step is to rigorously validate your analytical method for determining % ee, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An inaccurate analytical method can give misleading % ee values.

Key Validation Steps:

  • Resolution (Rs): Ensure you have baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered sufficient.[1]

  • Accuracy: If available, analyze a standard sample with a known % ee to confirm the accuracy of your method.

  • Precision: Repeated injections of the same sample should yield consistent % ee values, typically with a relative standard deviation (RSD) of less than 2%.[1]

  • Linearity: Verify that the detector response is linear for both enantiomers across a range of concentrations. It's a common pitfall to assume equal detector response for both enantiomers, which can lead to significant errors in % ee calculation.[1]

Q2: I've confirmed my analytical method is accurate, but my % ee is still low and inconsistent. What should I check next?

A2: The next logical step is to meticulously examine the purity and quality of all your reagents and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[1][3]

Reagent and Catalyst Checklist:

  • Substrate Purity: Impurities in your starting materials (e.g., cyclopent-3-enecarboxylic acid or the corresponding amine) can competitively react, leading to the formation of racemic or undesired products.[1] Consider repurifying your substrates.

  • Catalyst/Ligand Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount.[3][4] Even small amounts of the opposite enantiomer can have a detrimental effect on the overall enantioselectivity. Verify the enantiomeric purity of your catalyst, and if necessary, recrystallize it.[4]

  • Solvent and Additives: Ensure all solvents are anhydrous and of high purity.[4] Water and other coordinating impurities can interfere with the catalyst-substrate complex, leading to a drop in enantioselectivity. The choice of solvent itself is also critical; non-coordinating solvents like toluene or dichloromethane are often preferred.[4]

  • Bases/Other Reagents: If your reaction uses a base or other additives, ensure they are fresh and of high quality. Organometallic reagents should be titrated before use to determine their exact concentration.[4]

Q3: My reagents are pure, but the enantioselectivity is still suboptimal. How do I optimize the reaction conditions?

A3: Fine-tuning the reaction parameters is crucial for maximizing enantiomeric excess. Temperature, concentration, and reaction time all play significant roles.

Optimization Strategies:

  • Temperature: Many asymmetric reactions exhibit a strong temperature dependence.[3][4] Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[4] It is advisable to screen a range of temperatures to find the optimum.

  • Concentration and Stoichiometry: The relative concentrations of the substrate, catalyst, and any additives can influence the reaction's stereochemical outcome. Re-evaluate the stoichiometry and consider varying the catalyst loading to find the optimal concentration.[4]

  • Reaction Time: Monitor the reaction progress over time. While longer reaction times may be necessary for higher conversion, they can also sometimes lead to racemization of the product, especially if the product is unstable under the reaction conditions.

Data Summary: Impact of Reaction Parameters on Enantiomeric Excess
ParameterCommon IssueTroubleshooting ActionExpected Outcome
Temperature Too high, allowing for the formation of the undesired enantiomer.Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[4]Increased enantiomeric excess.
Solvent Interferes with the chiral catalyst-substrate complex.Test a variety of anhydrous, non-coordinating solvents (e.g., Toluene, THF, CH2Cl2).[4][5]Improved enantioselectivity.
Catalyst Loading Suboptimal concentration for effective asymmetric induction.Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).Identification of the optimal catalyst concentration for maximizing ee.
Reagent Purity Impurities competing in the reaction or poisoning the catalyst.Repurify substrates and ensure the enantiomeric purity of the catalyst/ligand.[1][3]Consistent and higher enantiomeric excess.

Experimental Workflow for Troubleshooting Low Enantiomeric Excess

Caption: A flowchart for systematically troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst or ligand for my this compound synthesis?

A1: The selection of an appropriate chiral catalyst or ligand is crucial and often depends on the specific reaction mechanism. For instance, in metal-catalyzed reactions, chiral phosphine ligands or chiral cyclopentadienyl ligands have shown great potential in various asymmetric transformations.[6] For organocatalytic approaches, cinchona alkaloid derivatives or N-heterocyclic carbenes (NHCs) have been successfully employed for the asymmetric synthesis of cyclopentene structures.[3][7] A thorough literature search for analogous transformations is the best starting point.

Q2: Can the method of amide bond formation impact the enantiomeric excess?

A2: Yes, the method used for amide coupling can be critical. The use of coupling reagents like HATU, HBTU, or T3P, often in combination with a non-nucleophilic base like DIPEA, is common for forming the amide bond.[8] It is important to ensure that the conditions for amide formation do not lead to racemization of any chiral centers present in the carboxylic acid or amine starting materials. In some advanced strategies, the N-acylation step itself is rendered stereoselective.[9]

Q3: What are the best practices for setting up an asymmetric reaction to ensure reproducibility?

A3: Reproducibility is key in asymmetric synthesis. Here are some best practices:

  • Inert Atmosphere: Many catalysts and reagents are sensitive to air and moisture. Setting up reactions in an inert atmosphere glovebox or using Schlenk techniques is often necessary.[1]

  • Accurate Measurements: Use precise techniques for measuring all reagents, especially the catalyst and any additives. Preparing stock solutions can help ensure accuracy.[1]

  • Consistent Temperature Control: Use a stable cooling bath and monitor the internal reaction temperature throughout the experiment.[4]

  • Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.

Q4: Are there alternative methods to chiral HPLC/GC for determining enantiomeric excess?

A4: While chiral chromatography is the most common and reliable method, other techniques exist.[10][11] Chiral NMR spectroscopy, using chiral solvating agents or lanthanide shift reagents, can be a powerful tool for determining % ee and can sometimes be faster than chromatography.[12] However, it may require more specialized expertise to implement correctly.

Visualizing a General Asymmetric Catalytic Cycle

CatalyticCycle Catalyst Chiral Catalyst Complex Catalyst- Substrate Complex Catalyst->Complex + Substrate Substrate Substrate Product Enantioenriched Product Complex->Product Stereoselective Transformation Product->Catalyst - Product

Caption: A simplified diagram of an asymmetric catalytic cycle.

References

Technical Support Center: Purification of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cyclopent-3-enecarboxamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to diagnose and resolve common purity challenges encountered during and after synthesis, ensuring the integrity of your final compound.

Section 1: Understanding the Impurity Landscape (FAQs)

This section addresses the most common initial questions regarding the purity of this compound.

Q1: What are the most common impurities I can expect when synthesizing this compound?

A: The impurity profile is intrinsically linked to your synthetic route. However, for typical amide bond formations, impurities fall into several predictable categories:

  • Unreacted Starting Materials: The most common impurities are residual Cyclopent-3-enecarboxylic acid and any excess amine if not ammonia was used.

  • Reagent-Derived By-products: If you are using a peptide coupling reagent, their by-products are a primary concern. For example, dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), which has notoriously difficult solubility properties.[1] Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produce a urea by-product that can be removed with an acidic wash.[1][]

  • Side-Reaction Products:

    • Hydrolysis: The amide bond can hydrolyze back to the carboxylic acid, especially under harsh acidic or basic conditions during workup.

    • Isomers: While less common for this specific molecule under standard conditions, double bond isomerization is a theoretical possibility if exposed to strong acids, bases, or certain metal catalysts.

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., DMF, CH₂Cl₂, Ethyl Acetate) can be retained in the final product.

G cluster_0 Synthesis Stage cluster_1 Potential Impurities Carboxylic Acid Carboxylic Acid Reaction Reaction Carboxylic Acid->Reaction Amine Source Amine Source Amine Source->Reaction Coupling Reagent Coupling Reagent Coupling Reagent->Reaction Solvent Solvent Solvent->Reaction Unreacted Acid Unreacted Acid Reaction->Unreacted Acid Incomplete Reaction Reagent By-product (Urea) Reagent By-product (Urea) Reaction->Reagent By-product (Urea) Stoichiometric By-product Hydrolysis Product Hydrolysis Product Reaction->Hydrolysis Product Workup Side-reaction Residual Solvent Residual Solvent Reaction->Residual Solvent Post-Workup Residue

Caption: Sources of common impurities in amide synthesis.

Q2: How can I perform a quick purity assessment of my crude this compound?

A: A multi-pronged approach is most effective:

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a moderately polar solvent system like 50-70% Ethyl Acetate in Hexanes. The amide product should have a moderate Rf value. Unreacted carboxylic acid will often streak or remain at the baseline without an acidic additive (like acetic acid) in the mobile phase. Reagent by-products like DCU or EDC-urea may also be visible.

  • ¹H NMR Spectroscopy: A crude NMR spectrum is invaluable. Check for the disappearance of the carboxylic acid proton (typically a broad singlet >10 ppm). Look for characteristic peaks of your product versus known solvent peaks or signals from reagent by-products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): If available, this provides a highly sensitive assessment of purity and confirms the mass of your desired product (MW: 111.14 g/mol ).[3][4]

Q3: My final product is a persistent oil or wax, but it's reported to be a solid. What's wrong?

A: This is a classic sign of impurities acting as a eutectic contaminant, which lowers the melting point of the mixture. The most common culprits are residual solvents or greasy by-products from coupling reagents. The product itself is reported as a white to off-white solid.[3] Your immediate goal should be to remove these contaminants via high-vacuum drying, trituration, or chromatography before attempting recrystallization again.

Section 2: Troubleshooting Experimental Purification Workflows

This section provides structured solutions to specific purification challenges.

Problem 1: Residual Cyclopent-3-enecarboxylic Acid in Final Product

Q: My NMR and/or LC-MS show a significant amount of the starting carboxylic acid. How do I remove it post-reaction?

A: Unreacted carboxylic acid is acidic and can be readily removed by exploiting this chemical property. An aqueous basic wash during the workup is the most direct method.

Causality: The carboxylic acid (pKa ~4-5) is deprotonated by a mild base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. This salt partitions into the aqueous layer, leaving the neutral amide product in the organic layer.

Workflow: Acid-Base Extraction

StepActionPurposeSelf-Validation Check
1 Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate, DCM).Prepare for liquid-liquid extraction.The crude material should fully dissolve.
2 Transfer the solution to a separatory funnel.
3 Wash with a saturated aqueous solution of NaHCO₃.Deprotonate and extract the acidic starting material.Perform a spot test on the aqueous layer with a pH strip to ensure it is basic.
4 Separate the aqueous and organic layers.
5 Repeat the NaHCO₃ wash (Step 3) if necessary.Ensure complete removal of the acid.Spot the organic layer on a TLC plate against the crude material to confirm the disappearance of the acid spot.
6 Wash the organic layer with brine (saturated NaCl solution).Remove residual water and break any emulsions.The aqueous layer should be clear.
7 Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.Remove dissolved water before solvent evaporation.The drying agent should be free-flowing, not clumped.
Problem 2: Contamination with Urea By-products (DCU/EDC-urea)

Q: I used a carbodiimide coupling reagent (DCC or EDC) and now have a difficult-to-remove impurity.

A: This is a very common issue. The strategy depends on which reagent you used.

  • For DCC: The by-product, dicyclohexylurea (DCU), is poorly soluble in most common organic solvents except at high concentrations of the crude product. The best approach is to remove it by filtration before the main workup.[1]

    • After the reaction is complete, cool the reaction mixture (if run at room temperature or higher).

    • If using a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), the DCU will often precipitate as a white solid.

    • Filter the reaction mixture through a pad of Celite® or a fritted funnel to remove the solid DCU.

    • Proceed with the aqueous workup on the filtrate.

  • For EDC: The by-product, 1-ethyl-3-(3-dimethylaminopropyl)urea, is designed to be water-soluble under acidic conditions.[1][]

    • During the workup, perform a wash with a dilute acid solution, such as 1 M HCl or 5% citric acid solution.

    • The tertiary amine on the urea by-product will be protonated, forming a water-soluble ammonium salt that is easily extracted into the aqueous layer.

G start Crude Product with Urea Impurity reagent_q Which coupling reagent was used? start->reagent_q dcc DCC reagent_q->dcc edc EDC reagent_q->edc dcc_sol Filter Reaction Mixture (DCU is insoluble) dcc->dcc_sol edc_sol Perform Dilute Acid Wash (e.g., 1M HCl) (EDC-urea is acid-soluble) edc->edc_sol workup Proceed to Aqueous Workup and further purification dcc_sol->workup edc_sol->workup

Caption: Decision workflow for removing urea by-products.

Problem 3: Poor Separation During Silica Gel Column Chromatography

Q: My compound is streaking on the TLC plate, or I'm getting poor separation from a closely-eluting impurity on the column.

A: Streaking on silica gel often indicates that the analyte is too polar for the chosen solvent system or that it has an acidic/basic character. Amides are quite polar and can interact strongly with the acidic silica surface.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Polarity: If your compound is not moving, increase the proportion of the polar solvent (e.g., from 30% EtOAc/Hexane to 50% or 70%). A common and effective solvent system for amides is a gradient of Methanol (0-10%) in Dichloromethane.

    • Reduce Streaking: Add a small amount of a polar modifier. For neutral to slightly basic compounds like amides, adding ~1% triethylamine (NEt₃) to your mobile phase can deactivate the acidic sites on the silica gel, leading to sharper peaks. Conversely, if you are trying to separate from a basic impurity, adding ~1% acetic acid can help.

  • Check Compound Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, aim to load no more than 1-5% of the silica gel mass (e.g., for a 40 g silica column, load 400 mg to 2 g of crude material, depending on separation difficulty).

  • Switch to a Different Stationary Phase:

    • Reversed-Phase Chromatography: If normal-phase (silica) fails, reversed-phase (e.g., C18) is an excellent alternative for polar compounds.[5] The elution order is inverted; polar compounds elute first. A typical mobile phase is a gradient of Acetonitrile or Methanol in Water.

    • Alumina (Neutral or Basic): For compounds that are sensitive to acidic silica, neutral or basic alumina can be a good alternative.

Section 3: Standard Operating Protocols
Protocol 1: Recrystallization of this compound

Objective: To purify the solid product by removing soluble impurities. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Procedure:

  • Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[6]

    Suggested Solvents/Systems Observation
    Ethyl Acetate / Hexanes A good starting point. Dissolve in minimal hot EtOAc, then add Hexanes until cloudy.
    Acetone / Hexanes Similar to EtOAc/Hexanes, can be effective.[6]
    Isopropanol / Water For polar compounds. Dissolve in hot isopropanol, add water until persistent turbidity appears.

    | Toluene | May work if impurities are very polar. |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: References
  • Cyclopent-3-ene-1-carboxamide Properties. ChemicalBook. (URL: --INVALID-LINK--)

  • Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PubMed Central, National Institutes of Health. (URL: --INVALID-LINK--)

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (URL: --INVALID-LINK--)

  • Cyclopentane Synthesis. Baran Lab, Scripps Research. (URL: --INVALID-LINK--)

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. (URL: --INVALID-LINK--)

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. (URL: --INVALID-LINK--)

  • How should I purify a complex, polar, amide reaction mixture? Biotage. (URL: --INVALID-LINK--)

  • Troubleshooting Purification Methods. Sigma-Aldrich. (URL: --INVALID-LINK--)

  • This compound | 50494-42-3. BLD Pharm. (URL: --INVALID-LINK--)

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. (URL: --INVALID-LINK--)

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central, National Institutes of Health. (URL: --INVALID-LINK--)

  • Amide synthesis by acylation. Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • This compound | CAS 50494-42-3. Santa Cruz Biotechnology. (URL: --INVALID-LINK--)

  • Cyclopent-3-ene-1-carboxamide | C6H9NO. PubChem, National Institutes of Health. (URL: --INVALID-LINK--)

  • Synthesis of Amides. Chemistry LibreTexts. (URL: --INVALID-LINK--)

References

Technical Support Center: Scaling Up Cyclopent-3-enecarboxamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Cyclopent-3-enecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure a robust and efficient production process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the amidation of Cyclopent-3-enecarboxylic acid.[1][2][3] This typically involves reacting the carboxylic acid with an appropriate amine source, often ammonia or an ammonium salt, in the presence of a coupling agent. The synthesis of the precursor, Cyclopent-3-enecarboxylic acid, can be achieved from commercially available starting materials like trans-1,4-dichlorobutene-2.[4][5]

Q2: What are the critical process parameters to control during the amidation reaction scale-up?

A2: When scaling up the amidation reaction, several parameters are crucial for success:

  • Temperature: Amidation reactions can be sensitive to temperature. While some direct thermal condensations require high temperatures (often >160°C) to drive off water, this can lead to side reactions and degradation.[6][7] Catalytic methods often allow for milder conditions.[8][9] It's essential to establish the optimal temperature profile through careful process development.

  • Reagent Addition Rate: The rate of addition of coupling agents or activated acid species can impact local concentrations and heat generation. Slow and controlled addition is generally recommended on a larger scale to maintain temperature and minimize side-product formation.

  • Mixing: Efficient mixing is critical to ensure homogeneity, especially in large reactors. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and yield.

  • Water Removal: The amidation reaction produces water as a byproduct.[6][7] On a large scale, efficient removal of water is necessary to drive the reaction to completion. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using dehydrating agents, although the latter may be less practical for very large scales.[6]

Q3: What are the main safety concerns when handling reagents for this synthesis on a large scale?

A3: Several safety considerations are paramount:

  • Coupling Reagents: Many coupling reagents, such as carbodiimides (e.g., DCC, EDC), can be sensitizers and may cause allergic reactions.[10] It is crucial to handle them with appropriate personal protective equipment (PPE) and in well-ventilated areas.[11][12]

  • Solvents: The choice of solvent has significant safety implications regarding flammability, toxicity, and environmental impact. Whenever possible, greener solvents should be considered.

  • Exothermic Reactions: Amidation reactions, particularly the activation step of the carboxylic acid, can be exothermic. Proper temperature monitoring and control are essential to prevent thermal runaways.

  • Byproducts: Some coupling reagents produce byproducts that may be hazardous. For instance, BOP reagent generates carcinogenic hexamethylphosphoramide (HMPA).[12] Understanding the nature of byproducts and planning for their safe handling and disposal is critical.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound production.

Problem 1: Low Yield of this compound

Q: My reaction yield has dropped significantly after scaling up from the lab to a pilot plant. What are the potential causes and how can I troubleshoot this?

A: A decrease in yield upon scale-up is a common challenge. The root causes can often be traced back to mass and heat transfer limitations.

Potential Causes and Troubleshooting Steps:

  • Inefficient Water Removal: As the reaction volume increases, the surface area-to-volume ratio decreases, making water removal less efficient. This can lead to an unfavorable equilibrium and incomplete reaction.[6]

    • Protocol:

      • Optimize Azeotropic Distillation: If using a Dean-Stark trap, ensure the solvent system is appropriate for efficient water removal. Toluene or xylene are common choices.

      • Consider Vacuum: Applying a vacuum can lower the boiling point of water and facilitate its removal, especially at lower temperatures.[7]

      • Evaluate Dehydrating Agents: For moderate scales, the use of molecular sieves can be effective, but their removal and regeneration can be challenging on a very large scale.[6]

  • Poor Temperature Control: Inadequate heat removal in larger reactors can lead to localized overheating, causing degradation of reactants, products, or reagents.[13] Amides can be thermally sensitive.[13][14]

    • Protocol:

      • Monitor Internal Temperature: Use multiple temperature probes to ensure uniform temperature distribution within the reactor.

      • Controlled Reagent Addition: Add reactive components, such as the coupling agent or activated carboxylic acid, slowly and sub-surface to control the exotherm.

      • Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and can handle the heat load of the reaction.

  • Insufficient Mixing: Inadequate agitation can lead to poor mass transfer and reaction rate.

    • Protocol:

      • Evaluate Agitator Design: The type and speed of the agitator should be appropriate for the viscosity and volume of the reaction mixture.

      • Perform a Mixing Study: Use a non-reactive tracer to visualize mixing efficiency and identify any dead zones in the reactor.

Troubleshooting Workflow: Low Yield

start Low Yield Observed check_water Inefficient Water Removal? start->check_water check_temp Poor Temperature Control? check_water->check_temp No optimize_distillation Optimize Azeotropic Distillation / Vacuum check_water->optimize_distillation Yes check_mixing Insufficient Mixing? check_temp->check_mixing No monitor_temp Improve Temperature Monitoring & Control check_temp->monitor_temp Yes improve_mixing Enhance Agitation / Mixing Study check_mixing->improve_mixing Yes yield_restored Yield Restored optimize_distillation->yield_restored monitor_temp->yield_restored improve_mixing->yield_restored

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Impurities

Q: I am observing significant impurity peaks in the HPLC analysis of my crude product. How can I identify and minimize these impurities?

A: Impurity formation is a common issue in amidation reactions, especially when scaling up. The nature of the impurities will depend on the chosen synthetic route and reaction conditions.

Common Impurities and Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
N-acylurea Use of carbodiimide coupling agents (e.g., DCC, EDC). The activated O-acylisourea intermediate can rearrange.[15]- Run the reaction at lower temperatures. - Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to trap the O-acylisourea and form a more stable active ester.
Unreacted Carboxylic Acid Incomplete reaction.- Increase reaction time or temperature (with caution). - Use a slight excess of the amine. - Ensure efficient water removal.
Side products from cyclopentene ring The double bond in the cyclopentene ring can potentially undergo side reactions like polymerization or oxidation, especially at elevated temperatures or in the presence of certain catalysts.[16][17]- Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). - Keep the reaction temperature as low as feasible. - Screen for catalysts that are less likely to interact with the double bond.
Epimerization/Racemization If the cyclopentene ring has chiral centers, the use of strong bases or high temperatures can lead to loss of stereochemical purity.- Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[18] - Perform the reaction at lower temperatures.

Experimental Protocol for Impurity Profile Analysis:

  • Sample Collection: Collect samples from the reaction mixture at different time points.

  • Quenching: Immediately quench the reaction in the sample to prevent further changes (e.g., by rapid cooling and dilution).

  • LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities.

  • NMR Spectroscopy: Isolate the major impurities by preparative HPLC or column chromatography and characterize their structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction Monitoring: Once the major impurities are identified, monitor their formation under different reaction conditions (e.g., varying temperature, reagent stoichiometry, or addition order) to find the optimal conditions that minimize their formation.

Problem 3: Difficult Product Isolation and Purification

Q: My product is difficult to purify on a large scale. The crude material is an oil, and I'm having trouble with crystallization. What are my options?

A: Purification is a significant hurdle in scaling up production. What works on a small scale in the lab may not be practical or efficient for larger quantities.

Purification Strategies:

  • Direct Crystallization:

    • Protocol:

      • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

      • Seeding: Use a small amount of pure, crystalline product to induce crystallization.

      • Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals.

  • Extraction:

    • Protocol:

      • Acid/Base Washes: Use aqueous acid and base washes to remove unreacted starting materials and acidic or basic byproducts. For example, a wash with a dilute acid (e.g., HCl) will remove unreacted amine, while a wash with a dilute base (e.g., NaHCO₃) will remove unreacted carboxylic acid.

      • Solvent Selection: Choose an organic solvent for extraction that has good solubility for the product but is immiscible with water.

  • Solid-Phase Extraction (SPE): For challenging purifications, SPE can be a viable option, even on a larger scale.

    • Protocol:

      • Resin Selection: Anion exchange resins can be used to capture unreacted carboxylic acid.[19] Cation exchange resins can capture unreacted amine.

      • Elution: After passing the crude product solution through the appropriate resin, the purified product can be collected in the eluent.

Purification Decision Tree

start Crude Product is_solid Is the crude product a solid? start->is_solid try_crystallization Attempt Direct Crystallization is_solid->try_crystallization Yes liquid_extraction Perform Liquid-Liquid Extraction is_solid->liquid_extraction No (Oil) success_cryst Successful? try_crystallization->success_cryst success_cryst->liquid_extraction No final_product Pure Product success_cryst->final_product Yes success_extract Pure Enough? liquid_extraction->success_extract chromatography Consider Large-Scale Chromatography / SPE success_extract->chromatography No success_extract->final_product Yes chromatography->final_product

Caption: Decision tree for purification strategy.

References

Validation & Comparative

Cyclopent-3-enecarboxamide vs. Other Carboxamides: A Strategic Guide to Performance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

Abstract

The carboxamide functional group is a cornerstone of modern organic synthesis, prized for its stability and versatile reactivity. While classic acyclic and saturated cyclic amides are well-understood, the unique topology of unsaturated cyclic amides like Cyclopent-3-enecarboxamide presents distinct synthetic opportunities. This guide provides an in-depth comparison of this compound against other common carboxamide classes—acyclic saturated, acyclic unsaturated, and cyclic saturated amides. We will dissect their performance in key transformations, including C-H functionalization, cycloaddition reactions, and asymmetric synthesis, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the optimal carboxamide building block for their synthetic challenges.

The Carboxamide Functional Group: A Pillar of Synthetic Versatility

Carboxamides are not merely stable peptide bonds; in the realm of small molecule synthesis, they are powerful tools. Their utility stems from the electronic and steric properties of the amide bond, which can be modulated by the nature of its substituents. For the purpose of this guide, we will categorize them into four key archetypes to frame our comparison:

  • Acyclic Saturated Carboxamides (e.g., N,N-Dimethylisobutyramide): These amides are conformationally flexible. Their primary use is often as robust directing groups in C-H activation, where they can freely rotate to facilitate the formation of a metallacycle intermediate.

  • Acyclic Unsaturated Carboxamides (e.g., Acrylamide): The presence of a conjugated C=C bond makes these substrates active participants in Michael additions, polymerizations, and cycloadditions, a reactivity that is absent in their saturated counterparts.

  • Cyclic Saturated Carboxamides (e.g., N-Boc-pyrrolidine-2-carboxamide): Often derived from amino acids like proline, these amides introduce conformational rigidity. This pre-organization is a critical feature exploited in asymmetric catalysis, where the fixed spatial arrangement of substituents dictates stereochemical outcomes.[1]

  • This compound: This molecule uniquely combines the features of the other classes. It possesses the conformational rigidity of a cyclic system, the defined stereochemical environment of a chiral-pool-adjacent structure, and the reactive handle of an isolated C=C double bond. This trifecta of properties makes it a compelling, albeit more specialized, building block.

This compound: A Profile

This compound (C₆H₉NO, CAS 50494-42-3) is a unique bifunctional molecule.[2][3] Its core features are:

  • A Rigid Five-Membered Ring: Unlike acyclic amides, the cyclopentene scaffold locks the amide group into a more defined spatial orientation. This rigidity can enhance selectivity in reactions where geometry is critical.[4]

  • An Isolated Alkene: The C=C double bond is a versatile functional group, ready to participate in a host of reactions such as cycloadditions, epoxidations, dihydroxylations, and ring-opening metathesis polymerization (ROMP), none of which are available to saturated amides.[5][6]

  • A Primary Amide: The -CONH₂ group serves as an excellent hydrogen bond donor/acceptor and, more importantly, as a powerful coordinating group for transition metals, enabling its use as a directing group.

This combination allows for sequential, orthogonal functionalization strategies, where the amide and the alkene can be addressed under different reaction conditions.

Comparative Analysis in Key Synthetic Transformations

The true value of a building block is revealed in its performance. Here, we compare this compound and its counterparts in three critical areas of modern synthesis.

Role as a Directing Group in C-H Functionalization

The amide group is one of the most reliable directing groups for regioselective C-H functionalization, operating via the formation of a stable five- or six-membered metallacycle intermediate.[7][8] The geometry of the amide has a profound impact on the efficiency of this process.

Causality of Performance:

  • Acyclic Amides: Their conformational flexibility allows the C-N bond to rotate freely, facilitating the formation of a planar, low-strain palladacycle. This often leads to high reactivity.

  • Cyclic Amides (Saturated & Unsaturated): The rigid ring structure pre-organizes the substrate for chelation. This can be advantageous, reducing the entropic penalty of forming the metallacycle. However, the fixed geometry can also introduce ring strain into the transition state, potentially lowering reaction rates compared to a perfectly oriented acyclic amide. The key advantage of a cyclic system is the potential for diastereoselective functionalization if the ring itself is chiral or substituted.

G cluster_0 Catalytic Cycle Substrate R-CONH-Ar-H + Pd(II) Precatalyst Intermediate1 Cyclometalated Intermediate (Palladacycle) Intermediate2 Oxidative Addition Ar'-Pd(IV) Complex Product Reductive Elimination Forms C-C Bond Catalyst_Regen Pd(II) Catalyst Regenerated

Caption: Generalized catalytic cycle for Pd-directed C-H arylation.

Table 1: Comparison of Carboxamide Directing Groups in a Representative C-H Arylation

Carboxamide Type Representative Substrate Reaction Conditions Yield (%) Reference
Acyclic Saturated N-Aryl Pivalamide ortho-Arylation Pd(OAc)₂, K₂CO₃, Ar-I, DMA, 120 °C 85-95% [9]
Aromatic Benzamide ortho-Arylation Pd(OAc)₂, Ag₂CO₃, Ar-Br, TFA, 110 °C 70-88% [7]
Cyclic Saturated N-Aryl Prolinamide ortho-Olefin. [RhCp*Cl₂]₂, AgSbF₆, Alkene, DCE, 80 °C 80-92% [1]

| Cyclic Unsaturated | N-Aryl this compound | ortho-Olefination | Predicted to be similar to cyclic saturated amides, with potential for subsequent alkene functionalization. | N/A | N/A |

Analysis: While direct comparative data for this compound in C-H activation is sparse, its performance is expected to mirror that of other cyclic amides. Its primary advantage is not necessarily in enhancing the yield of the C-H activation step itself, but in serving as a bifunctional scaffold where the newly installed aryl group can be synthetically related to the distal double bond.

Participation in Cycloaddition Reactions

Here, the distinction is stark. The alkene moiety of this compound provides a locus of reactivity that is completely absent in saturated carboxamides. This opens the door to powerful complexity-building reactions.

Causality of Performance:

  • This compound & Acyclic Unsaturated Amides: These molecules can act as dienophiles in Diels-Alder reactions or participate in [2+2] photocycloadditions and 1,3-dipolar cycloadditions.[5] The constrained ring of this compound can lead to higher levels of facial selectivity compared to a flexible acyclic system like acrylamide.

  • Saturated Carboxamides (Acyclic and Cyclic): These are inert under cycloaddition conditions and would serve only as spectators or directing groups for other parts of the molecule.

G Start Combine Dienophile (this compound) & Diene in Solvent Reaction Heat or Lewis Acid Catalysis Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product Isolate Bicyclic Carboxamide Product Purification->Product Step 4

Caption: A typical experimental workflow for a cycloaddition reaction.

Experimental Data: In a photochemical [2+2] cycloaddition, cyclopentene derivatives react readily with ketenes or other alkenes to form bicyclic systems.[5] A saturated carboxamide under identical UV irradiation would result in no reaction. This highlights the unique synthetic potential unlocked by the unsaturation.

Applications in Asymmetric Synthesis

The conformational rigidity of cyclic amides makes them excellent platforms for asymmetric synthesis.[10][11]

Causality of Performance:

  • Cyclic Amides (Saturated & Unsaturated): When derived from chiral precursors or resolved, the fixed ring structure acts as a chiral scaffold. In organocatalysis, derivatives of proline (a cyclic amide precursor) are highly effective catalysts for asymmetric aldol and Michael reactions, operating via enamine or iminium ion intermediates.[1] The rigid backbone effectively shields one face of the reactive intermediate, leading to high enantioselectivity. This compound offers a similar rigid framework.

  • Acyclic Amides: While chiral acyclic amides can be used as auxiliaries, their conformational flexibility often results in lower levels of stereocontrol compared to well-designed cyclic systems unless multiple stereocenters or bulky groups are present to lock the conformation.

Table 2: Representative Performance of Prolinamide Organocatalysts in an Asymmetric Aldol Reaction

Catalyst Type Catalyst Loading (mol%) Solvent Yield (%) Enantiomeric Excess (ee, %) Reference
L-Prolinamide 20 Neat 80 30 [1]
L-Prolinamide with N-aryl group 10 CH₂Cl₂ 95 98 [1]

| Prolinamide with H-bonding group | 10 | Toluene | 99 | >99 |[1] |

Analysis: The data for prolinamides clearly demonstrates that a rigid cyclic carboxamide backbone is a privileged structure for inducing high levels of enantioselectivity.[1] By extension, chiral derivatives of this compound are promising candidates for similar applications, with the added benefit of the alkene for post-transformation modification.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed protocols for key transformations.

Protocol 1: Palladium-Catalyzed ortho-Arylation of an N-Aryl Carboxamide

This protocol describes a general procedure for the C-H arylation of an aromatic ring directed by an acyclic carboxamide, based on established literature.[9]

Materials:

  • N-Aryl Pivalamide (1.0 mmol, 1.0 equiv)

  • Aryl Iodide (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA), 5 mL

  • Schlenk flask, magnetic stirrer, condenser, argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-Aryl Pivalamide (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ortho-arylated product.

Self-Validation: The success of this protocol is validated by characterization (¹H NMR, ¹³C NMR, HRMS) of the purified product, which should show signals corresponding to the coupled aryl rings and confirm the regioselectivity of the addition.

Protocol 2: Diels-Alder Cycloaddition with a Cyclopentene Derivative

This protocol outlines a general approach for a [4+2] cycloaddition using a cyclopentene dienophile.[12]

Materials:

  • This compound (or similar derivative) (1.0 mmol, 1.0 equiv)

  • A reactive diene (e.g., cyclopentadiene, freshly cracked) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and dissolve it in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diene (1.5 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. For less reactive dienes, heating may be required. Monitor reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by recrystallization or flash column chromatography if necessary.

Self-Validation: Product formation is confirmed by NMR spectroscopy, which will show the disappearance of the alkene protons from the starting materials and the appearance of new aliphatic signals corresponding to the bicyclic adduct. The stereochemistry can be confirmed by 2D NMR techniques (e.g., NOESY).

Summary and Outlook

The choice of a carboxamide building block is a critical strategic decision in a synthesis campaign. This compound offers a unique and powerful combination of features that set it apart from more conventional amides.

G Goal Synthetic Goal? CH_Activation Simple C-H Functionalization Goal->CH_Activation Regioselectivity Asymmetric Asymmetric Transformation Goal->Asymmetric Stereocontrol Cycloaddition Cycloaddition or Alkene Chemistry Goal->Cycloaddition Complexity Acyclic Use Acyclic Saturated Amide CH_Activation->Acyclic Cyclic_Sat Use Cyclic Saturated Amide (e.g., Prolinamide) Asymmetric->Cyclic_Sat Cyclic_Unsat Use Cyclopent-3- enecarboxamide Cycloaddition->Cyclic_Unsat

Caption: Simplified decision-making framework for selecting a carboxamide type.

Table 3: Final Performance Comparison of Carboxamide Classes

Feature / Application This compound Acyclic Saturated Amide Cyclic Saturated Amide Acyclic Unsaturated Amide
Structural Rigidity High Low High Medium
C-H Directing Ability Good (pre-organized) Excellent (flexible) Good (pre-organized) Good (can be complex)
Cycloaddition Potential Yes (excellent dienophile) No No Yes (good Michael acceptor)
Asymmetric Control High Potential (rigid scaffold) Low (unless heavily substituted) Excellent (proven scaffold) Moderate
Ring-Opening Potential Yes (e.g., ROMP) No Low No

| Orthogonal Reactivity | High (Amide + Alkene) | Low | Low | Medium |

Outlook: While classic carboxamides will remain workhorses of synthesis, the future of complex molecule construction lies in the strategic use of multifunctional building blocks. This compound and related unsaturated cyclic systems are poised to become increasingly important. Their ability to combine robust directing-group capabilities with orthogonal, stereocontrolled alkene functionalization provides a powerful platform for efficiently building molecular complexity. Future research will likely focus on developing chiral variants and expanding their application in catalytic asymmetric transformations and the synthesis of novel polymer materials.

References

A Comparative Guide to the Bioactivity of Cyclopentene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyclopentene Scaffold in Medicinal Chemistry

The cyclopentene ring, a five-membered carbocycle with a single double bond, represents a privileged scaffold in medicinal chemistry. Its conformational flexibility and the ability to introduce stereocenters make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a carboxamide group, the resulting cyclopentene carboxamide derivatives gain the capacity for crucial hydrogen bonding interactions with biological targets, further enhancing their potential as bioactive molecules. This guide provides a comparative analysis of the bioactivity of cyclopentene carboxamide derivatives and closely related analogues, focusing on their antiviral, anticancer, and antimicrobial properties. While a direct head-to-head comparison of a single, homologous series of cyclopent-3-enecarboxamide derivatives across all three bioactivities is not extensively documented in the current literature, this guide synthesizes available data on structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for the evaluation of these promising compounds.

Antiviral Activity: Targeting Influenza Neuraminidase

A significant area of research for cyclopentene derivatives has been in the development of antiviral agents, particularly as inhibitors of the influenza virus neuraminidase (NA). NA is a crucial enzyme that facilitates the release of newly formed viral particles from infected cells, making it an excellent target for therapeutic intervention.

Mechanism of Action: Neuraminidase Inhibition

Cyclopentene-based NA inhibitors are designed as sialic acid mimics. They bind to the active site of the neuraminidase enzyme with high affinity, preventing it from cleaving terminal sialic acid residues on the host cell surface. This competitive inhibition traps the progeny virions on the cell surface, halting the spread of the infection. The design of these inhibitors often focuses on mimicking the transition state of the sialic acid cleavage reaction.

neuraminidase_inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Cyclopentene Derivative Virus Virus Sialic_Acid Sialic Acid Receptor Virus->Sialic_Acid Binds Host_Cell Host Cell Released_Virus Released Virus Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid Cleaves Inhibitor Cyclopentene Carboxamide Derivative NA_Inhibited Neuraminidase (NA) (Inhibited) Inhibitor->NA_Inhibited Binds to Active Site Virus_Trapped Trapped Virus Sialic_Acid_2 Sialic Acid Receptor Virus_Trapped->Sialic_Acid_2 Remains Bound Host_Cell_2 Host Cell

Caption: Mechanism of Neuraminidase Inhibition.

Comparative Analysis of Antiviral Activity

Several studies have explored cyclopentane and cyclopentene derivatives as potent neuraminidase inhibitors. The data below summarizes the inhibitory activity of some of these compounds against influenza A and B viruses.

Compound IDCore StructureR Group on CarboxamideTarget VirusIC50 (µM)Reference
RWJ-270201 CyclopentaneGuanidinoInfluenza A (H1N1, H3N2, H5N1), Influenza B< 1.5[1]
BCX-1827 CyclopentaneGuanidinoInfluenza A (H1N1, H3N2, H5N1), Influenza B< 1.5[1]
BCX-1898 CyclopentaneGuanidinoInfluenza A (H1N1, H3N2, H5N1), Influenza B< 1.5[1]
BCX-1923 CyclopentaneGuanidinoInfluenza A (H1N1, H3N2, H5N1), Influenza B< 1.5[1]
Derivative 1 CyclopentaneN,N-diethylInfluenza A NA0.015 - 0.080[2]
Derivative 2 CyclopentaneN,N-dipropylInfluenza A NA0.015 - 0.080[2]
Zanamivir DihydropyranN/AInfluenza A & BComparable to novel compounds[1]
Oseltamivir Carboxylate CyclohexeneN/AInfluenza A & BComparable to novel compounds[1]

Note: The cyclopentane derivatives listed show potent inhibition of various influenza strains, with IC50 values in the low micromolar to nanomolar range, comparable to or even slightly more potent than the established drugs zanamivir and oseltamivir carboxylate[1]. The nature of the substituent on the carboxamide group significantly influences the inhibitory activity, with bulky alkyl groups like diethyl and dipropyl amides showing excellent activity against influenza A neuraminidase[2].

Anticancer Activity: Inducing Cell Death and Halting Proliferation

The cyclopentenone moiety, a close structural relative of this compound, has been identified as a key pharmacophore for anticancer activity. These compounds exert their effects through various mechanisms, often leading to apoptosis and cell cycle arrest in cancer cells.

Mechanism of Action: A Multi-Target Approach

Cyclopentenone derivatives are known to be reactive Michael acceptors, allowing them to covalently bind to nucleophilic residues (such as cysteine) in various proteins. This reactivity underlies their diverse anticancer mechanisms, which include:

  • Induction of Apoptosis: They can trigger the mitochondrial apoptotic pathway, leading to the activation of caspase-3[3].

  • Cell Cycle Arrest: Cyclopentenones have been shown to cause G1 phase cell cycle arrest by downregulating the expression of key proteins like cyclin D1 at the transcriptional level[4].

  • Inhibition of Signaling Pathways: The cyclopentenone moiety can interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway[5].

anticancer_mechanism cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Cyclopentenone_Derivative Cyclopentenone Derivative CyclinD1_Gene Cyclin D1 Gene Cyclopentenone_Derivative->CyclinD1_Gene Inhibits Transcription Mitochondria Mitochondria Cyclopentenone_Derivative->Mitochondria Induces Stress CyclinD1_Protein Cyclin D1 Protein CyclinD1_Gene->CyclinD1_Protein Transcription & Translation G1_S_Transition G1/S Phase Transition CyclinD1_Protein->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Arrest Caspase3 Caspase-3 Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Anticancer Mechanisms of Cyclopentenones.

Comparative Analysis of Anticancer Activity

The following table presents the cytotoxic activity of various carboxamide derivatives, including those with cyclic scaffolds, against different cancer cell lines.

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
Indole-2-carboxamide 4 IndoleK-562 (Leukemia)0.61[1]
Indole-2-carboxamide 10 IndoleHCT-116 (Colon)1.01[1]
Indole-2-carboxamide 12 IndoleK-562 (Leukemia)0.33[1]
Indole-2-carboxamide 14 IndoleK-562 (Leukemia)0.61[1]
Cyclopenten-[g]annelated isoindigo 5g IsoindigoHL60 (Leukemia)0.067[6]
Cyclopentenone (2CP) CyclopentenoneMelanoma cell linesSub-micromolar[3]
Doxorubicin (Reference) AnthracyclineVariousVaries[1]

Note: While not exclusively cyclopent-3-enecarboxamides, the data on related carboxamide derivatives demonstrates potent anticancer activity, with some compounds exhibiting IC50 values in the sub-micromolar range[1][6]. The nature of the aromatic or heterocyclic group attached to the carboxamide nitrogen plays a crucial role in determining the potency and selectivity against different cancer cell lines[1]. The simple cyclopentenone scaffold itself shows significant cytotoxicity, particularly against melanoma cells[3].

Antimicrobial Activity: Combating Bacterial Pathogens

Cyclopentene derivatives have also emerged as promising antimicrobial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE).

Mechanism of Action: Disruption of Bacterial Processes

The precise mechanism of action for many antimicrobial cyclopentene derivatives is still under investigation. However, for cyclopentenones, their reactivity as Michael acceptors is thought to be key. They can potentially react with essential bacterial enzymes and proteins, disrupting critical cellular processes. For some muraymycin analogs with a cyclopentane core, the target is MraY, an enzyme essential for peptidoglycan biosynthesis in the bacterial cell wall.

experimental_workflow Start Start: Synthesized Cyclopentene Carboxamide Derivatives Primary_Screening Primary Bioactivity Screening (e.g., Antiviral, Anticancer, Antimicrobial) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General Experimental Workflow for Bioactivity Screening.

Comparative Analysis of Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several functionalized cyclopentenone derivatives against various bacterial strains.

Compound IDCore StructureBacterial StrainMIC (µg/mL)Reference
CP 7 trans-4,5-diamino-cyclopent-2-enoneMRSA3.91
CP 8 trans-4,5-diamino-cyclopent-2-enoneVRE0.98
Oxime ether 20 trans-4,5-diamino-cyclopent-2-enone oximeMRSA0.976
Oxime ether 20 trans-4,5-diamino-cyclopent-2-enone oximeVRE3.91
JH-MR-23 Cyclopentane (Muraymycin analog)Staphylococcus aureusActive
Vancomycin (Reference) GlycopeptideMRSA-

Note: Functionalized trans-diamino-cyclopent-2-enones show significant activity against Gram-positive bacteria, including resistant strains. The introduction of an oxime ether functionality can enhance the activity against MRSA and improve the toxicity profile. Analogs of the natural product muraymycin with a cyclopentane core also exhibit antibacterial activity against S. aureus.

Experimental Protocols

Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.

Materials:

  • 96-well black, flat-bottom plates

  • Influenza virus stock

  • Neuraminidase inhibitors (test compounds and controls like Zanamivir)

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution: A mixture of absolute ethanol and NaOH.

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Plate Setup: Add 50 µL of each compound dilution to the wells of a 96-well plate. Include wells with buffer only as a negative control.

  • Virus Addition: Add 50 µL of diluted influenza virus to each well (except for the blank).

  • Incubation: Incubate the plate at room temperature for 45 minutes.

  • Substrate Addition: Add 50 µL of 300 µM MUNANA to each well and incubate at 37°C for 1 hour.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Fluorescence Reading: Read the fluorescence on a plate reader at the specified wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well clear, flat-bottom plates

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds.

Materials:

  • 96-well clear, U-bottom plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

Cyclopentene carboxamide derivatives and their structural analogues represent a versatile and promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as antiviral agents targeting influenza neuraminidase, as anticancer agents capable of inducing apoptosis and cell cycle arrest, and as antimicrobial agents effective against resistant bacterial strains. The structure-activity relationships, although complex and varied across different biological targets, underscore the importance of the substituents on both the cyclopentene ring and the carboxamide nitrogen in determining potency and selectivity.

Future research in this area should focus on the systematic synthesis and screening of focused libraries of this compound derivatives to establish more precise structure-activity relationships. A deeper understanding of their mechanisms of action, particularly for their anticancer and antimicrobial effects, will be crucial for the rational design of more potent and selective drug candidates. The development of derivatives with improved pharmacokinetic and safety profiles will be the ultimate determinant of their clinical success. The insights and protocols provided in this guide aim to facilitate these future endeavors in the exciting field of cyclopentene-based drug discovery.

References

A Comparative Guide to the Synthetic Routes of Cyclopent-3-enecarboxamide for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic synthesis of novel molecular scaffolds is paramount. Cyclopent-3-enecarboxamide, a valuable building block, presents a unique synthetic challenge that offers multiple strategic avenues for its construction. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: the classical direct amidation of cyclopent-3-enecarboxylic acid and the more contemporary Ring-Closing Metathesis (RCM) approach. As your partner in the laboratory, this document will not only detail the protocols but also delve into the mechanistic underpinnings and practical considerations of each route, empowering you to make an informed decision for your specific research needs.

Introduction to this compound

This compound and its derivatives are significant motifs in medicinal chemistry, often serving as key intermediates in the synthesis of biologically active compounds.[1] Their rigid, yet unsaturated, five-membered ring structure provides a desirable scaffold for interacting with biological targets. The amide functionality offers a handle for further chemical elaboration, making it a versatile precursor in the synthesis of complex molecules.

Route 1: The Classical Approach - Direct Amidation of Cyclopent-3-enecarboxylic Acid

The most straightforward and traditional method for the synthesis of this compound is the direct amidation of its corresponding carboxylic acid precursor. This approach is fundamentally a condensation reaction where the hydroxyl group of the carboxylic acid is replaced by an amino group.

Mechanistic Considerations

The direct reaction between a carboxylic acid and ammonia is an acid-base reaction that forms a stable ammonium carboxylate salt.[2][3] To drive the reaction towards amide formation, the equilibrium must be shifted, which is typically achieved by removing water, often through heating.[2] However, for more controlled and higher-yielding processes, activating agents are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by ammonia. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or the use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[4]

Experimental Protocol: Direct Amidation using DMT-MM

This protocol outlines a modern and efficient method for the direct amidation of Cyclopent-3-enecarboxylic acid using DMT-MM, which is known for its mild reaction conditions and high yields.[4]

Materials:

  • Cyclopent-3-enecarboxylic acid

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

  • Aqueous ammonia (28-30%) or Ammonium chloride/Triethylamine

  • Methanol or 2-Propanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of Cyclopent-3-enecarboxylic acid (1.0 eq) in methanol (0.2 M), add the ammonia source (aqueous ammonia, 2.0 eq or ammonium chloride, 1.5 eq, and triethylamine, 1.5 eq).

  • To this mixture, add DMT-MM (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Route 2: The Modern Approach - Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic olefins.[5] This Nobel Prize-winning reaction, catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.[6] For the synthesis of this compound, a suitable acyclic diene precursor bearing an amide functionality is required.

Mechanistic Considerations

The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the ruthenium alkylidene catalyst. The catalyst first reacts with one of the terminal alkenes of the diene precursor to form a new ruthenium alkylidene and release ethylene. This new alkylidene then undergoes an intramolecular reaction with the second alkene moiety to form a ruthenacyclobutane intermediate. A final cycloreversion step releases the desired cyclopentene ring and regenerates a ruthenium alkylidene, which can re-enter the catalytic cycle. The efficiency of RCM is often influenced by the catalyst generation, substrate structure, and reaction conditions.

Experimental Protocol: Ring-Closing Metathesis

This protocol describes a plausible RCM approach to this compound starting from a readily accessible diene precursor.

Step 1: Synthesis of the Diene Precursor (N,N-diallylformamide)

Materials:

  • Diallylamine

  • Ethyl formate

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve diallylamine (1.0 eq) in methanol.

  • Add sodium methoxide (1.1 eq) to the solution and stir.

  • Add ethyl formate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N,N-diallylformamide by distillation or column chromatography.

Step 2: Ring-Closing Metathesis

Materials:

  • N,N-diallylformamide

  • Grubbs' Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask

  • Vacuum line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N,N-diallylformamide (1.0 eq) in anhydrous DCM (to a concentration of 0.05 M).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add Grubbs' Second Generation Catalyst (2-5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route.

FeatureRoute 1: Direct AmidationRoute 2: Ring-Closing Metathesis
Starting Materials Cyclopent-3-enecarboxylic acid, Ammonia sourceDiallylamine, Ethyl formate
Number of Steps 12
Key Reagents Amide coupling agent (e.g., DMT-MM)Ruthenium catalyst (e.g., Grubbs' II)
Typical Yields Good to Excellent (often >80%)Moderate to Good (can be variable)
Reaction Conditions Mild (room temperature)Mild (room temperature), requires inert atmosphere
Scalability Generally straightforwardCan be challenging due to catalyst cost and sensitivity
Atom Economy GoodModerate (loss of ethylene)
Key Advantages Simplicity, high yield, readily available starting materialsConvergent, allows for late-stage cyclization
Key Disadvantages Potential for side reactions with sensitive substratesCost and sensitivity of the catalyst, requires diene synthesis

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the two routes.

G cluster_0 Route 1: Direct Amidation Carboxylic_Acid Cyclopent-3-enecarboxylic Acid Amide This compound Carboxylic_Acid->Amide DMT-MM, NH3

Caption: Synthetic scheme for Route 1: Direct Amidation.

G cluster_1 Route 2: Ring-Closing Metathesis Diallylamine Diallylamine Diene_Amide N,N-diallylformamide Diallylamine->Diene_Amide Ethyl formate, NaOMe Final_Amide This compound Diene_Amide->Final_Amide Grubbs' II Catalyst

Caption: Synthetic scheme for Route 2: Ring-Closing Metathesis.

Conclusion and Recommendations

The choice between these two synthetic routes to this compound will ultimately depend on the specific goals and constraints of your research program.

For rapid access, scalability, and cost-effectiveness, the Direct Amidation route is the clear choice. Its simplicity, high yields, and the commercial availability of the starting carboxylic acid make it an ideal method for producing larger quantities of the target molecule.

For projects requiring a more convergent approach or the synthesis of analogues with diverse substitution patterns on the cyclopentene ring, the Ring-Closing Metathesis route offers greater flexibility. While it involves an additional step to prepare the diene precursor and utilizes a more expensive catalyst, the power of RCM lies in its ability to construct the core cyclic structure at a later stage in the synthesis, potentially accommodating a wider range of functionalities.

As a Senior Application Scientist, my recommendation for most standard applications would be to initially pursue the Direct Amidation route due to its efficiency and reliability. However, for more exploratory work or the synthesis of complex derivatives, the investment in developing an RCM strategy could prove highly beneficial.

References

The Biological Efficacy of Cyclopentene Carboxamide Analogs: A Multi-Target Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Comparative Guide

Abstract

The cyclopentene carboxamide framework represents a quintessential "privileged scaffold" in medicinal chemistry, a core molecular structure that can be systematically modified to interact with a diverse range of biological targets. This guide provides a comparative analysis of the efficacy of various cyclopentene carboxamide analogs, moving beyond a simple literature review to synthesize data and explain the causal relationships between structural modifications and biological outcomes. We will explore key therapeutic areas where these analogs have shown significant promise, including antiviral, central nervous system (CNS), and antiarrhythmic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust comparative framework to guide future research and development.

Antiviral Efficacy: Carbocyclic Nucleoside Analogs

One of the most successful applications of the cyclopentene scaffold is in the design of carbocyclic nucleoside analogs. By replacing the furanose oxygen of a natural nucleoside with a methylene group, these compounds gain significant metabolic stability against phosphorylases while retaining the ability to interact with viral enzymes.

Mechanism of Action: Conformation and Competition

The efficacy of these analogs hinges on their ability to mimic natural (deoxy)ribonucleosides and be processed by viral polymerases, leading to chain termination or impaired viral replication. A critical determinant of their activity is the puckering of the cyclopentane ring, which is "locked" into specific conformations.

  • Northern (N)-type conformers: These analogs mimic the C3'-endo pucker of ribonucleosides.

  • Southern (S)-type conformers: These mimic the C2'-endo pucker characteristic of deoxyribonucleosides.

Interestingly, biological activity is often associated with a specific conformation. For instance, in studies on bicyclo[3.1.0]hexane templates, antiviral activity against herpes viruses was predominantly linked to the Northern conformers. The Northern thymidine analogue even surpassed the potency of acyclovir. These conformationally locked nucleosides are recognized by viral kinases, phosphorylated, and subsequently incorporated into the growing viral DNA or RNA chain by viral polymerases, where they act as obligate chain terminators.

Comparative Efficacy of Antiviral Analogs

The substitution of different nucleobases and functional groups onto the cyclopentene ring dramatically alters target specificity and potency. The following table summarizes the efficacy of several key analogs against a range of viruses.

Compound ClassAnalog ExampleTarget VirusEfficacy (EC₅₀)Reference
Cyclopentenyl Nucleosides 1,2,3-Triazole Analogue (17c)Vaccinia Virus0.4 µM[1]
1,2,3-Triazole Analogue (17c)Cowpox Virus39 µM[1]
1,2,3-Triazole Analogue (17c)SARS-CoV47 µM[1]
1,2,4-Triazole Analogue (17a)SARS-CoV21 µM[1]
Cytosine Analogue (14)Orthopox VirusesPotent Activity[2]
5-F-Cytosine Analogue (15)Orthopox VirusesPotent Activity[2]
Cyclopentyl Nucleoside Phosphonates Guanine Analogue (23)VZV (TK+)5.35 µM[3]
Guanine Analogue (23)VZV (TK-)8.83 µM[3]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. The data highlights that the guanine-containing cyclopentyl nucleoside phosphonates are particularly effective against Varicella-Zoster Virus (VZV), including thymidine kinase-deficient (TK-) strains, which is a significant advantage over many standard antivirals[3]. Furthermore, triazole-based nucleoside analogs have demonstrated potent activity against orthopoxviruses like vaccinia and moderate activity against SARS-CoV[1].

Experimental Workflow: Antiviral Screening

The following diagram and protocol outline a standardized workflow for assessing the antiviral efficacy of novel cyclopentene carboxamide analogs.

G cluster_0 In Vitro Screening Compound Test Compound Synthesis (e.g., Cyclopentene Analog) Cytotoxicity Cytotoxicity Assay (CC₅₀) Determine safe concentration range Compound->Cytotoxicity AntiviralAssay Antiviral Efficacy Assay (EC₅₀) (e.g., Plaque Reduction) Compound->AntiviralAssay CellCulture Host Cell Culture (e.g., Vero, HFF) CellCulture->Cytotoxicity CellCulture->AntiviralAssay DataAnalysis Data Analysis Calculate EC₅₀, CC₅₀, and Selectivity Index (SI = CC₅₀/EC₅₀) Cytotoxicity->DataAnalysis AntiviralAssay->DataAnalysis VirusStock Virus Stock Preparation (e.g., HSV-1, Vaccinia, SARS-CoV) VirusStock->AntiviralAssay

Caption: Workflow for in vitro antiviral drug screening.

Protocol: Plaque Reduction Assay

This protocol provides a self-validating system for quantifying the inhibition of viral replication.

  • Cell Seeding: Seed 6-well plates with a suitable host cell line (e.g., Vero cells for herpesviruses) to form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test cyclopentene analog in a serum-free culture medium. A positive control (e.g., Acyclovir) and a negative control (vehicle) must be run in parallel.

  • Viral Infection: Remove the culture medium from the cells and infect the monolayer with a known concentration of the virus (typically 100 plaque-forming units, PFU). Allow adsorption for 1 hour at 37°C.

  • Treatment Application: After adsorption, remove the viral inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose mixed with the respective serial dilutions of the test compound. The semi-solid overlay prevents secondary plaque formation.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus's replication cycle.

  • Plaque Visualization: After incubation, fix the cells with a 10% formalin solution. Stain the cells with a 0.1% crystal violet solution. The stain will be taken up by living cells, leaving clear zones (plaques) where cells have been lysed by the virus.

  • Quantification: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the plaque number by 50% compared to the vehicle-treated control.

CNS Activity: Mechanism-Based Inactivation of GABA-AT

A distinct class of cyclopentene analogs has been engineered to target the central nervous system, specifically as inactivators of γ-aminobutyric acid aminotransferase (GABA-AT).

Mechanism of Action: Targeting Neurotransmitter Metabolism

GABA is the primary inhibitory neurotransmitter in the brain. Its degradation is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA-AT. Inhibition of this enzyme increases GABA levels in the brain, an established strategy for treating conditions like epilepsy and substance addiction[4].

Certain cyclopentene analogs are designed as mechanism-based inactivators, or "suicide inhibitors." These compounds are recognized as substrates by GABA-AT. During the catalytic cycle, the enzyme converts the analog into a highly reactive intermediate that covalently binds to a critical residue in the active site, leading to irreversible inactivation. For example, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid was designed as a potent inactivator of GABA-AT[4].

GABA_Pathway cluster_result Result GABA GABA GABA_AT GABA-AT (Enzyme) GABA->GABA_AT Degradation SSA Succinic Semialdehyde GABA_AT->SSA Inhibitor Cyclopentene Analog (Mechanism-Based Inactivator) Inhibitor->GABA_AT Inactivation Inactive_GABA_AT Inactive Covalently Bound Enzyme Increased_GABA Increased Synaptic GABA Levels -> Therapeutic Effect

Caption: Inhibition of GABA degradation by a cyclopentene analog.

Comparative Efficacy of GABA-AT Inactivators

The efficacy of these inactivators is not just about binding affinity but the rate of irreversible inactivation. Molecular modeling and dynamic simulations are crucial in designing analogs with optimal geometry for the enzyme's active site[4].

CompoundRelative Inactivation EfficiencyKey FeaturesReference
Vigabatrin Baseline (1x)FDA-approved drug[4]
CPP-115 ~186x vs. VigabatrinHighly efficient inactivator[4]
Compound 5 *~10x vs. CPP-115 (~1860x vs. Vigabatrin)Optimized design with favorable pharmacokinetics and low off-target activity[4]

Compound 5: (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid

In vivo studies confirmed the superiority of these advanced analogs; compound 5 was dramatically better than CPP-115 at suppressing cocaine- or nicotine-induced dopamine release in the corpus striatum of rats[4].

Protocol: In Vitro GABA-AT Inhibition Assay

This protocol determines the kinetic parameters of enzyme inactivation.

  • Enzyme Preparation: Obtain or purify recombinant human GABA-AT.

  • Reaction Mixture: Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing PLP, a reducing agent like DTT, and the substrate GABA.

  • Inhibitor Pre-incubation: In a multi-well plate, pre-incubate GABA-AT with various concentrations of the cyclopentene analog inhibitor for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Initiate Reaction: Start the enzymatic reaction by adding a saturating concentration of the α-ketoglutarate co-substrate.

  • Monitor Activity: The reaction produces glutamate. Monitor the rate of NADH consumption (a decrease in absorbance at 340 nm) by coupling the reaction with a glutamate dehydrogenase (GDH) reporter enzyme.

  • Data Analysis: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (k_obs). The kinetic parameters k_inact (maximal inactivation rate) and K_I (inhibitor concentration for half-maximal inactivation) are determined by plotting k_obs against the inhibitor concentration.

Diverse Applications & Future Directions

The versatility of the cyclopentene carboxamide scaffold extends to other therapeutic areas, demonstrating its value as a foundational structure in drug discovery.

  • Local Anesthetic and Antiarrhythmic Agents: A series of ethyl 2-substituted amino-cyclopenteno[b]thiophene-3-carboxylates, which are structurally related to the core topic, were synthesized as analogs of the local anesthetic carticaine. Several of these compounds showed local anesthetic and antiarrhythmic activity comparable to lidocaine and carticaine. Their mechanism involves blocking Na⁺ and/or Ca²⁺ channels, depending on the specific substitutions[5].

  • Anticancer Potential: While less defined than the antiviral or CNS applications, various carboxamide derivatives have been explored for anticancer properties. For instance, novel 1-phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects[6]. The development of potent and selective anticancer agents from this scaffold remains an active area of research, requiring further structure-activity relationship (SAR) studies.

  • PPAR-γ Modulation: The base molecule, Cyclopent-3-enecarboxamide, is used as a chemical reactant in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives. These resulting compounds have been investigated as partial agonists or antagonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target in metabolic diseases like type 2 diabetes[7].

Conclusion

This compound and its analogs are far more than a single class of molecules; they are a highly adaptable platform for rational drug design. By strategically modifying the core cyclopentene ring and its carboxamide side chain, researchers have successfully developed potent agents targeting distinct biological systems. The conformationally locked nucleoside analogs stand out for their potent antiviral activity, particularly against challenging viruses. In parallel, structurally distinct analogs have yielded some of the most powerful mechanism-based inactivators of GABA-AT known, showing immense promise for treating addiction and other neurological disorders. The continued exploration of this scaffold, guided by computational modeling and robust biological screening, is poised to unlock new therapeutic agents for a wide array of human diseases.

References

The Evolving Landscape of Antiviral Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of Cyclopent-3-enecarboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the cyclopentane and cyclopentene scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among these, derivatives of cyclopent-3-enecarboxamide and its bioisosteric analogs have garnered significant attention, particularly in the realm of antiviral drug discovery. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction: The Cyclopentene Scaffold as a Versatile Pharmacophore

The cyclopentene ring, a five-membered carbocycle with a single double bond, offers a unique combination of conformational rigidity and synthetic accessibility, making it an attractive starting point for the design of biologically active molecules. The introduction of a carboxamide functional group at the 3-position further enhances its potential for targeted interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions. While direct and extensive SAR studies on simple this compound derivatives are still emerging, a wealth of information can be gleaned from the closely related cyclopentenyl carbocyclic nucleosides, which have been extensively investigated as potential antiviral agents. These analogs, where the carboxamide is replaced by a nucleobase, provide a powerful model for understanding the key structural features required for antiviral activity.

Comparative Analysis of Antiviral Activity: A Focus on Cyclopentenyl Carbocyclic Nucleosides

Significant research has been dedicated to the synthesis and evaluation of cyclopentenyl carbocyclic nucleosides as inhibitors of viral replication, particularly against orthopoxviruses like vaccinia and cowpox, as well as coronaviruses such as SARS-CoV.[1][2][3] These studies offer a rich dataset for dissecting the SAR of the cyclopentene scaffold.

The Critical Role of the Heterocyclic Moiety (Carboxamide Analog)

The nature of the heterocyclic base attached to the cyclopentene ring is a primary determinant of antiviral potency and selectivity. A comparative study of unnatural five-membered ring heterocyclic carbocyclic nucleosides revealed striking differences in their activity against various viruses.[1][3]

Table 1: Comparative Antiviral Activity of Cyclopentenyl Carbocyclic Nucleoside Analogs

Compound IDHeterocyclic MoietyTarget VirusEC50 (µM)Selectivity Index (SI)Reference
17a 1,2,4-TriazoleVaccinia VirusInactive-[1][3]
Cowpox VirusInactive-[1][3]
SARS-CoV21>4.8[1][3]
17b ImidazoleVaccinia VirusInactive-[3]
Cowpox VirusInactive-[3]
SARS-CoVInactive-[3]
17c 1,2,3-TriazoleVaccinia Virus0.4>750[1][3]
Cowpox Virus39>7.7[1][3]
SARS-CoV47>2.1[1][3]

*EC50: 50% effective concentration required to inhibit viral-induced cytopathic effect. *SI: Selectivity Index (CC50/EC50), where CC50 is the 50% cytotoxic concentration. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

From this data, a clear SAR emerges:

  • 1,2,3-Triazole Moiety is Optimal for Anti-Orthopoxvirus Activity: Compound 17c , featuring a 1,2,3-triazole ring, demonstrated potent and highly selective activity against vaccinia virus, with an impressive EC50 of 0.4 µM and a selectivity index greater than 750.[1][3] Its activity against cowpox virus was moderate.

  • 1,2,4-Triazole Moiety Shows Promise Against SARS-CoV: While inactive against orthopoxviruses, the 1,2,4-triazole analog 17a exhibited moderate activity against SARS-CoV.[1][3]

  • Imidazole Moiety is Inactive: The imidazole-containing analog 17b was devoid of significant antiviral activity against the tested viruses, highlighting the importance of the nitrogen arrangement within the heterocyclic ring for biological activity.[3]

These findings underscore the critical role of the electronic and steric properties of the carboxamide surrogate in mediating interactions with viral targets. The 1,2,3-triazole ring, in particular, appears to possess the ideal geometry and hydrogen bonding capabilities for potent inhibition of orthopoxvirus replication.

Influence of the Cyclopentene Ring Substitution

Further studies on carbocyclic nucleosides have explored modifications to the cyclopentane ring itself, revealing that the substitution pattern is crucial for activity. For instance, the synthesis of 1,2,4-trisubstituted cyclopentanes has been investigated as a platform for creating diverse molecular libraries for drug discovery.[4] The stereochemical control of substituents on the cyclopentene ring can significantly impact the molecule's ability to fit into the active site of a target enzyme.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key intermediates and the evaluation of antiviral activity.

Synthesis of Chiral Cyclopentenol Intermediate

A practical and scalable synthesis of the chiral cyclopentenol derivative (+)-12a, a key intermediate for the preparation of various cyclopentenyl carbocyclic nucleosides, has been developed.[1][3]

Experimental Workflow: Synthesis of (+)-12a

D_ribose D-Ribose step1 Selective Protection of Allylic Hydroxyl Group D_ribose->step1 intermediate1 Protected D-Ribose Derivative step1->intermediate1 step2 Ring-Closing Metathesis (RCM) with Grubbs Catalyst intermediate1->step2 product Chiral Cyclopentenol Intermediate ((+)-12a) step2->product

Caption: Synthetic pathway for the chiral cyclopentenol intermediate.

Step-by-Step Protocol:

  • Selective Protection: The synthesis commences with the selective protection of the allylic hydroxyl group of a D-ribose derivative. This step is crucial for directing the subsequent ring-closing metathesis reaction.

  • Ring-Closing Metathesis (RCM): The protected intermediate is then subjected to an RCM reaction using a Grubbs catalyst. This powerful reaction efficiently forms the cyclopentene ring.

  • Purification: The final product, (+)-12a, is purified using standard chromatographic techniques. This method has been successfully scaled to produce gram quantities of the key intermediate with a good overall yield.[1]

Antiviral Activity Assay

The antiviral activity of the synthesized compounds is typically evaluated using a cytopathic effect (CPE) inhibition assay.

Experimental Workflow: CPE Inhibition Assay

start Prepare Serial Dilutions of Test Compounds step3 Add Test Compounds to Infected Cells start->step3 step1 Seed Host Cells in 96-well Plates step2 Infect Cells with Virus step1->step2 step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Assess Cytopathic Effect (CPE) (e.g., microscopic observation, cell viability assay) step4->step5 step6 Calculate EC50 and SI values step5->step6

Caption: Workflow for determining antiviral activity.

Step-by-Step Protocol:

  • Cell Culture: Host cells (e.g., Vero cells) are seeded in 96-well plates and allowed to form a confluent monolayer.

  • Viral Infection: The cell monolayers are infected with the virus of interest at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.

  • Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for viral replication and CPE development in the untreated control wells (typically 48-72 hours).

  • CPE Assessment: The extent of CPE is evaluated microscopically. Alternatively, cell viability can be quantified using assays such as the MTT or neutral red uptake assay.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits viral CPE by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells, and the selectivity index (SI = CC50/EC50) is calculated.

Broader Biological Activities and Future Directions

While the focus of this guide has been on antiviral applications, it is important to note that cyclopentene derivatives have shown promise in other therapeutic areas as well. For instance, certain cyclopentenone derivatives have been investigated for their anti-inflammatory and anticancer properties.[5][6] The SAR principles elucidated from antiviral studies can provide a valuable foundation for the rational design of novel this compound derivatives with activity against other biological targets.

Future research in this area should aim to:

  • Synthesize and screen a focused library of this compound derivatives with systematic variations in the substituents on both the cyclopentene ring and the carboxamide nitrogen.

  • Elucidate the mechanism of action of the most potent compounds to identify their specific molecular targets.

  • Optimize the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the insights from existing SAR studies and employing rational drug design principles, the full therapeutic potential of this compound derivatives can be unlocked.

References

A Comparative Benchmarking Guide to New Catalysts for Enantioselective Cyclopentene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the enantioselective synthesis of cyclopentene scaffolds is a cornerstone of modern synthetic chemistry. These five-membered rings are prevalent in a vast array of natural products and pharmaceuticals, making the development of efficient and highly selective catalytic methods a critical endeavor. This guide provides an in-depth, objective comparison of leading-edge catalytic systems for the synthesis of chiral cyclopentenes, grounded in experimental data and mechanistic insights to inform your selection of the optimal catalyst for your specific synthetic challenge.

Introduction: The Enduring Importance of Chiral Cyclopentenes

The cyclopentene ring is a versatile structural motif, and the ability to control its stereochemistry is paramount in the synthesis of complex molecular architectures. The demand for enantiomerically pure cyclopentene derivatives in drug discovery and development continues to drive innovation in asymmetric catalysis. This guide will benchmark four prominent and mechanistically distinct catalytic strategies:

  • Rhodium-Catalyzed Rearrangements of Vinylcyclopropanes

  • Palladium-Catalyzed [3+2] Cycloadditions

  • Chiral Phosphine-Catalyzed [3+2] Annulations

  • Cooperatively Catalyzed Enantioselective Nazarov Cyclizations

We will delve into the underlying mechanisms, present comparative performance data, and provide detailed experimental protocols to empower you to implement these state-of-the-art methods in your laboratory.

Comparative Catalyst Performance

The choice of a catalytic system is often a balance between substrate scope, operational simplicity, and, most critically, stereoselectivity. The following table summarizes the performance of representative catalysts from each class, providing a high-level overview to guide your initial considerations.

Catalyst TypeRepresentative Catalyst/LigandReaction TypeSubstrate ScopeDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Rhodium [Rh(COD)OH]₂ / Chiral BisphosphineRearrangementRacemic VinylcyclopropanesNot ApplicableGenerally 88-96%
Palladium Pd₂(dba)₃ / Chiral Ligand[3+2] CycloadditionVinylcyclopropanes & Alkylidene Azlactones>20:1up to 96%
Phosphine Chiral Phosphepine[3+2] AnnulationAllenes & Olefins>20:1up to 99%
Cooperative Acid ZnCl₂ / Chiral Spiro Phosphoric AcidNazarov CyclizationIndole EnonesNot Applicable70-90%

In-Depth Analysis of Catalytic Systems

Rhodium-Catalyzed Enantioconvergent Rearrangement of Vinylcyclopropanes

This powerful strategy utilizes a chiral rhodium catalyst to effect the rearrangement of racemic vinylcyclopropanes (VCPs) into highly enantioenriched cyclopentenes. A key advantage of this approach is the use of readily available racemic starting materials in a stereochemically ablative process, where the initial stereochemistry of the VCP is lost, and the chirality of the product is dictated by the catalyst.[1][2]

Mechanistic Insights:

The catalytic cycle is initiated by the oxidative addition of the rhodium(I) catalyst to the cyclopropane ring of the VCP, forming a rhodium(III) π-allyl intermediate.[3][4] This intermediate can undergo isomerization, which erases the initial stereocenter. The chiral ligand environment then orchestrates an enantioselective reductive elimination to furnish the chiral cyclopentene product and regenerate the active rhodium(I) catalyst.[1] The choice of a chiral bisphosphine ligand is crucial for achieving high enantioselectivity.[3]

Diagram of the Rhodium-Catalyzed Rearrangement Catalytic Cycle

G cluster_0 Catalytic Cycle Racemic VCP Racemic VCP Oxidative Addition Oxidative Addition Racemic VCP->Oxidative Addition Rh(I)-L* Rh(I)-L* Rh(I)-L*->Oxidative Addition Rh(III) π-allyl Intermediate Rh(III) π-allyl Intermediate Oxidative Addition->Rh(III) π-allyl Intermediate Isomerization Isomerization Rh(III) π-allyl Intermediate->Isomerization Stereochemical Ablation Enantioselective Reductive Elimination Enantioselective Reductive Elimination Isomerization->Enantioselective Reductive Elimination Enantioselective Reductive Elimination->Rh(I)-L* Catalyst Regeneration Enantioenriched Cyclopentene Enantioenriched Cyclopentene Enantioselective Reductive Elimination->Enantioenriched Cyclopentene

Caption: Rhodium-catalyzed enantioconvergent rearrangement of vinylcyclopropanes.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Ring Opening of Vinylcyclopropanes with Arylboronic Acids [3][5]

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Rh(cod)(OH)]₂ (5 mol%), the chiral ferrocene-based bisphosphine ligand (12 mol%), and Zn(OTf)₂ (0.2 equiv).

  • Reaction Setup: Add the vinylcyclopropane (1 equiv) and the arylboronic acid (3 equiv), followed by the solvent (e.g., 0.25 M in a suitable solvent).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 16-24 hours.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the enantioenriched cyclopentene derivative.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Palladium-Catalyzed Diastereo- and Enantioselective [3+2] Cycloaddition

Palladium catalysis offers a powerful platform for the formal [3+2] cycloaddition of vinylcyclopropanes with various electron-deficient olefins, such as alkylidene azlactones.[6][7] This methodology allows for the rapid construction of highly functionalized cyclopentanes with excellent control over both diastereoselectivity and enantioselectivity.[8]

Mechanistic Insights:

The reaction is initiated by the coordination of the palladium(0) catalyst to the vinyl group of the VCP, followed by oxidative addition to form a π-allylpalladium(II) intermediate. This zwitterionic intermediate then undergoes a Michael addition to the electron-deficient olefin. The subsequent intramolecular cyclization via enolate attack on the π-allyl complex, followed by reductive elimination, furnishes the cyclopentane product and regenerates the Pd(0) catalyst.[6] The choice of a suitable chiral ligand, often a phosphoramidite or a chiral phosphine, is critical for inducing high levels of asymmetry.[9]

Diagram of the Palladium-Catalyzed [3+2] Cycloaddition Workflow

G Start Start Prepare Catalyst Prepare Pd(0)/Chiral Ligand Complex Start->Prepare Catalyst Add Reactants Add VCP and Alkylidene Azlactone Prepare Catalyst->Add Reactants Reaction Stir at Room Temperature Add Reactants->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Determine dr (NMR) and ee (Chiral HPLC) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for Pd-catalyzed [3+2] cycloaddition.

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric [3+2] Cycloaddition [10]

  • Catalyst Preparation: In an inert atmosphere, dissolve the chiral ligand (e.g., a Trost ligand, 7.5 mol%) and Pd₂(dba)₃·CHCl₃ (2.5 mol%) in the chosen solvent (e.g., toluene).

  • Reaction Setup: To the catalyst solution, add the vinylcyclopropane (1.2 equiv) and the alkylidene azlactone (1.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Workup and Purification: Quench the reaction, and perform a standard aqueous workup. Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Chiral Phosphine-Catalyzed [3+2] Annulation

Organocatalysis provides a complementary approach to transition metal-catalyzed methods. Chiral phosphines have emerged as powerful catalysts for the [3+2] annulation of allenes with electron-deficient olefins to generate highly functionalized cyclopentenes.[11][12]

Mechanistic Insights:

The catalytic cycle begins with the nucleophilic addition of the chiral phosphine to the central carbon of the allenoate, generating a zwitterionic 1,3-dipole intermediate.[13] This intermediate then undergoes a stepwise [3+2] cycloaddition with the electron-deficient alkene. A subsequent proton transfer and elimination of the phosphine catalyst delivers the cyclopentene product and regenerates the catalyst.[13][14] The steric and electronic properties of the chiral phosphine are critical for controlling both the reactivity and the enantioselectivity of the transformation.[15]

Diagram of the Phosphine-Catalyzed [3+2] Annulation Mechanism

G cluster_1 Catalytic Cycle Allenoate Allenoate Nucleophilic Addition Nucleophilic Addition Allenoate->Nucleophilic Addition Chiral Phosphine Chiral Phosphine Chiral Phosphine->Nucleophilic Addition Zwitterionic Intermediate Zwitterionic Intermediate Nucleophilic Addition->Zwitterionic Intermediate [3+2] Cycloaddition [3+2] Cycloaddition Zwitterionic Intermediate->[3+2] Cycloaddition + Olefin Cyclic Intermediate Cyclic Intermediate [3+2] Cycloaddition->Cyclic Intermediate Proton Transfer & Elimination Proton Transfer & Elimination Cyclic Intermediate->Proton Transfer & Elimination Proton Transfer & Elimination->Chiral Phosphine Catalyst Regeneration Cyclopentene Product Cyclopentene Product Proton Transfer & Elimination->Cyclopentene Product

Caption: Mechanism of chiral phosphine-catalyzed [3+2] annulation.

Experimental Protocol: General Procedure for Chiral Phosphine-Catalyzed Asymmetric [3+2] Annulation

  • Reaction Setup: To a solution of the maleimide (0.2 mmol) and the Morita-Baylis-Hillman carbonate (0.2 mmol) in a suitable solvent (e.g., toluene), add the chiral multifunctional thiourea-phosphine catalyst (10 mol%).[15]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours under an argon atmosphere.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the major isomer and determine the enantiomeric excess by chiral HPLC.[15]

Cooperatively Catalyzed Enantioselective Nazarov Cyclization

The Nazarov cyclization is a classic and powerful method for the synthesis of cyclopentenones.[16] Modern advancements have led to the development of highly enantioselective variants using cooperative catalysis, where a Lewis acid and a chiral Brønsted acid work in concert to promote the desired transformation.[17][18]

Mechanistic Insights:

The Lewis acid (e.g., ZnCl₂) activates the divinyl ketone substrate, facilitating a 4π-electrocyclization to form a pentadienyl cation intermediate. The subsequent enantioselective step is a proton transfer, mediated by the chiral Brønsted acid (e.g., a chiral spiro phosphoric acid), which sets the stereochemistry of the final cyclopentenone product.[17][19][20] This dual activation strategy is key to achieving high levels of enantiocontrol in a challenging proton transfer step.[18]

Diagram of the Cooperative Acid Catalysis in Nazarov Cyclization

G Divinyl Ketone Divinyl Ketone Lewis Acid Activation Activation by Lewis Acid (e.g., ZnCl₂) Divinyl Ketone->Lewis Acid Activation Pentadienyl Cation Pentadienyl Cation Lewis Acid Activation->Pentadienyl Cation 4π-Electrocyclization Conrotatory 4π-Electrocyclization Pentadienyl Cation->4π-Electrocyclization Oxyallyl Cation Oxyallyl Cation 4π-Electrocyclization->Oxyallyl Cation Enantioselective Protonation Protonation by Chiral Brønsted Acid Oxyallyl Cation->Enantioselective Protonation Enol Intermediate Enol Intermediate Enantioselective Protonation->Enol Intermediate Tautomerization Tautomerization Enol Intermediate->Tautomerization Chiral Cyclopentenone Chiral Cyclopentenone Tautomerization->Chiral Cyclopentenone

Caption: Key steps in the cooperatively catalyzed Nazarov cyclization.

Experimental Protocol: General Procedure for Enantioselective Silicon-Directed Nazarov Cyclization [21]

  • Catalyst and Additive Preparation: In an argon-filled glovebox, add Zn(OTf)₂ (5 mol%), the chiral spiro phosphoric acid ((S)-3d, 6 mol%), and phenol (1.1 equiv) to an oven-dried Schlenk tube.

  • Reaction Setup: Inject the solvent (DCE, to a concentration of approximately 0.07 M) into the Schlenk tube and stir the mixture at 40 °C. Add the β-silyl dienone substrate (1 equiv) in one portion.

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 12 hours, monitoring the progress by TLC.

  • Workup and Purification: After the reaction is complete, concentrate the mixture and purify by flash chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate eluent).

  • Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC.

Conclusion and Future Outlook

The enantioselective synthesis of cyclopentenes has witnessed remarkable progress, with a diverse array of powerful catalytic systems now available to the synthetic chemist. Rhodium- and palladium-catalyzed reactions offer high efficiency and stereoselectivity, particularly for substrates like vinylcyclopropanes. Chiral phosphine organocatalysis provides a valuable metal-free alternative, while modern advancements in the Nazarov cyclization, such as cooperative acid catalysis, have overcome long-standing challenges in controlling the stereochemistry of this classic transformation.

The choice of the optimal catalyst will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. The mechanistic understanding and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the rational design and execution of their synthetic strategies. Future developments in this field will likely focus on expanding the substrate scope of these powerful methods, developing more sustainable and economical catalysts, and applying these strategies to the synthesis of increasingly complex and biologically active molecules.

References

Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Activity of Cyclopent-3-enecarboxamide Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a laboratory concept to a clinical candidate is fraught with challenges. A critical juncture in this process is the translation of promising in vitro activity to tangible in vivo efficacy. This guide provides an in-depth technical comparison of the in vivo and in vitro activity of Cyclopent-3-enecarboxamide based compounds, a scaffold of growing interest in medicinal chemistry. By dissecting the experimental data and methodologies, we aim to provide researchers with a framework for understanding the complexities of this transition and making informed decisions in their drug development programs.

Introduction to Cyclopent-3-enecarboxamides: A Scaffold of Therapeutic Potential

The cyclopentene ring, a five-membered carbocycle with one degree of unsaturation, offers a unique conformational flexibility and a vector for diverse functionalization. When coupled with a carboxamide moiety, the resulting this compound scaffold presents a versatile platform for designing molecules with a wide array of biological activities. These compounds have been explored for their potential as anticancer, antiviral, and anti-inflammatory agents, often acting as inhibitors of key enzymes or modulators of cellular signaling pathways.

The core challenge, however, lies in predicting how the encouraging results from controlled in vitro environments will manifest within the complex biological milieu of a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) play a pivotal role in determining the ultimate therapeutic success of a compound. This guide will use a case-study approach, drawing from published data on representative compounds, to illustrate the nuances of the in vivo-in vitro correlation for this chemical class.

In Vitro Activity Assessment: The Proving Ground

The initial evaluation of any new chemical entity begins with a battery of in vitro assays designed to assess its activity against a specific biological target and its effects on cultured cells. These assays are crucial for establishing a preliminary structure-activity relationship (SAR) and identifying potent lead compounds.

Case Study: Anticancer Activity of a Cyclopentene Carboxamide Analog

Table 1: In Vitro Kinase Inhibition and Antiproliferative Activity of Compound X

Assay TypeTarget/Cell LineEndpointResult
Biochemical AssayKinase YIC5050 nM
Cell-Based AssayHuman Colon Cancer Cell Line (HCT116)GI50500 nM
Cell-Based AssayHuman Lung Cancer Cell Line (A549)GI50750 nM

IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the enzymatic inhibitory activity of a compound like Compound X.

Objective: To determine the IC50 value of Compound X against Kinase Y.

Materials:

  • Recombinant human Kinase Y

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Compound X (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Compound X in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Add the kinase and substrate peptide solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a recombinant enzyme in a biochemical assay allows for the direct assessment of the compound's interaction with its intended target, free from the complexities of a cellular environment. The choice of the ADP-Glo™ assay provides a sensitive and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced.

Experimental Protocol: Cell-Based Antiproliferative Assay

Objective: To determine the GI50 value of Compound X against a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound X (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound X.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Plot the percentage of cell growth inhibition against the logarithm of the compound concentration to determine the GI50 value.

Trustworthiness of the Protocol: This protocol includes a cell seeding and adherence step to ensure a consistent starting cell number for treatment. The use of a luminescent-based viability assay provides a highly sensitive and linear readout of cell number.

In Vivo Efficacy Evaluation: The Ultimate Test

While in vitro assays provide crucial initial data, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies in animal models are essential for evaluating a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety.

Case Study: In Vivo Antitumor Efficacy of Compound X

Following its promising in vitro profile, Compound X would be advanced to in vivo testing in a mouse xenograft model of human cancer.

Table 2: In Vivo Antitumor Activity of Compound X in a HCT116 Xenograft Model

Treatment GroupDoseDosing ScheduleTumor Growth Inhibition (TGI)
Vehicle Control-Once daily (p.o.)0%
Compound X50 mg/kgOnce daily (p.o.)65%

TGI: Tumor Growth Inhibition, calculated as the percentage difference in tumor volume between the treated and vehicle control groups at the end of the study.

Experimental Protocol: Mouse Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of Compound X.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • HCT116 human colon cancer cells

  • Matrigel

  • Compound X formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant HCT116 cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Compound X or vehicle control orally once daily.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Expertise in Experimental Design: The choice of an immunocompromised mouse model is critical to prevent the rejection of the human tumor xenograft. Matrigel is used to support the initial growth and establishment of the tumor. Regular monitoring of tumor volume and body weight provides key data on efficacy and tolerability.

The In Vivo vs. In Vitro Disconnect: Bridging the Translational Gap

A direct comparison of the in vitro and in vivo data for Compound X reveals a common challenge in drug discovery: the disconnect between cellular potency and whole-body efficacy. While Compound X showed potent activity at the nanomolar level in in vitro assays, a relatively high dose of 50 mg/kg was required to achieve significant tumor growth inhibition in vivo. This discrepancy can be attributed to several factors:

  • Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion profile significantly impacts its concentration at the tumor site. Poor oral bioavailability, rapid metabolism, or extensive distribution into non-target tissues can lead to sub-therapeutic concentrations at the site of action.

  • Target Engagement: Achieving sufficient and sustained inhibition of the target kinase within the tumor tissue is crucial for efficacy. This is influenced by both the compound's PK and its ability to penetrate the tumor microenvironment.

  • Off-Target Effects and Toxicity: In a whole organism, a compound can interact with numerous other proteins and pathways, leading to unforeseen side effects that may limit the achievable therapeutic dose.

To bridge this translational gap, a comprehensive understanding of the compound's ADMET properties is essential.

Experimental Protocol: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Compound X after oral administration.

Procedure:

  • Administer a single oral dose of Compound X to a cohort of mice.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of Compound X at each time point.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizing the Path to Efficacy

To better understand the interplay of factors influencing the translation from in vitro to in vivo activity, the following diagrams illustrate the key concepts.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assay (Kinase Inhibition) cell_based Cell-Based Assay (Antiproliferative) biochem->cell_based Potency Confirmation pk_study Pharmacokinetic Study cell_based->pk_study Lead Compound Selection efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study Dose Selection

Caption: A streamlined workflow from in vitro screening to in vivo evaluation.

translational_factors cluster_admet ADMET Properties invitro In Vitro Potency (IC50/GI50) invivo In Vivo Efficacy (TGI) invitro->invivo Translation? absorption Absorption absorption->invivo distribution Distribution distribution->invivo metabolism Metabolism metabolism->invivo excretion Excretion excretion->invivo toxicity Toxicity toxicity->invivo

Caption: Key factors influencing the translation of in vitro activity to in vivo efficacy.

Conclusion: An Integrated Approach for Success

The development of novel therapeutics based on the this compound scaffold, as with any chemical series, requires a multifaceted and integrated approach. While potent in vitro activity is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount to bridging the translational gap.

By employing a systematic and iterative process of in vitro screening, ADMET profiling, and in vivo testing, researchers can identify and optimize this compound based compounds with the greatest potential for clinical success. This guide has provided a framework for this process, emphasizing the importance of robust experimental design and a clear understanding of the causal relationships between molecular properties and biological outcomes. As our knowledge of this promising chemical scaffold continues to grow, so too will our ability to translate its in vitro potential into life-saving therapies.

A Senior Application Scientist's Guide to Alternatives for Cyclopent-3-enecarboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Inherent Limitations of the Cyclopentene Scaffold

The cyclopentane and cyclopentene ring systems are prevalent structural motifs in a multitude of natural products and successful pharmaceutical agents.[1] Their conformational flexibility, existing between envelope and half-chair forms, allows them to adapt to various protein binding pockets, making them valuable scaffolds in medicinal chemistry.[2] Cyclopent-3-enecarboxamide, in particular, serves as a versatile building block, notably in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives that act as partial agonists or antagonists for the peroxisome proliferator-activated receptor (PPAR-γ), a key target in metabolic diseases.[3]

However, the very flexibility that grants the cyclopentane ring its utility can also be a liability. The lack of rigid conformational control can lead to entropic penalties upon binding, potentially limiting potency and selectivity.[2] Furthermore, the alkene moiety in cyclopentene rings can be susceptible to metabolic oxidation by cytochrome P450 enzymes, creating potential "soft spots" that lead to poor pharmacokinetic profiles.[4] These challenges necessitate the exploration of alternative scaffolds that can mimic the desirable spatial arrangement of the cyclopentene core while offering improvements in metabolic stability, binding affinity, and physicochemical properties.

This guide provides a comparative analysis of strategic alternatives to the this compound scaffold. We will delve into the rationale behind scaffold hopping, compare key alternatives based on their structural properties and biological performance, and provide detailed experimental protocols for their evaluation.

Part 1: Strategic Rationale for Scaffold Replacement

The decision to replace a core scaffold like this compound is driven by several key objectives in lead optimization:

  • Enhancing Metabolic Stability: Replacing metabolically labile moieties with more robust isosteres can significantly improve a compound's half-life and overall exposure.[5] Small, strained rings like cyclopropanes, for example, are often less susceptible to CYP450-mediated oxidation.[4]

  • Improving Potency and Selectivity: Introducing conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and thereby increasing potency. Rigid scaffolds present well-defined exit vectors for substituents, allowing for more precise probing of binding pocket interactions and enhancing selectivity.[2]

  • Modulating Physicochemical Properties: Scaffold hopping is a powerful tool for fine-tuning properties such as solubility, lipophilicity (LogP), and membrane permeability. For instance, replacing a carbocycle with a heterocycle like an oxetane can introduce polarity and improve solubility.[4]

  • Navigating Intellectual Property (IP) Space: Creating novel chemical entities with similar pharmacological activity is a cornerstone of drug discovery. Replacing a common scaffold can open up new IP opportunities.[4]

Part 2: A Comparative Analysis of Key Alternatives

We will now examine several classes of alternatives, comparing their structural features and impact on biological activity.

Alternative 1: Saturated and Strained Alicyclic Scaffolds

The most direct alternatives involve modifying the cyclopentene ring to a saturated or strained carbocycle.

  • Cyclopentane Carboxamides: Removing the double bond yields the more flexible cyclopentane scaffold. While this may seem like a step backward in terms of rigidity, it can be advantageous if the target binding pocket accommodates multiple conformations. Recent work on NaV1.7 inhibitors demonstrated that replacing a proline warhead with a cyclopentane carboxylic acid significantly boosted potency.[6] This highlights that even subtle changes in saturation and conformation can have profound biological effects.

  • Cyclopropane and Cyclobutane Carboxamides: These smaller, more rigid rings serve as effective bioisosteres.[4] Cyclopropanes, in particular, have unique electronic properties and can be used as conformationally restricted alkene or phenyl ring mimics.[7] Their compact nature allows for efficient exploration of chemical space. The synthesis of 1-phenylcyclopropane carboxamide derivatives has been explored for generating compounds with a wide range of pharmacological activities, including antitumor effects.[8]

Diagram 1: Scaffold Hopping from this compound

Caption: Key alternative scaffolds for this compound.

Alternative 2: Rigidified Bicyclic Scaffolds

To overcome the flexibility of monocyclic systems, medicinal chemists often turn to rigid bicyclic structures.

  • Bicyclo[1.1.1]pentane (BCP) and Bicyclo[2.1.1]hexane: These are considered "rigidified" versions of cyclopentane.[2] They present substituents with precise, linear exit vectors, making them excellent tools for probing protein-ligand interactions. Their compact, three-dimensional nature can improve cell permeability and metabolic stability compared to their flatter, more flexible counterparts.[4]

  • Norbornene Scaffolds: The norbornene framework is another rigid bicyclic system that has found utility in medicinal chemistry, particularly in developing new cancer treatments.[9] Its defined structure can be functionalized to interact with various biological targets.

Alternative 3: Functional Group Bioisosteres

Sometimes, the most effective modification is not to the ring itself, but to the key interacting functional group or its relationship to the scaffold.

  • Cyclopentanediones: Cyclopentane-1,2-diones and 1,3-diones have been successfully investigated as bioisosteres of the carboxylic acid functional group.[10] They exhibit similar pKa values and can act as hydrogen bond acceptors. By extension, these motifs can be considered as potential mimics for the electronic and hydrogen bonding properties of a carboxamide, offering a novel chemical space with different metabolic and pharmacokinetic profiles. Studies on thromboxane A2 receptor antagonists showed that a cyclopentane-1,2-dione derivative was a potent antagonist with an IC50 value comparable to the parent carboxylic acid.[10]

Table 1: Comparative Physicochemical and Performance Data of Scaffolds

Scaffold ClassRepresentative ExampleKey FeatureImpact on PotencyMetabolic StabilitySolubilityReference
Parent Scaffold This compoundSome flexibility, alkeneTarget-dependentPotential liabilityModerate[3]
Saturated Ring Cyclopentane CarboxamideIncreased flexibilityCan increase or decreaseGenerally improvedSimilar[6]
Strained Ring Cyclopropane CarboxamideHigh rigidity, unique electronicsOften maintained or improvedHighDecreased[4],[8]
Bridged Bicyclic Bicyclo[1.1.1]pentane CarboxamideMaximally rigid, linear vectorsOften improvedHighVariable[4],[2]
Functional Mimic Cyclopentane-1,2-dioneCarboxamide bioisostereCan be maintainedAltered metabolic pathwayImproved[10]

Note: The impacts listed are general trends and the actual performance is highly dependent on the specific biological target and the overall molecular context.

Part 3: Experimental Evaluation of Novel Scaffolds

Once novel analogs are synthesized, they must be rigorously tested to compare their performance against the parent compound. Given that this compound is a known reactant for preparing PPAR-γ modulators, a cell-based reporter assay is an excellent method for functional evaluation.[3]

Protocol: PPAR-γ Luciferase Reporter Gene Assay

This protocol provides a self-validating system to quantify the agonist or antagonist activity of test compounds on the PPAR-γ receptor.

Objective: To measure the dose-dependent activation or inhibition of the PPAR-γ signaling pathway by test compounds in a cellular context.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM Reduced Serum Medium

  • Lipofectamine 2000 (or similar transfection reagent)

  • pBIND-PPARγ-LBD plasmid (expressing GAL4 DNA binding domain fused to PPAR-γ ligand-binding domain)

  • pG5-luc plasmid (containing GAL4 upstream activating sequences driving luciferase expression)

  • Rosiglitazone (positive control agonist)

  • GW9662 (positive control antagonist)

  • Test compounds (dissolved in DMSO)

  • Bright-Glo™ Luciferase Assay System (or equivalent)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Day 1: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Transient Transfection:

    • Day 2: For each well, prepare a transfection mix in Opti-MEM containing 100 ng of pBIND-PPARγ-LBD and 100 ng of pG5-luc plasmids with the transfection reagent according to the manufacturer's protocol.

    • Replace the cell media with the transfection mix. Incubate for 4-6 hours at 37°C.

    • After incubation, add 50 µL of complete DMEM and return to the incubator overnight.

  • Compound Treatment:

    • Day 3: Prepare serial dilutions of test compounds, rosiglitazone, and GW9662 in serum-free DMEM. The final DMSO concentration in the well should be ≤ 0.1%.

    • For Agonist Mode: Aspirate the media and add 100 µL of the diluted test compounds or rosiglitazone to the appropriate wells.

    • For Antagonist Mode: Aspirate the media and add 50 µL of the diluted test compounds or GW9662. After 30 minutes, add 50 µL of rosiglitazone at its EC₅₀ concentration to all wells (except for the no-agonist control).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Day 4: Equilibrate the plate and the Bright-Glo™ reagent to room temperature.

    • Add 100 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes on a plate shaker to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control (DMSO).

    • Plot the normalized luminescence versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Diagram 2: Workflow for PPAR-γ Reporter Assay

PPAR_Assay_Workflow Day1 Day 1: Seed Cells (HEK293T, 2x10^4/well) Day2 Day 2: Co-transfect Plasmids (pBIND-PPARγ-LBD + pG5-luc) Day1->Day2 Overnight Incubation Day3 Day 3: Compound Treatment (Agonist or Antagonist Mode) Day2->Day3 Overnight Incubation Day4 Day 4: Lyse & Read (Add Luciferase Reagent) Day3->Day4 18-24h Incubation Analysis Data Analysis (Calculate EC50 / IC50) Day4->Analysis

Caption: Step-by-step workflow for the PPAR-γ reporter gene assay.

Conclusion and Future Outlook

This compound remains a valuable and synthetically accessible starting point in drug discovery. However, the principles of modern medicinal chemistry demand a continuous search for superior alternatives. By employing strategic scaffold hopping to more rigid, metabolically stable, or physicochemically tuned structures like strained rings and bicyclic systems, researchers can overcome the inherent limitations of the cyclopentene core. This approach not only enhances the potential for developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles but also expands the accessible chemical space for novel therapeutic interventions. The systematic evaluation of these new scaffolds, using robust functional assays as described, is critical to validating these design strategies and advancing the next generation of therapeutics.

References

A Senior Application Scientist's Guide to Cyclopentane vs. Cyclobutane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug design, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's pharmacological profile. Small aliphatic rings, in particular, have garnered significant attention for their ability to impart conformational rigidity and modulate key physicochemical properties.[1] This guide provides an in-depth comparative analysis of two prominent carbocyclic scaffolds: cyclopentane and cyclobutane. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and delve into the causal relationships between the structural nuances of these rings and their impact on drug efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: Understanding Ring Strain and Conformation

The fundamental differences between cyclopentane and cyclobutane originate from their inherent ring strain and resulting conformational preferences. These factors are not mere chemical curiosities; they are the primary drivers of how these scaffolds orient substituents in three-dimensional space and interact with biological targets.

Cyclobutane: The Rigid Contender

The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol.[2][3] This strain is a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent C-H bonds).[4][5] To alleviate some of this torsional strain, cyclobutane adopts a non-planar, "puckered" or "folded" conformation where one carbon atom is about 25° out of the plane of the other three.[6][7]

This puckering is a crucial compromise: it slightly increases angle strain by compressing the C-C-C bond angles to about 88°, but the energetic benefit of reducing the eclipsing interactions is greater.[8][9] The key takeaway for a medicinal chemist is that this puckered state is relatively rigid. It provides two distinct substituent positions—axial and equatorial—which can be exploited to precisely position pharmacophoric elements.[10] This conformational restriction can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[11][12]

Cyclopentane: The Flexible Adaptor

In contrast, cyclopentane has considerably less ring strain, at approximately 6-7 kcal/mol.[2][13] A planar cyclopentane would have internal bond angles of 108°, very close to the ideal 109.5°, resulting in minimal angle strain.[14][15] However, a planar conformation would introduce substantial torsional strain from ten fully eclipsed C-H bonds.[7][8] To relieve this, cyclopentane adopts non-planar conformations. The two most common are the "envelope," where four carbons are coplanar and the fifth is out of the plane, and the "half-chair" or "twist" conformation.[6][14]

These conformations are highly dynamic and rapidly interconvert at room temperature in a process known as pseudorotation.[10] This flexibility means that cyclopentane is less effective at pre-organizing substituents into a single, low-energy bioactive conformation compared to cyclobutane. While this adaptability can allow a molecule to fit into various binding pockets, it may come at the cost of a higher entropic penalty upon binding.

Diagram 1: Conformational Landscapes

cluster_0 Cyclobutane cluster_1 Cyclopentane Puckered Puckered Conformation Rigid Relatively Rigid (Higher binding entropy benefit) Puckered->Rigid Positions Defined Axial/Equatorial Vectors Rigid->Positions Strain High Ring Strain (~26 kcal/mol) Strain->Puckered relieved by Comparative Key Differentiator: Rigidity vs. Flexibility Positions->Comparative Envelope Envelope/Twist Conformations Flexible Highly Flexible (Pseudorotation) Envelope->Flexible Adaptable Adaptable Vectors Flexible->Adaptable LowStrain Low Ring Strain (~7 kcal/mol) LowStrain->Envelope Torsional strain leads to Adaptable->Comparative

Caption: Logical relationship between ring strain and conformational behavior.

Impact on Physicochemical and ADME Properties

The choice between a cyclopentane and cyclobutane scaffold directly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these effects is paramount for designing orally bioavailable and effective drugs.

Lipophilicity and Solubility

Incorporating saturated rings like cyclobutane and cyclopentane generally increases a molecule's three-dimensionality and sp³ character, which can disrupt crystal lattice packing and improve aqueous solubility compared to flat, aromatic systems.[13] When comparing the two, the smaller cyclobutane ring often leads to a lower lipophilicity (LogP) than the larger cyclopentane ring, assuming similar substitution patterns. This can be advantageous for improving solubility and reducing off-target effects associated with high lipophilicity. For instance, substituting a hydroxyl group onto the rings shows that cyclobutanol is more water-soluble than cyclopentanol, as the smaller hydrophobic ring allows the polar -OH group to interact more effectively with water.[16]

Metabolic Stability

Metabolic stability is a critical parameter where these scaffolds can offer significant advantages. Aliphatic C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, the increased s-character of the C-H bonds in strained rings like cyclobutane can make them stronger and less prone to metabolic attack.[2][17]

Several studies have shown that replacing a metabolically vulnerable group (e.g., a gem-dimethyl or isopropyl group) with a cyclobutane ring can block metabolic pathways and enhance a compound's half-life.[11][18] For example, in the development of the IDH1 inhibitor Ivosidenib, replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl group was a key strategy to achieve a suitable metabolic profile. While cyclopentane rings are also more stable than their linear counterparts, the higher strain and unique electronic nature of cyclobutane often provide a more pronounced metabolic shielding effect.[3][17]

Table 1: Comparative Physicochemical and ADME Properties

PropertyCyclobutane ScaffoldCyclopentane ScaffoldRationale & Causality
Ring Strain ~26.3 kcal/mol[2]~7.1 kcal/mol[2]Angle and torsional strain are significantly higher in the four-membered ring.
Conformation Puckered (Rigid)[6]Envelope/Twist (Flexible)[14]Rigidity results from the energetic cost of conformational changes. Flexibility stems from the low barrier to pseudorotation.
Solubility Generally higherGenerally lowerThe smaller hydrophobic surface area of cyclobutane often leads to better aqueous solubility.[16]
Lipophilicity (LogP) Generally lowerGenerally higherFewer carbon atoms contribute less to the overall lipophilicity.
Metabolic Stability Often enhanced[11]Moderate enhancementIncreased C-H bond strength due to higher s-character and steric shielding can block CYP-mediated oxidation.[2]
Reactivity Moderately reactive[9]Relatively inert[2]High ring strain makes cyclobutane susceptible to certain ring-opening reactions, though it is more stable than cyclopropane.[9][19]

Role in Drug-Target Interactions: Case Studies

The theoretical advantages of these scaffolds are best illustrated through their successful application in drug discovery programs.

Case Study 1: Cyclobutane in Kinase Inhibitors

The rigidity of the cyclobutane ring is frequently exploited to lock linkers into an optimal binding conformation. In the development of AKT inhibitors, installing a cyclobutylamine at a key position resulted in improved potency. X-ray crystallography revealed that the cyclobutane ring positioned the amine for crucial bidentate hydrogen bonds within the binding pocket while the ring itself occupied a hydrophobic region, an interaction not as effectively achieved with more flexible linkers.[11]

Case Study 2: Cyclopentane in Prostaglandin Analogs

The cyclopentane ring is the core scaffold of natural prostaglandins. In synthetic analogs like Latanoprost, used to treat glaucoma, the cyclopentane ring serves as a template to correctly orient the two aliphatic side chains. The inherent flexibility of the cyclopentane ring is suitable for mimicking the conformation of the natural ligand within the receptor binding site.

Table 2: Examples of Marketed Drugs

DrugScaffoldTherapeutic AreaRole of the Scaffold
Carboplatin CyclobutaneOncologyThe cyclobutane-1,1-dicarboxylate ligand replaces chloride ligands of cisplatin, modulating reactivity to reduce nephrotoxicity.[2]
Ivosidenib CyclobutaneOncologyA difluorocyclobutane moiety enhances metabolic stability and provides a favorable vector into a key binding pocket.
Latanoprost CyclopentaneOphthalmologyServes as the natural core scaffold for orienting side chains critical for prostaglandin F2α receptor agonism.
Lobucavir CyclobutaneAntiviralThe conformationally rigid cyclobutane ring serves as a carbocyclic replacement for the flexible ribose sugar of natural nucleosides.

Experimental Protocols for Scaffold Evaluation

To empirically validate the choice of scaffold, rigorous experimental testing is non-negotiable. Below are trusted, self-validating protocols for assessing key properties discussed in this guide.

Protocol 1: Determination of Metabolic Stability using Human Liver Microsomes (HLM)

This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) of cyclopentane vs. cyclobutane analogs.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO BRL, Cat # 21500-014)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil) for reaction termination

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in pre-warmed phosphate buffer. Prepare a 2 µM test compound solution by diluting the stock in buffer.

  • Pre-incubation: In a 96-well plate, add 90 µL of the 1 mg/mL HLM solution to wells for each time point (0, 5, 15, 30, 60 min) and for a negative control. Add 10 µL of the 2 µM test compound solution to each well (final concentration: 1 µM test compound, 0.5 mg/mL HLM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to all wells except the negative control (add buffer instead).

  • Time Points & Termination: At each time point (0, 5, 15, 30, 60 min), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after adding NADPH.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining vs. time. The slope of the line (k) is the elimination rate constant. Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint in µL/min/mg protein).

Trustworthiness Check: The inclusion of high and low clearance controls (Verapamil, Warfarin) validates the assay's performance. The negative control (no NADPH) ensures that compound loss is due to enzymatic metabolism and not non-specific degradation.

Diagram 2: Metabolic Stability Assay Workflow

cluster_workflow HLM Assay Workflow A 1. Prepare Reagents (HLM, NADPH, Buffer, Test Compounds) B 2. Pre-incubate HLM + Compound @ 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Aliquot & Terminate at Time Points (0-60 min) with ACN + IS C->D E 5. Centrifuge to Pellet Protein D->E F 6. Analyze Supernatant by LC-MS/MS E->F G 7. Calculate CLint & t½ F->G

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Conclusion: A Strategic Choice for the Medicinal Chemist

The decision to use a cyclopentane or cyclobutane scaffold is not arbitrary but a strategic choice based on the specific goals of a drug discovery program.

  • Choose Cyclobutane when:

    • Conformational rigidity is required: To lock a molecule in a known bioactive conformation and minimize entropic loss upon binding.[11]

    • Metabolic stability is a key issue: To block known metabolic hotspots or generally improve a compound's half-life.

    • Filling a specific, constrained hydrophobic pocket: The defined 3D shape of the puckered ring can be ideal for shape-complementarity.[11]

    • Modulating lipophilicity is necessary: As a less lipophilic bioisostere for groups like gem-dimethyl or tert-butyl.[17]

  • Choose Cyclopentane when:

    • Flexibility is desired: To allow the molecule to adapt to its binding site, which can be useful in early-stage hit-finding or when the exact bioactive conformation is unknown.

    • Mimicking a natural product: When the five-membered ring is a core component of the natural ligand (e.g., prostaglandins).

    • Synthetic accessibility is a primary concern: While methods for both are well-established, functionalized cyclopentanes can sometimes be more readily accessible.

Ultimately, the optimal scaffold is the one that best balances potency, selectivity, and pharmacokinetic properties. The principles and protocols outlined in this guide provide a robust framework for making that determination through rational design and empirical validation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Cyclopent-3-enecarboxamide (CAS No. 50494-42-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Before any handling or disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

This hazard profile firmly categorizes this compound as a hazardous substance requiring specialized disposal procedures. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and significant legal repercussions.[2]

Personal Protective Equipment (PPE) and Safe Handling

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Recommended PPE:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3]Prevents eye contact which can cause serious irritation.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of handling.[3][4]Protects against skin irritation upon contact.[1]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with NIOSH/MSHA approved cartridges is necessary.[3]Minimizes the risk of respiratory tract irritation.[1]

Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[6][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from generation to final disposal.[9]

  • Immediate Segregation: At the point of generation, separate waste containing this compound from non-hazardous waste.[2]

  • Dedicated Waste Container: Collect the waste in a designated, chemically compatible container.[10][11] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[2][10]

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. For instance, reactive materials should be kept separate from flammable ones to prevent dangerous reactions.[10]

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[10][12] The date of waste accumulation should also be clearly visible.[10]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][12] The SAA should be in a well-ventilated area, away from heat sources or direct sunlight.[10]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[2][11]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal A This compound Waste Generated B Select Chemically Compatible Container A->B C Collect Waste in Labeled Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Ensure Proper Labeling: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms D->E F Use Secondary Containment D->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Licensed Waste Hauler G->H I Waste Transported to Permitted TSDF H->I

Caption: Workflow for the proper disposal of this compound.

  • Engage Professionals: The final disposal of hazardous waste must be carried out by a licensed hazardous waste disposal company.[3][10] These companies are equipped to transport and process chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed to track the waste from your facility to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[13]

  • On-site Treatment (if applicable): In some cases, neutralization or other on-site treatment methods may be permissible to render the waste non-hazardous.[12][13] However, this must be done in strict accordance with your institution's policies and regulatory guidelines.[13] For this compound, due to its specific hazards, professional disposal is the recommended and safest option.

Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Minor Spills:

    • Remove all ignition sources.[5]

    • Ensure the area is well-ventilated.[5]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]

    • Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and alert others.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[5]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Comprehensive Guide to Personal Protective Equipment for Handling Cyclopent-3-enecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of Cyclopent-3-enecarboxamide (CAS No. 50494-42-3). As researchers and drug development professionals, a deep understanding of the chemical hazards and the rationale behind safety protocols is paramount. This guide moves beyond a simple checklist to provide a framework for risk assessment and procedural excellence, ensuring the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

This compound is a substituted amide containing a reactive alkene functional group.[1][2] While comprehensive toxicological data is limited, the available information from notifications to the ECHA C&L Inventory indicates significant hazards.[1] The primary risks are associated with direct contact and inhalation, necessitating a stringent approach to personal protection.

The GHS hazard classifications provide the foundation for our safety protocols.[1] A related compound, Cyclopent-3-ene-1-carboxylic acid, exhibits similar irritant properties, reinforcing the need for caution.[3]

Hazard Classification Hazard Statement Source
Acute Toxicity, Oral (Warning)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Warning)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Warning)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)H335: May cause respiratory irritation[1]

These classifications dictate that this compound must be handled with procedures designed to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation.

The Core Directive: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment, but a holistic system of controls. The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense, with Personal Protective Equipment (PPE) serving as the critical final barrier.

Engineering Controls: Your Primary Shield

All procedures involving this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood.[4] The fume hood provides constant ventilation to prevent the accumulation of vapors and aerosols, directly addressing the inhalation hazard (H335).

Personal Protective Equipment: The Final Barrier

PPE is your personal defense system. It is not a substitute for good laboratory practice or engineering controls but is essential for protecting against unforeseen splashes, spills, and contact. The selection of each PPE component is a deliberate choice based on the specific hazards of this compound.

Operational Plan: PPE Selection and Use

This section provides a step-by-step guide to the selection and use of appropriate PPE. The workflow is designed to be a self-validating system, ensuring safety at every stage of handling.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal prep1 Verify Fume Hood Certification & Flow prep2 Gather All Required PPE prep1->prep2 prep3 Inspect PPE for Damage (Gloves, Coat) prep2->prep3 don1 Don Lab Coat (Fasten Completely) prep3->don1 don2 Don Eye Protection (Goggles) don1->don2 don3 Don Inner Gloves (e.g., Nitrile) don2->don3 don4 Don Outer Chemical- Resistant Gloves don3->don4 handle Perform All Work Inside Fume Hood don4->handle doff1 Remove Outer Gloves handle->doff1 Upon Task Completion or Contamination doff2 Remove Lab Coat doff1->doff2 doff3 Remove Eye Protection doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: PPE Workflow from Preparation to Disposal.

Eye and Face Protection
  • Rationale: this compound causes serious eye irritation (H319).[1] Standard safety glasses do not provide adequate protection against chemical splashes.

  • Protocol:

    • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards must be worn at all times when handling the compound.[5]

    • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to chemical splash goggles.[4]

Hand Protection
  • Rationale: The compound is a known skin irritant (H315).[1] Many common laboratory gloves, such as thin nitrile gloves, may not provide adequate protection against prolonged exposure or direct contact.[4] Glove selection must be based on chemical compatibility and breakthrough time (BTT).

  • Protocol:

    • Consult Manufacturer Data: Always consult the glove manufacturer’s chemical resistance guide to select a glove material appropriate for amides and cyclic alkenes.[5]

    • Double Gloving: It is best practice to wear two pairs of gloves. An inner, lighter glove (e.g., nitrile) provides a second barrier in case the outer glove fails.[6]

    • Immediate Replacement: If gloves become contaminated, remove them immediately following the proper doffing procedure, wash your hands, and don a new pair. Never reuse disposable gloves.[4]

Glove Material General Resistance Profile Recommendation for this compound
Nitrile Good for general splash protection but can have short breakthrough times for some organic compounds.Suitable as an inner glove or for very short-duration tasks with no expected contact.
Neoprene Good resistance to acids, bases, and some organic solvents.A potential candidate for the outer glove. Verify compatibility with manufacturer data.[7]
Butyl Rubber Excellent resistance to many organic solvents.A strong candidate for the outer glove, especially for extended handling.
Viton™/PVA High resistance to a broad range of chemicals, including many chlorinated and aromatic compounds.Recommended for high-risk or prolonged handling scenarios.[4]
Body Protection
  • Rationale: Protects skin from accidental splashes and contamination of personal clothing.

  • Protocol:

    • A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[5]

    • Ensure the lab coat has tight-fitting cuffs.

    • For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[7]

    • Wear long pants and closed-toe, closed-heel shoes.[5]

Respiratory Protection
  • Rationale: The compound may cause respiratory irritation (H335).[1] While engineering controls are the primary defense, respiratory protection may be necessary in specific situations.

  • Protocol:

    • Standard Operations: Under normal conditions within a functioning fume hood, respiratory protection is not required.

    • Emergency Situations: In the event of a large spill or a failure of ventilation, a respirator will be necessary. Use, at a minimum, a half-mask or full-face air-purifying respirator with organic vapor cartridges (NIOSH-approved).[6][8]

    • Note: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[5]

Emergency and Disposal Plans

A clear plan for emergencies and disposal is non-negotiable. All personnel must be familiar with these procedures before beginning work.

Exposure Response

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin1 Immediately flush skin with plenty of water for 15 minutes. start->skin1 Skin eye1 Immediately flush eyes with water for at least 15 minutes. start->eye1 Eye inhale1 Move to fresh air immediately. start->inhale1 Inhalation skin2 Remove contaminated clothing. skin1->skin2 skin3 Seek medical attention if irritation persists. skin2->skin3 eye2 Hold eyelids open. Remove contact lenses if possible. eye1->eye2 eye3 Seek immediate medical attention. eye2->eye3 inhale2 Seek medical attention if breathing is difficult. inhale1->inhale2

Caption: Immediate First Aid for Exposure Incidents.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Give the person a glass of water. Seek immediate medical attention.[3]

Spill Response
  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Collect the absorbent material and spilled substance into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the area.

Decontamination and Waste Disposal
  • PPE Disposal: All disposable PPE (gloves, etc.) contaminated with this compound must be placed in a sealed, labeled hazardous waste container.

  • Chemical Disposal: Dispose of unused this compound and contaminated materials as hazardous waste.[3] All waste containers must be clearly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not dispose of this chemical down the drain.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of a multi-layered safety system. By prioritizing engineering controls and meticulously following the PPE protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound. Your safety is a direct result of your preparation and procedural discipline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopent-3-enecarboxamide
Reactant of Route 2
Reactant of Route 2
Cyclopent-3-enecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.